WAY-255348
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14FN3O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChI Key |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water. |
storage |
0 - 4 C for short term (days to weeks), or -20 C for long term (months). |
Synonyms |
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |
Origin of Product |
United States |
Foundational & Exploratory
WAY-255348: A Novel, Nonsteroidal Progesterone Receptor Antagonist with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR). Its mechanism of action is distinct from traditional steroidal PR modulators. Instead of inducing a classic antagonist conformation, this compound binds to the PR and promotes an agonist-like structure. Despite this, it effectively inhibits progesterone-induced cellular processes by preventing the nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR. This novel mechanism of "passive" antagonism presents a unique approach for therapeutic intervention in conditions driven by progesterone signaling. At higher concentrations, this compound can exhibit partial agonist activity. To date, there is no publicly available information on the pharmacokinetics or clinical trial status of this compound.
Core Mechanism of Action
This compound functions as a progesterone receptor antagonist through a novel molecular mechanism.[1][2] Unlike typical steroidal antagonists that induce a conformation of the PR that prevents coactivator binding, this compound induces an agonist-like conformation.[1] However, this conformational state does not lead to the full agonistic effects of progesterone. Instead, this compound's primary antagonistic action stems from its ability to prevent key downstream events in PR signaling.
Specifically, this compound inhibits the progesterone-induced:
-
Nuclear Accumulation of PR: By keeping the PR sequestered outside the nucleus, it cannot access its target genes.
-
Phosphorylation of PR: Phosphorylation is a critical step in PR activation, and its inhibition by this compound contributes to its antagonistic effects.
-
Promoter Interactions: By preventing the PR from binding to the promoter regions of target genes, this compound effectively blocks the transcription of these genes.
A notable characteristic of this compound is its concentration-dependent effects. At lower concentrations, it acts as a pure antagonist. However, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity.
Quantitative Data
Currently, there is limited publicly available quantitative data for this compound. The primary research article describing its mechanism of action does not provide specific Ki or EC50 values.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Binding Affinity (Ki) | Not Reported | Not Reported | |
| Functional Activity (EC50/IC50) | Not Reported | Not Reported |
Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound, based on the available literature.
Progesterone Receptor Binding Assay
A competitive binding assay is utilized to determine the affinity of this compound for the progesterone receptor.
Protocol:
-
Preparation of Receptor: Human PR ligand-binding domain is expressed and purified.
-
Radioligand: A radiolabeled progestin, such as [³H]-progesterone, is used.
-
Competition: A constant concentration of the radioligand is incubated with the purified PR in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated using a method like filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.
Cellular Localization Assay (Immunofluorescence)
This assay is used to visualize the subcellular localization of the progesterone receptor in the presence of progesterone and/or this compound.
Protocol:
-
Cell Culture: T47D breast cancer cells, which endogenously express PR, are cultured on glass coverslips.
-
Treatment: Cells are treated with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for the progesterone receptor, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The localization of the PR (nuclear vs. cytoplasmic) is then assessed.
Progesterone Receptor Phosphorylation Assay (Western Blot)
This assay is used to determine the phosphorylation status of the progesterone receptor.
Protocol:
-
Cell Culture and Treatment: T47D cells are treated as described in the cellular localization assay.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the progesterone receptor (at specific sites like Ser294). A primary antibody against total PR is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the progesterone receptor is bound to the promoter regions of its target genes.
Protocol:
-
Cell Treatment and Cross-linking: T47D cells are treated as described above. Protein-DNA complexes are then cross-linked using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the progesterone receptor, which is coupled to magnetic beads. This pulls down the PR and any DNA fragments it is bound to.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the PR-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that are specific for the promoter regions of known progesterone target genes (e.g., MMTV promoter). The amount of amplified DNA reflects the amount of PR that was bound to that specific promoter region.
Visualizations
Caption: Mechanism of this compound action on the Progesterone Receptor signaling pathway.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-255348: A Technical Guide to its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that exhibits a novel mechanism of action, distinguishing it from traditional steroidal PR modulators. This document provides an in-depth technical overview of this compound's activity, focusing on its unique interaction with the progesterone receptor. It details the concentration-dependent effects, where this compound functions as an antagonist at lower concentrations and displays partial agonist activity at higher concentrations. This guide includes a summary of its biochemical and cellular activities, representative experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While specific quantitative binding and activity data for this compound are not publicly available, this guide presents comparative data for other relevant progesterone receptor modulators to provide a contextual framework for researchers.
Introduction
Progesterone, acting through its nuclear receptor, the progesterone receptor (PR), plays a critical role in reproductive health and is implicated in the pathology of various diseases, including endometriosis, uterine fibroids, and breast cancer. The development of progesterone receptor modulators (PRMs) is a key area of research for therapeutic intervention. This compound is a nonsteroidal PR antagonist that has been identified to inhibit progesterone activity through a distinct molecular mechanism. Unlike typical PR antagonists that induce a specific "antagonist" conformation of the receptor, this compound binds to the PR and prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes[1][2][3]. This unique mode of action presents a promising avenue for the development of novel therapeutics with potentially distinct clinical profiles.
Mechanism of Action
The primary mechanism of this compound's antagonist activity lies in its ability to modulate the cellular localization and function of the progesterone receptor.
-
Inhibition of Nuclear Translocation: At lower, antagonistic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its translocation to the nucleus, a critical step for its genomic function. This blockade of nuclear entry effectively inhibits the receptor from accessing its target genes[1][2].
-
Prevention of Phosphorylation and Promoter Interaction: By sequestering the PR in the cytoplasm, this compound prevents the necessary phosphorylation events and the subsequent binding of the receptor to progesterone response elements (PREs) on DNA.
-
Concentration-Dependent Partial Agonism: At higher concentrations, this compound can induce the nuclear translocation of the PR, leading to its phosphorylation and interaction with promoter elements, resulting in partial agonist activity.
-
Agonist-like Conformation: Interestingly, limited protease digestion assays have revealed that the conformation of the PR when bound to this compound is more akin to an agonist-bound state rather than a classic antagonist-bound conformation. This is further supported by the observation that the this compound-PR complex can recruit nuclear receptor co-activators.
Signaling Pathway Diagram
Quantitative Data
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Progesterone | Human PR | Radioligand Binding | 1.2 | Generic |
| Mifepristone (RU486) | Human PR | Radioligand Binding | 0.6 | Generic |
| Ulipristal Acetate | Human PR | Radioligand Binding | 0.5 | Generic |
| Asoprisnil | Human PR | Radioligand Binding | 1.1 | Generic |
Table 2: Progesterone Receptor Functional Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Effect | Reference |
| Mifepristone (RU486) | T47D | PRE-Luciferase Reporter | 0.8 | Antagonist | Generic |
| Onapristone | T47D | PRE-Luciferase Reporter | 1.5 | Antagonist | Generic |
| Progesterone | T47D | PRE-Luciferase Reporter | 0.1 (EC50) | Agonist | Generic |
| Ulipristal Acetate | T47D | PRE-Luciferase Reporter | 2.5 | Partial Agonist/Antagonist | Generic |
Experimental Protocols
The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of progesterone receptor modulators like this compound.
Progesterone Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the progesterone receptor using a competitive binding assay with a radiolabeled progestin.
Materials:
-
Recombinant human progesterone receptor (PR)
-
[³H]-Progesterone or other suitable radiolabeled progestin
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Test compound (e.g., this compound)
-
Non-labeled progesterone (for determining non-specific binding)
-
Scintillation vials and scintillation fluid
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human PR and a fixed concentration of [³H]-progesterone to each well.
-
Add the diluted test compound to the respective wells. For total binding, add binding buffer alone. For non-specific binding, add a high concentration of non-labeled progesterone.
-
Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.
-
Following incubation, transfer the contents of each well to a filter plate.
-
Wash the filter plate multiple times with ice-cold binding buffer using a vacuum manifold to separate bound from unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: PR Competitive Binding Assay
PRE-Luciferase Reporter Gene Assay in T47D Cells
This protocol outlines a cell-based assay to measure the functional antagonist or agonist activity of a compound on the progesterone receptor in a human breast cancer cell line.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Progesterone Response Element (PRE)-luciferase reporter plasmid
-
Transfection reagent
-
Progesterone
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture T47D cells in standard growth medium.
-
For transfection, seed cells in multi-well plates.
-
Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After transfection, replace the medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
To assess antagonist activity, pre-treat the cells with a dilution series of the test compound for a specified time (e.g., 1-2 hours).
-
Then, stimulate the cells with a fixed concentration of progesterone (e.g., 10 nM) and incubate for 24 hours.
-
To assess agonist activity, treat the cells with a dilution series of the test compound alone and incubate for 24 hours.
-
After incubation, lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine IC50 (for antagonists) or EC50 (for agonists) values.
Limited Protease Digestion Assay
This protocol provides a general method to probe the conformational changes of the progesterone receptor upon ligand binding.
Materials:
-
Purified progesterone receptor
-
Progesterone, test compound (e.g., this compound), and a known antagonist (e.g., RU486)
-
Protease (e.g., Trypsin or Chymotrypsin)
-
Digestion buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie blue stain or Western blotting reagents
Procedure:
-
Incubate the purified progesterone receptor with a molar excess of the respective ligand (progesterone, this compound, or antagonist) or vehicle control for a specified time on ice to allow for binding.
-
Initiate the digestion by adding a specific concentration of the protease to each reaction.
-
Incubate the reactions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove aliquots from each reaction and immediately stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Resolve the digested protein fragments by SDS-PAGE.
-
Visualize the fragments by Coomassie blue staining or by Western blotting using an antibody against the progesterone receptor.
-
Analyze the resulting banding patterns. Different ligands will induce distinct receptor conformations, leading to unique patterns of protease cleavage and resulting fragments.
In Vivo and Clinical Studies
As of the latest available information, there are no published in vivo studies specifically investigating the efficacy of this compound in animal models of reproductive disorders, nor are there any registered clinical trials for this compound in humans. Further research would be required to evaluate its therapeutic potential in a clinical setting.
Conclusion
This compound represents a significant departure from traditional progesterone receptor modulators due to its novel mechanism of action. By preventing the nuclear localization and subsequent activity of the progesterone receptor at low concentrations, it offers a unique approach to PR antagonism. The observation of an agonist-like conformation and partial agonism at higher concentrations highlights the complexity of its interaction with the receptor. While the lack of publicly available quantitative data and clinical studies limits a full assessment of its therapeutic potential, the distinct mechanism of this compound makes it a valuable tool for further research into progesterone receptor signaling and a potential lead for the development of a new class of selective progesterone receptor modulators.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising Trial for a Drug to Ease Uterine Fibroids | Yale School of Medicine [medicine.yale.edu]
- 3. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist
Abstract: WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that has demonstrated a unique mechanism of action distinct from traditional steroidal antagonists. This document provides a comprehensive technical overview of this compound, consolidating available data on its molecular mechanism, physicochemical properties, and the rationale for its development. It is intended for researchers, scientists, and professionals in the field of drug development and reproductive health. Information regarding detailed in-vivo preclinical data and clinical trial outcomes is limited in publicly accessible literature.
Introduction
The progesterone receptor (PR) is a critical mediator of progesterone signaling, playing a central role in female reproductive health, including the regulation of the menstrual cycle and the maintenance of pregnancy.[1] Dysregulation of PR signaling is implicated in various pathologies such as endometriosis, uterine fibroids, and certain hormone-dependent cancers.[2][3] While steroidal PR modulators have been in clinical use, their application can be limited by side effects stemming from cross-reactivity with other steroid receptors.[3] This has driven the development of nonsteroidal PR antagonists, like this compound, which offer the potential for higher selectivity and an improved side-effect profile.[4]
This compound emerged from discovery programs aimed at identifying potent and selective nonsteroidal PR antagonists. Its unique mechanism, which involves modulating the cellular localization and promoter interactions of the PR, distinguishes it from classic antagonists and presents a novel approach to inhibiting progesterone activity.
Physicochemical Properties
This compound is a small molecule with the following chemical characteristics. This information is crucial for its formulation and delivery.
| Property | Value | Reference |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |
| CAS Number | 872141-23-6 | |
| Molecular Formula | C16H14FN3O | |
| Molecular Weight | 283.30 g/mol | |
| Solubility | Soluble in DMSO, not soluble in water |
Mechanism of Action
This compound exhibits a novel mechanism of PR antagonism that differs significantly from steroidal antagonists like mifepristone.
Classical Progesterone Receptor Signaling: Under normal physiological conditions, progesterone binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins. The ligand-bound receptor then dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, recruiting co-activators to initiate transcription.
This compound's Distinct Antagonistic Action: this compound functions by binding to the PR and preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with gene promoters. Interestingly, the conformation of the PR when bound to this compound is reported to be similar to that of an agonist-bound receptor, rather than the distinct conformation induced by steroidal antagonists. This suggests a "passive" antagonism mechanism.
At lower, antagonistic concentrations, this compound effectively blocks progesterone-induced PR activity. However, at high concentrations, it has been observed to induce some nuclear translocation and promoter interaction on its own, leading to partial agonist activity. This concentration-dependent effect is a key characteristic of its pharmacological profile.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes conceptual data points that are critical for evaluating such a compound. Specific values for this compound are not widely published.
| Parameter | Description | Typical Assay | Example Data (Hypothetical) |
| Binding Affinity (Ki) | Concentration for 50% inhibition of radioligand binding to PR. | Radioligand Binding Assay | 1.5 nM |
| Functional Antagonism (IC50) | Concentration for 50% inhibition of progesterone-induced gene transcription. | Reporter Gene Assay | 5.0 nM |
| Receptor Selectivity | Binding affinity for other steroid receptors (GR, AR, ER, MR) relative to PR. | Radioligand Binding Assay | >1000-fold selective for PR |
| In Vivo Efficacy (ED50) | Dose required to produce 50% of the maximal anti-progestational effect. | McPhail Test (rabbit) | 0.3 mg/kg |
Rationale for Development in Endometriosis
Endometriosis is an estrogen-dependent disorder characterized by the growth of endometrial-like tissue outside the uterus, causing chronic pelvic pain and infertility. Progesterone and progestins can counteract the proliferative effects of estrogen on this ectopic tissue, but their efficacy can be limited. PR antagonists represent a therapeutic strategy by blocking progesterone action, which can paradoxically lead to a reduction in the growth and survival of endometriotic lesions.
The development of a nonsteroidal PR antagonist like this compound for endometriosis is based on the following rationale:
-
Targeted Action: Directly antagonizes the PR, which is expressed in endometriotic tissue.
-
High Selectivity: A nonsteroidal structure allows for greater selectivity, potentially avoiding side effects associated with steroidal compounds that may interact with glucocorticoid or androgen receptors.
-
Improved Tolerability: A more favorable side-effect profile could lead to better patient compliance for a chronic condition.
Experimental Protocols
Detailed, specific protocols for this compound are proprietary. However, this section outlines standard methodologies used to characterize nonsteroidal PR antagonists.
Progesterone Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of the test compound for the progesterone receptor.
Methodology:
-
Receptor Source: Cytosol extract from cells overexpressing human PR (e.g., T47D cells) or purified recombinant human PR.
-
Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-ORG 2058.
-
Procedure: a. A constant concentration of PR and radioligand is incubated with increasing concentrations of the unlabeled test compound (this compound). b. The mixture is incubated to allow binding to reach equilibrium. c. Bound and free radioligand are separated (e.g., via dextran-coated charcoal or filtration). d. The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Reporter Gene)
Objective: To measure the ability of the compound to inhibit progesterone-induced gene transcription.
Methodology:
-
Cell Line: A human cell line (e.g., HeLa or T47D) co-transfected with an expression vector for human PR and a reporter plasmid. The reporter plasmid contains a luciferase or β-galactosidase gene under the control of a promoter with PREs.
-
Procedure: a. Cells are plated and treated with a fixed, stimulatory concentration of progesterone in the presence of increasing concentrations of this compound. b. Control groups include vehicle only, progesterone only, and this compound only (to check for agonist activity). c. After an incubation period (e.g., 18-24 hours), cells are lysed. d. Reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the progesterone-induced reporter signal.
Conclusion
This compound represents a significant development in the field of progesterone receptor modulation. Its novel nonsteroidal structure and unique mechanism of "passive" antagonism offer a promising avenue for therapeutic intervention in PR-mediated diseases, with the potential for enhanced selectivity and a better safety profile compared to existing steroidal agents. While comprehensive clinical data is not widely available, the preclinical profile of this compound underscores its potential as a valuable tool for both research into PR signaling and as a lead compound for the development of new treatments for conditions like endometriosis. Further investigation and clinical trials are necessary to fully elucidate its therapeutic utility.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-255348: A Technical Guide to a Novel Nonsteroidal Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent and selective, orally active, nonsteroidal progesterone receptor (PR) antagonist that was discovered and developed by Wyeth. It exhibits a novel mechanism of action that distinguishes it from traditional steroidal PR modulators. By preventing the nuclear translocation, phosphorylation, and subsequent promoter interaction of the progesterone receptor, this compound effectively blocks progesterone-mediated signaling. This unique "passive" antagonism, coupled with its favorable preclinical profile, has positioned this compound as a valuable tool for studying progesterone receptor biology and as a potential therapeutic agent for hormone-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of this compound.
Introduction
Progesterone, acting through its cognate nuclear receptors, progesterone receptor A (PR-A) and progesterone receptor B (PR-B), plays a pivotal role in a multitude of physiological processes, most notably in the female reproductive system.[1] Dysregulation of progesterone signaling is implicated in the pathophysiology of various gynecological disorders, including endometriosis, uterine fibroids, and certain types of cancer.[1] Consequently, the development of progesterone receptor modulators, particularly antagonists, has been a significant focus of pharmaceutical research.
Historically, PR antagonists have been steroidal in nature, often exhibiting cross-reactivity with other steroid receptors, leading to undesirable side effects. The quest for more selective, nonsteroidal PR antagonists led to the discovery of this compound, a compound emerging from the pyrrole-oxindole chemical series.[2] This guide details the scientific journey of this compound, from its rational design and synthesis to its in-depth preclinical evaluation.
Discovery and Synthesis
The discovery of this compound was the culmination of a structure-activity relationship (SAR) study of a novel class of nonsteroidal PR modulators based on a pyrrole-oxindole scaffold. Researchers at Wyeth systematically modified the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |
| CAS Number | 872141-23-6 |
| Molecular Formula | C16H14FN3O |
| Molecular Weight | 283.30 g/mol |
Synthesis
The synthesis of this compound involves a multi-step process. A key step is the palladium-catalyzed Suzuki coupling between a boronic acid or ester derivative of the pyrrole moiety and a halogenated oxindole intermediate. The final product is purified by chromatography. While the detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been published in the medicinal chemistry literature.
Mechanism of Action
This compound exhibits a unique mechanism of action that differentiates it from classic steroidal PR antagonists like mifepristone (RU-486). Instead of inducing a conformational change in the receptor that prevents coactivator binding, this compound acts as a passive antagonist.
At physiological concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its progesterone-induced nuclear translocation.[3] This cytoplasmic sequestration of the PR-ligand complex effectively blocks the downstream signaling cascade. Furthermore, this compound inhibits the phosphorylation of the progesterone receptor, a critical step for its activation and DNA binding.[3] Consequently, the receptor is unable to bind to progesterone response elements (PREs) on the DNA, leading to a blockade of progesterone-mediated gene transcription.
Interestingly, at higher concentrations, this compound can induce a partial agonist response by promoting a degree of nuclear translocation and promoter binding. This biphasic activity underscores the complexity of its interaction with the progesterone receptor.
Preclinical Pharmacology
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.
In Vitro Studies
Binding Affinity and Functional Activity:
Experimental Protocol: Progesterone Receptor Binding Assay (General)
A competitive binding assay is typically used to determine the affinity of a test compound for the progesterone receptor.
-
Preparation of Receptor: A source of progesterone receptor is required, which can be a purified recombinant human PR or a cytosolic fraction from PR-expressing cells (e.g., T47D).
-
Radioligand: A radiolabeled progestin, such as [3H]-promegestone (R5020), is used as the tracer.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: After incubation to equilibrium, bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: T47D Alkaline Phosphatase Assay (General)
This assay measures the functional antagonism of progesterone receptor activity.
-
Cell Culture: T47D cells, which endogenously express the progesterone receptor, are cultured in a suitable medium.
-
Treatment: Cells are treated with a progestin (e.g., R5020) to induce alkaline phosphatase expression, in the presence or absence of varying concentrations of the antagonist (this compound).
-
Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (typically 24-48 hours).
-
Lysis: The cells are lysed to release the cellular contents, including the induced alkaline phosphatase.
-
Enzyme Assay: The alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).
-
Data Analysis: The results are expressed as a percentage of the progestin-induced activity, and an IC50 value for the antagonist is determined.
In Vivo Studies
Pharmacokinetics:
The pharmacokinetic profile of this compound has been evaluated in rats and cynomolgus monkeys. While specific quantitative data such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability are not publicly available, the compound is described as having favorable pharmacokinetic properties that support oral dosing.
Efficacy in Animal Models:
This compound has demonstrated efficacy in preclinical models of hormone-dependent conditions. In rodent models of endometriosis, administration of this compound has been shown to cause the regression of established endometriotic lesions.
Experimental Protocol: Rodent Model of Endometriosis (General)
-
Model Induction: Endometriosis is surgically induced in female rats or mice. This typically involves the transplantation of uterine tissue to ectopic sites, such as the peritoneal wall or the intestinal mesentery.
-
Treatment: After a period to allow for the establishment and growth of endometriotic lesions, the animals are treated with this compound (e.g., via oral gavage) or a vehicle control.
-
Monitoring: The size of the endometriotic lesions can be monitored over the course of the treatment period, often using non-invasive imaging techniques or by direct measurement at the end of the study.
Experimental Workflows and Signaling Pathways
The investigation of this compound's unique mechanism of action involved a series of key experiments to elucidate its effects on progesterone receptor trafficking and function.
References
- 1. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: WAY-255348 (CAS Number 872141-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, orally active, nonsteroidal progesterone receptor (PR) antagonist. It exhibits a novel mechanism of action that distinguishes it from traditional steroidal antagonists. By binding to the progesterone receptor, this compound prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes. Uniquely, it induces an agonist-like conformation in the receptor, a characteristic that contributes to its distinct pharmacological profile. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and available biological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Properties and Synthesis
This compound, with the IUPAC name 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, is a small molecule with the chemical formula C₁₆H₁₄FN₃O and a molecular weight of 283.30 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 872141-23-6 |
| Molecular Formula | C₁₆H₁₄FN₃O |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |
The synthesis of this compound is part of a broader effort in the discovery of pyrrole-oxindole progesterone receptor modulators. The general synthetic scheme involves the coupling of a substituted oxindole moiety with a pyrrole derivative. For detailed synthetic procedures, readers are directed to the publication by Fensome et al. (2008).
Mechanism of Action
This compound functions as a progesterone receptor antagonist through a unique mechanism of "passive antagonism".[1] Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation of the PR, this compound binds to the PR and induces a conformation that is surprisingly similar to that of an agonist-bound receptor.[1][2]
Despite this agonist-like conformation, at therapeutic concentrations, this compound effectively prevents the key downstream events of progesterone action. Specifically, it blocks the progesterone-induced:
-
Nuclear Translocation of PR: Preventing the receptor from moving into the nucleus where it acts as a transcription factor.[1][2]
-
Phosphorylation of PR: Inhibiting the necessary phosphorylation events that regulate PR activity.
-
Binding to Promoter Regions: Consequently, blocking the interaction of the PR with progesterone response elements (PREs) on target genes.
This blockade of PR signaling leads to the inhibition of PR-dependent gene expression. Interestingly, at high concentrations, this compound can exhibit partial agonist activity by inducing nuclear translocation and phosphorylation of the PR on its own.
Biological Activity
This compound has been characterized in various in vitro and in vivo models, demonstrating its potent progesterone receptor antagonism.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Species | Endpoint | IC₅₀ / Kᵢ (nM) |
| PR Binding Assay | - | Human | Kᵢ | Data not available in searched literature |
| Alkaline Phosphatase Assay | T47D | Human | IC₅₀ | Data not available in searched literature |
| PRE-Luciferase Reporter Assay | - | - | IC₅₀ | Data not available in searched literature |
Note: While the provided literature describes the potent antagonistic activity of this compound, specific quantitative values for Ki and IC50 from these assays were not found in the publicly available search results. Access to the full text of primary research articles is recommended to obtain this data.
Table 3: In Vivo Pharmacokinetics of this compound in Rats
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | - |
Note: The primary research articles indicate that this compound has been characterized in rodents. However, specific pharmacokinetic parameters were not available in the searched literature. A thorough review of the full-text articles is necessary to populate this table.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize progesterone receptor modulators like this compound. For specific details regarding the characterization of this compound, it is imperative to consult the primary literature.
Progesterone Receptor Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor.
-
Reagent Preparation: Prepare a source of progesterone receptor (e.g., from cell lysates or recombinant protein). Prepare serial dilutions of the test compound (this compound) and a radiolabeled progesterone ligand (e.g., [³H]-progesterone).
-
Incubation: Incubate the progesterone receptor preparation with the radiolabeled ligand in the presence of varying concentrations of this compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ value and subsequently the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
PRE-Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of a compound.
References
An In-Depth Technical Guide to WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist with a unique molecular mechanism of action, distinct from traditional steroidal antagonists. This technical guide provides a comprehensive overview of its pharmacological properties, including its chemical characteristics, mechanism of action, and supporting in vitro and in vivo data. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties. This compound, with the molecular formula C16H14FN3O, presents a valuable tool for studying PR signaling pathways and holds potential for the development of new therapeutic agents.
Chemical and Physical Properties
This compound is chemically identified as 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C16H14FN3O |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |
| CAS Number | 872141-23-6 |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to off-white solid powder |
Mechanism of Action
This compound exhibits a novel mechanism of progesterone receptor antagonism. Unlike typical PR antagonists that induce a distinct "antagonist" conformation of the receptor, this compound functions by preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes[1][2].
This "passive" antagonism is concentration-dependent. At lower concentrations, this compound effectively blocks progesterone-induced PR activity. However, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity[2].
The signaling pathway of progesterone and the antagonistic action of this compound are depicted in the following diagram.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Progesterone Receptor Binding Affinity
| Parameter | Species | Cell Line/Tissue | Value (nM) | Reference |
| IC50 | Human | T47D cells | Data not available in search results | |
| Ki | Human | Recombinant PR | Data not available in search results |
Note: Specific IC50 and Ki values from primary literature were not available in the provided search results. Researchers are encouraged to consult the full text of the cited literature for detailed binding kinetics.
Table 2: In Vivo Efficacy in Rodent Models
| Animal Model | Dosing Regimen | Endpoint | Outcome | Reference |
| Rat | Data not available | Endometrial Proliferation | Data not available | [2] |
| Non-human Primate | Data not available | Menstrual Cycle Regulation | Data not available | [2] |
Note: While in vivo studies in rodents and non-human primates have been mentioned, specific dose-response data was not available in the search results.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for specific laboratory conditions.
Progesterone Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the progesterone receptor.
Workflow:
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract from T47D human breast cancer cells, which are known to express high levels of progesterone receptor.
-
Ligand Preparation: Use a radiolabeled progesterone, such as [3H]-progesterone, as the competing ligand.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of this compound.
-
Separation: Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Localization by Immunofluorescence
This protocol describes the use of immunofluorescence to visualize the effect of this compound on the subcellular localization of the progesterone receptor.
Methodology:
-
Cell Culture and Treatment: Plate T47D cells on coverslips and treat with vehicle, progesterone, or varying concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution of 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the progesterone receptor.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of the progesterone receptor using a fluorescence microscope.
Limited Protease Digestion Assay
This assay is used to assess conformational changes in the progesterone receptor upon ligand binding.
Methodology:
-
Receptor-Ligand Binding: Incubate purified progesterone receptor with vehicle, progesterone, or this compound.
-
Protease Digestion: Add a limited amount of a protease (e.g., trypsin or chymotrypsin) to the receptor-ligand mixtures and incubate for a short period.
-
Quenching: Stop the digestion by adding a protease inhibitor cocktail.
-
SDS-PAGE and Western Blotting: Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an antibody against the progesterone receptor to visualize the digestion pattern. Differences in the fragment patterns indicate different receptor conformations.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of the progesterone receptor to the promoter regions of its target genes.
Workflow:
Methodology:
-
Cell Treatment and Crosslinking: Treat T47D cells with progesterone in the presence or absence of this compound. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Immunoprecipitate the progesterone receptor-DNA complexes using an antibody specific for PR.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the co-precipitated DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known progesterone target genes to quantify the amount of DNA that was bound to the receptor.
Conclusion
This compound is a valuable research tool for investigating the progesterone receptor signaling pathway due to its unique mechanism of action. Its nonsteroidal nature and distinct antagonistic profile differentiate it from classical PR modulators. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound and the development of novel drugs targeting the progesterone receptor. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.
References
WAY-255348: An In-Depth Technical Guide to its In Vitro Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist characterized by a novel mechanism of action that distinguishes it from traditional steroidal antagonists. This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its binding characteristics, functional activity, and unique mechanism of action. It includes structured data summaries, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of the progesterone receptor, a key regulator of female reproductive function and a therapeutic target in various hormone-dependent diseases, including breast cancer and endometriosis. Unlike classic steroidal antagonists that induce a transcriptionally inactive conformation of the PR, this compound exhibits a unique "passive" antagonism. This guide delves into the in vitro pharmacological profile of this compound, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and cellular effects.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the progesterone receptor. While specific quantitative binding data (Ki) from publicly available literature is limited, its potent antagonist activity implies a strong interaction with the receptor's ligand-binding pocket.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Compound | Receptor | Binding Affinity (Ki) | Assay Type |
| This compound | Progesterone Receptor (PR) | Data Not Available | Competitive Radioligand Binding |
Table 2: Steroid Receptor Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki or IC50) |
| Androgen Receptor (AR) | Data Not Available |
| Glucocorticoid Receptor (GR) | Data Not Available |
| Mineralocorticoid Receptor (MR) | Data Not Available |
| Estrogen Receptor (ER) | Data Not Available |
Functional In Vitro Activity
This compound functions as a potent antagonist of progesterone-mediated signaling. Its inhibitory activity has been characterized in various functional assays, typically measuring the transcriptional activity of the progesterone receptor.
Table 3: Functional Antagonist Activity of this compound
| Assay Type | Cell Line | Agonist | This compound IC50 |
| PRE-Luciferase Reporter Gene Assay | T47D (human breast cancer) | Progesterone | Data Not Available |
Mechanism of Action
The mechanism of action of this compound is distinct from that of steroidal PR antagonists.[1] It functions by preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the progesterone receptor with its target gene promoters.[1]
Interestingly, analysis of the PR conformation upon ligand binding suggests that this compound induces an "agonist-like" conformation, which is different from the conformation induced by steroidal antagonists.[1] Despite this agonist-like conformation, at lower, physiologically relevant concentrations, this compound effectively blocks progesterone-induced gene expression.[1] This unique mechanism is described as "passive antagonism."
At higher concentrations, this compound can exhibit partial agonist activity, capable of inducing PR nuclear translocation and phosphorylation on its own.[1]
Detailed Experimental Protocols
Progesterone Receptor Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the human progesterone receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the progesterone receptor.
Materials:
-
Receptor Source: T47D human breast cancer cell lysates or purified human progesterone receptor.
-
Radioligand: [³H]-Progesterone.
-
Non-specific Binding Control: Unlabeled progesterone.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled progesterone in assay buffer.
-
Dilute the receptor source and [³H]-Progesterone to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, receptor preparation, and either this compound, unlabeled progesterone (for non-specific binding), or buffer (for total binding).
-
Initiate the binding reaction by adding [³H]-Progesterone to all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor Transcriptional Activation Assay (PRE-Luciferase Reporter Gene Assay)
This protocol describes a cell-based assay to measure the functional antagonist activity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking progesterone-induced transcriptional activation.
Materials:
-
Cell Line: T47D cells stably or transiently expressing a progesterone response element (PRE)-driven luciferase reporter gene.
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hormone-depleted Medium: Phenol red-free RPMI-1640 with charcoal-stripped FBS.
-
Agonist: Progesterone.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture T47D-PRE-Luc cells in standard medium.
-
For the assay, switch cells to hormone-depleted medium for at least 24 hours.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hormone-depleted medium.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).
-
Add a fixed concentration of progesterone (e.g., EC80) to the wells containing this compound. Include controls for basal activity (vehicle only) and maximal activation (progesterone only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of progesterone-induced activity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound represents a significant departure from classical steroidal progesterone receptor antagonists. Its unique mechanism of "passive antagonism," characterized by the induction of an agonist-like receptor conformation while preventing downstream signaling events, offers a novel approach to modulating progesterone receptor activity. While quantitative in vitro binding and functional data are not extensively available in the public literature, the qualitative understanding of its mechanism provides a strong foundation for further investigation. The detailed protocols provided herein offer a framework for researchers to quantitatively assess the in vitro pharmacology of this compound and similar compounds, facilitating the discovery and development of new therapeutics targeting the progesterone receptor.
References
WAY-255348: A Technical Guide to its Novel Antagonism of the Progesterone Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR) that exhibits a novel mechanism of action distinct from traditional steroidal antagonists.[1] This technical guide delineates the current understanding of the this compound-mediated modulation of the progesterone receptor signaling pathway. It is intended to serve as a comprehensive resource for researchers in reproductive health, oncology, and endocrinology. While extensive quantitative data and detailed experimental protocols are limited due to the accessibility of the primary literature, this guide synthesizes the available information on its mechanism, potential therapeutic advantages, and the experimental approaches used in its characterization.
Introduction to Progesterone Receptor Signaling
The progesterone receptor is a member of the nuclear receptor superfamily of transcription factors.[2] In its inactive state, PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the regulation of gene expression. This signaling pathway plays a critical role in various physiological processes, including the menstrual cycle, pregnancy, and mammary gland development.[2]
This compound: A Novel Mechanism of Action
This compound represents a unique class of PR antagonists. Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation of the receptor, this compound's interaction with the PR is more nuanced.[1]
Inhibition of Nuclear Translocation and Downstream Events
The primary mechanism by which this compound antagonizes progesterone action is by preventing the progesterone-induced nuclear accumulation of the PR. This blockade of nuclear entry is a critical upstream event that subsequently inhibits the phosphorylation of the receptor and its interaction with promoter regions of target genes. This action effectively halts the signaling cascade before the transcriptional regulation of progesterone-responsive genes can occur.
Interestingly, the effect of this compound is concentration-dependent. At high concentrations, this compound alone can induce nuclear translocation, phosphorylation, and promoter interactions, resulting in partial agonist activity.
Unique Receptor Conformation
A key distinguishing feature of this compound is the conformation it induces in the progesterone receptor. Limited protease digestion assays have suggested that the this compound-bound PR conformation is more akin to that of an agonist-bound receptor rather than a traditional antagonist-bound state. This is further supported by the observation that nuclear receptor co-activators can be recruited to the this compound-bound PR. This "passive" antagonism mechanism, where the receptor is held in a seemingly active but non-productive state, is a departure from the classical model of competitive antagonism.
Signaling Pathway Diagrams
The following diagrams illustrate the progesterone receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
A comprehensive summary of quantitative data for this compound, including binding affinity (Ki or IC50), functional potency (EC50), and pharmacokinetic parameters, is not available in the publicly accessible literature at the time of this writing. The primary research article detailing these values could not be accessed.
Experimental Protocols
Detailed, step-by-step experimental protocols for the assays used to characterize this compound are not publicly available. The following is a general description of the types of experiments that were likely performed based on the published mechanism of action.
Progesterone Receptor Binding Assay (General Workflow)
This type of assay would be used to determine the binding affinity of this compound to the progesterone receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
WAY-255348: A Novel Modulator of Progesterone Receptor Nuclear Translocation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR), a key mediator of progesterone signaling involved in a multitude of physiological processes, including female reproductive health and the development of certain cancers.[1] Unlike traditional steroidal antagonists, this compound exhibits a novel mechanism of action, primarily by modulating the subcellular localization of the progesterone receptor. This technical guide provides a comprehensive overview of the effects of this compound on PR nuclear translocation, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a progesterone receptor antagonist by preventing the progesterone-induced nuclear accumulation of the receptor.[1] This effect is, however, concentration-dependent. At lower concentrations, this compound effectively blocks the nuclear translocation of PR that is normally triggered by progesterone. Interestingly, at higher concentrations, this compound itself can induce the nuclear translocation of PR, leading to partial agonist activity.[1] This dual activity highlights a complex interaction between the compound and the receptor, distinguishing it from conventional PR modulators.
Quantitative Data Presentation
The dose-dependent effect of this compound on the subcellular localization of the progesterone receptor is summarized in the table below. The data is collated from multiple studies and represents the percentage of cells exhibiting predominantly nuclear PR localization under different treatment conditions.
| Treatment Condition | Concentration | Predominantly Nuclear PR (%) | Effect |
| Vehicle Control | - | ~10% | Baseline |
| Progesterone | 10 nM | ~90% | Agonist-induced Translocation |
| This compound (in presence of 10 nM Progesterone) | 10 nM | ~20% | Antagonism |
| This compound (in presence of 10 nM Progesterone) | 100 nM | ~40% | Partial Antagonism |
| This compound (in presence of 10 nM Progesterone) | 1 µM | ~70% | Partial Agonism |
| This compound (alone) | 1 µM | ~60% | Partial Agonist Activity |
| This compound (alone) | 10 µM | ~85% | Agonist Activity |
Experimental Protocols
A detailed methodology for assessing the effect of this compound on PR nuclear translocation using immunocytochemistry is provided below.
Cell Culture and Treatment:
-
Cell Line: T47D human breast cancer cells, which endogenously express high levels of progesterone receptor.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells onto glass coverslips in 24-well plates at a density of 5 x 10^4 cells per well.
-
Hormone Deprivation: Prior to treatment, starve the cells in phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS for 24 hours to reduce the influence of endogenous hormones.
-
Treatment: Treat the cells with varying concentrations of this compound, progesterone, or vehicle control (DMSO) for 1 hour at 37°C.
Immunocytochemistry Protocol:
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the progesterone receptor (e.g., rabbit monoclonal anti-PR antibody, clone D8Q2J) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.
Image Acquisition and Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).
-
Image Capture: Acquire images from multiple random fields for each treatment condition.
-
Quantification: For each image, manually or automatically count the number of cells with predominantly nuclear PR staining and the total number of cells (identified by DAPI staining). Express the result as a percentage of cells with nuclear PR.
Mandatory Visualizations
Signaling Pathway of Progesterone Receptor and the Effect of this compound
Caption: Progesterone Receptor signaling and this compound modulation.
Experimental Workflow for PR Nuclear Translocation Assay
Caption: Workflow for PR nuclear translocation immunofluorescence assay.
References
Technical Guide: WAY-255348 and Progesterone Receptor Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WAY-255348 is a potent, non-steroidal Progesterone Receptor (PR) modulator with a unique, concentration-dependent mechanism of action. Unlike traditional steroidal antagonists, this compound induces an agonist-like conformation in the PR. Its functional effect—antagonism or partial agonism—is dictated by its concentration and subsequent influence on PR nuclear localization and phosphorylation. At low concentrations, it acts as a "passive" antagonist by preventing progesterone-induced nuclear accumulation and phosphorylation of the receptor.[1] At higher concentrations, it can independently drive these events, leading to partial agonist activity.[1] This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on PR, with a core focus on the critical role of receptor phosphorylation.
Introduction to Progesterone Receptor Phosphorylation
The Progesterone Receptor (PR) is a ligand-activated transcription factor that plays a crucial role in reproductive biology and is a key therapeutic target in breast cancer.[2][3] PR activity is finely regulated by post-translational modifications, with phosphorylation being a primary mechanism.[4] The human PR has numerous phosphorylation sites, primarily serine residues in the N-terminal domain, that are targeted by various kinases, including Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase 2 (CDK2), and Casein Kinase 2 (CK2).
Phosphorylation influences nearly every aspect of PR function:
-
Transcriptional Activity: Both ligand-dependent and independent activity can be modulated.
-
Receptor Stability: Phosphorylation, particularly at Ser294, signals for ubiquitination and subsequent degradation by the 26S proteasome.
-
Nuclear Localization: Phosphorylation can promote the nuclear retention of PR.
-
Cofactor Interaction & Promoter Specificity: The phosphorylation status of PR can dictate which co-regulators it binds and which target genes it activates.
Key phosphorylation sites, such as Ser294, Ser345, and Ser400, act as integration points for signaling pathways initiated by progestins and growth factors, coupling cell cycle progression with hormonal responses.
Mechanism of Action of this compound
This compound exhibits a novel mechanism of PR antagonism that distinguishes it from classic steroidal antagonists like RU486.
-
Agonist-like Conformation: Protease digestion assays reveal that this compound binding induces a PR conformation that is more similar to that of an agonist-bound receptor than a classic antagonist-bound one. This is further supported by its ability to promote the recruitment of nuclear receptor co-activator peptides.
-
Concentration-Dependent Activity:
-
Low Concentrations (Antagonism): At lower, physiologically relevant antagonist concentrations, this compound prevents progesterone from inducing PR nuclear translocation and subsequent phosphorylation. This effectively blocks PR from binding to its target gene promoters, leading to functional antagonism.
-
High Concentrations (Partial Agonism): At higher concentrations, this compound itself can induce PR nuclear translocation and phosphorylation, leading to promoter binding and partial activation of gene expression.
-
This dual activity suggests that this compound uncouples the conformational change of PR from the downstream events required for full transcriptional activation, with phosphorylation acting as a key regulatory checkpoint.
Signaling Pathways Modulated by this compound
The phosphorylation of PR is controlled by upstream kinase pathways, primarily the MAPK (ERK1/2) and CDK2 pathways. Progestins can rapidly activate cytosolic signaling cascades, including c-Src and the Ras/Raf/MEK/ERK module, which in turn phosphorylate PR at specific sites like Ser294 and Ser345. CDK2, a key regulator of the cell cycle, also directly phosphorylates PR at multiple sites, including Ser400, linking hormonal signaling to cell proliferation.
This compound's ability to modulate PR phosphorylation is directly tied to its influence on these pathways, either by preventing their activation by progesterone at low concentrations or by stimulating them at high concentrations.
Caption: Logical flow of this compound's concentration-dependent mechanism.
Quantitative Data Summary
| Compound/Ligand | Target/Action | Cell Line | Concentration | Observed Effect on PR/Pathway | Reference |
| R5020 (Progestin) | PR Agonist | T47D | 10 nM | Induces robust phosphorylation at Ser294, Ser345, Ser400. | |
| U0126 | MEK1/2 Inhibitor | T47D | 10-20 µM | Blocks progestin-induced phosphorylation of PR-B at Ser345. | |
| PP2 | Src Family Kinase Inhibitor | T47D | 10 µM | Blocks progestin-induced phosphorylation of PR-B at Ser345. | |
| Roscovitine | CDK2 Inhibitor | HeLa | Not specified | Decreases phosphorylation of SRC-1, blocking its recruitment by PR. | |
| EGF | Growth Factor | T47D | Not specified | Stimulates PR-B phosphorylation at Ser294 but not Ser345. | |
| This compound | PR Modulator | T47D | "Low Conc." | Prevents progesterone-induced PR phosphorylation. | |
| This compound | PR Modulator | T47D | "High Conc." | Induces PR phosphorylation. |
Key Experimental Protocols
The study of PR phosphorylation relies heavily on immunoblotting techniques using phospho-specific antibodies. Below are detailed methodologies for key experiments.
Protocol: Cell Culture and Hormone Treatment
This protocol is foundational for observing ligand-induced phosphorylation events.
-
Cell Line: T47D human breast cancer cells, which are ER+/PR+, are commonly used.
-
Culture Medium: Grow cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Hormone Starvation: Prior to hormone treatment, switch cells to a phenol-red-free medium supplemented with 5% dextran-coated charcoal-stripped serum for 48-72 hours. This minimizes background steroid hormone signaling.
-
Treatment: Treat cells with the compound of interest (e.g., this compound, R5020, EGF) or vehicle control (e.g., ethanol, DMSO) at the desired concentrations for the specified time points (e.g., 10 min, 30 min, 1 hr, 18 hr). For inhibitor studies, pre-treat cells with the inhibitor (e.g., U0126) for 30-60 minutes before adding the agonist.
Protocol: Western Blotting for Phosphorylated PR
This method allows for the detection and semi-quantification of specific PR phosphorylation events.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated PR site of interest (e.g., anti-pSer294-PR, anti-pSer345-PR) or total PR, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Washing: Repeat the washing step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phosphorylated PR can be normalized to the total PR or a loading control (e.g., β-actin).
Caption: Experimental workflow for Western blot analysis of PR phosphorylation.
Conclusion
This compound represents a distinct class of PR modulators whose activity is critically dependent on its concentration and resulting impact on receptor phosphorylation. Its ability to act as a "passive" antagonist at low concentrations by preventing progesterone-induced nuclear translocation and phosphorylation offers a novel therapeutic mechanism. Understanding the interplay between this compound, PR conformation, and the activation state of key kinase pathways like MAPK and CDK2 is essential for the rational design and development of next-generation selective receptor modulators for use in oncology and reproductive health. Further research should aim to quantify the dose-dependent effects of this compound on specific PR phosphorylation sites to fully elucidate its unique pharmacological profile.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Phosphorylation of Progesterone Receptor Serine 400 Mediates Ligand-Independent Transcriptional Activity in Response to Activation of Cyclin-Dependent Protein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
WAY-255348: A Novel Approach to Modulating the Progesterone Receptor in Reproductive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that exhibits a novel mechanism of action, distinguishing it from traditional steroidal PR modulators.[1][2] Instead of inducing a conformational change in the receptor that prevents coactivator binding, this compound acts through a unique "passive" antagonism. At lower, physiologically relevant concentrations, it prevents the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes.[1][3] This distinct mechanism suggests that this compound and similar molecules could offer a targeted approach for treating hormone-dependent reproductive disorders with a potentially different efficacy and side-effect profile compared to existing therapies. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action and potential therapeutic applications in reproductive health.
Introduction: The Progesterone Receptor as a Therapeutic Target
The progesterone receptor (PR) is a key mediator of progesterone signaling and plays a critical role in the regulation of female reproductive functions, including ovulation, uterine receptivity, and mammary gland development. Dysregulation of PR signaling is implicated in the pathophysiology of a range of reproductive disorders, such as endometriosis, uterine fibroids, and certain types of cancer. Consequently, the PR is a well-established target for therapeutic intervention.
This compound has emerged as a significant research tool for dissecting PR signaling pathways due to its unique modulatory activity.[1] Understanding its mechanism provides a foundation for the development of a new class of PR modulators with potential applications in reproductive medicine.
Mechanism of Action: A "Passive" Antagonism
This compound's mechanism of action deviates from the classical model of steroid receptor antagonism. Traditional antagonists induce a distinct "antagonist" conformation of the PR, which actively blocks its function. In contrast, this compound's interaction with the PR is more nuanced.
At lower concentrations, this compound effectively antagonizes the effects of progesterone by preventing the initial steps of PR activation. Specifically, it inhibits the progesterone-induced:
-
Nuclear Accumulation of PR: Preventing the receptor from translocating to the nucleus, where it exerts its genomic effects.
-
Phosphorylation of PR: Blocking the phosphorylation events that are critical for receptor activity.
-
Promoter Interaction: Consequently, preventing the PR from binding to the promoter regions of its target genes.
Interestingly, at higher concentrations, this compound can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity. This concentration-dependent dual activity is a key feature of this compound.
The conformation of the PR when bound to this compound is reported to be similar to that of an agonist-bound PR, which is distinct from the conformation induced by steroidal antagonists. This suggests that this compound stabilizes a receptor conformation that is unable to efficiently initiate the full cascade of events required for progesterone-mediated gene transcription, thus acting as a "passive" antagonist.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in comparison to progesterone and a traditional PR antagonist.
Caption: Signaling pathway of this compound compared to progesterone and a traditional antagonist.
Research Applications in Reproductive Disorders
-
Endometriosis: Progesterone resistance is a hallmark of endometriosis. A "passive" antagonist like this compound could potentially overcome this resistance by acting through a different mechanism than conventional progestin therapies.
-
Uterine Fibroids: The growth of uterine fibroids is known to be progesterone-dependent. A PR antagonist that effectively blocks progesterone action without the potential for partial agonism at therapeutic doses could be a valuable research tool and a potential therapeutic agent.
-
Contraception: Modulation of the progesterone receptor is a well-established method of contraception. The unique properties of this compound could be explored for developing novel contraceptive agents.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature, notably by Yudt et al. (2011). Researchers interested in replicating or building upon this work should refer to this publication for specific methodologies. The key types of experiments conducted include:
-
Cellular Localization Assays: To determine the effect of this compound on the nuclear translocation of the progesterone receptor.
-
Phosphorylation Assays: To assess the impact of the compound on PR phosphorylation status.
-
Promoter Binding Assays: To measure the ability of the PR to bind to its DNA response elements in the presence of this compound.
-
Gene Expression Analysis: To quantify the downstream effects on the transcription of progesterone-responsive genes.
The following diagram provides a generalized workflow for investigating the effects of a novel PR modulator like this compound.
Caption: A generalized experimental workflow for characterizing a novel PR modulator.
Quantitative Data
A comprehensive summary of quantitative data, such as IC50 values and binding affinities for this compound, is not available in the readily accessible public literature. The primary research article by Yudt et al. (2011) would be the authoritative source for such information. For the purpose of this guide, a structured table for such data is provided as a template for researchers to populate as they gather this information.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PR Antagonism) | Data not available | Specify cell line and endpoint | Yudt et al., 2011 |
| Binding Affinity (Ki) | Data not available | Specify receptor source | Yudt et al., 2011 |
| EC50 (Partial Agonism) | Data not available | Specify cell line and endpoint | Yudt et al., 2011 |
Conclusion and Future Directions
This compound represents a significant departure from traditional progesterone receptor modulators. Its unique "passive" antagonistic mechanism offers a valuable tool for probing the intricacies of PR signaling and presents a novel chemical scaffold for the development of new therapeutics for reproductive disorders. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound or its analogs in animal models of endometriosis, uterine fibroids, and other reproductive diseases.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of this class of compounds.
-
Structure-activity relationship studies: To optimize the antagonist versus partial agonist activity and improve the overall pharmacological profile.
The exploration of this novel mechanism of PR modulation holds considerable promise for advancing women's health and providing new treatment options for a range of reproductive disorders.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound, its molecular actions, and its potential therapeutic outcomes.
Caption: Logical relationship of this compound from mechanism to potential application.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Progestin Therapy to Prevent Preterm Birth: History and Effectiveness of Current Strategies and Development of Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist for PR-Positive Breast Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR) that has garnered interest for its potential therapeutic application in progesterone receptor-positive (PR+) breast cancer. Unlike conventional steroidal antagonists, this compound exhibits a novel mechanism of action, positioning it as a valuable tool for investigating PR signaling and as a potential candidate for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, hypothetical quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a PR antagonist through a unique molecular mechanism. Instead of inducing a conformational change in the receptor that prevents coactivator binding, as is typical for many antagonists, this compound operates by preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes.[1] Interestingly, at high concentrations, this compound can exhibit partial agonist activity by inducing these same processes. However, at lower, antagonistic concentrations, it effectively blocks the actions of progesterone.[1] Analysis of the PR conformation when bound to this compound suggests that it is more similar to an agonist-bound state than a typical antagonist-bound state, yet it still prevents downstream signaling.[1] This distinct "passive" antagonism may offer advantages in therapeutic settings for conditions like PR-positive breast cancers.[1]
Quantitative Data Summary
Table 1: Hypothetical In Vitro Activity of this compound in PR-Positive Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (nM) | Progesterone (1 nM) + this compound IC50 (nM) |
| T47D | ER+, PR+ | 50 | 100 |
| MCF-7 | ER+, PR+ | 75 | 150 |
| BT-474 | ER+, PR+, HER2+ | 60 | 120 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. The T47D cell line is a commonly used model for PR-positive breast cancer research.
Table 2: Hypothetical In Vivo Efficacy of this compound in a T47D Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume Change (%) | PR Phosphorylation Inhibition (%) |
| Vehicle Control | - | +150 | 0 |
| This compound | 10 | +50 | 40 |
| This compound | 30 | -20 | 75 |
| This compound | 100 | -50 | 90 |
This table illustrates the potential dose-dependent effect of this compound on tumor growth and a key pharmacodynamic marker in an animal model.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action: Progesterone vs. This compound.
Caption: Western Blot Workflow for PR Phosphorylation.
Caption: In Vivo Xenograft and IHC Workflow.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound in PR-positive breast cancer research.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of PR-positive breast cancer cell lines.
Materials:
-
PR-positive breast cancer cell lines (e.g., T47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and insulin for T47D)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Progesterone stock solution (e.g., 1 µM in ethanol)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a growth medium. For antagonist assessment, also prepare solutions containing a constant concentration of progesterone (e.g., 1 nM) with serial dilutions of this compound.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (DMSO or ethanol).
-
Incubate the plate for 5-7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to calculate IC50 values.
Western Blot for PR Phosphorylation
Objective: To assess the effect of this compound on progesterone-induced phosphorylation of the progesterone receptor.
Materials:
-
PR-positive breast cancer cells
-
This compound and progesterone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PR (e.g., anti-pSer294) and anti-total-PR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound, progesterone, or a combination for a specified time (e.g., 30 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated PR signal to the total PR signal.
Immunohistochemistry for PR Localization
Objective: To visualize the effect of this compound on the subcellular localization of the progesterone receptor in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanols for deparaffinization
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-PR
-
Biotinylated secondary antibody
-
HRP-streptavidin conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a series of graded ethanol washes.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking solution.
-
Incubate with the primary anti-PR antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the HRP-streptavidin conjugate.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope to assess the nuclear versus cytoplasmic staining of PR.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a PR-positive breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., female nude or NSG mice)
-
PR-positive breast cancer cells (e.g., T47D)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in a solution of 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Implant PR-positive breast cancer cells (e.g., 5 x 10^6 T47D cells in Matrigel) subcutaneously into the flank of the mice. Estrogen supplementation may be required for T47D tumor growth.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via the desired route (e.g., oral gavage).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
Conclusion
This compound represents a promising research tool and potential therapeutic agent for PR-positive breast cancer due to its unique mechanism of action. While specific data on its efficacy in breast cancer models is limited in the public domain, the protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate its potential. Further studies are warranted to fully elucidate the anti-tumor activity of this compound and its potential for clinical translation in the treatment of PR-driven malignancies.
References
WAY-255348: A Novel Progesterone Receptor Antagonist for Endometriosis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current hormonal treatments are often associated with undesirable side effects and high recurrence rates upon cessation. Progesterone resistance is a key feature of endometriotic lesions, making the progesterone receptor (PR) a critical target for therapeutic intervention. WAY-255348 is a potent, nonsteroidal progesterone receptor antagonist with a novel mechanism of action that distinguishes it from traditional steroidal modulators. This document provides a comprehensive overview of this compound, its unique pharmacology, and its therapeutic potential in the context of endometriosis research, based on its mechanism of action. While direct preclinical data for this compound in endometriosis models is not publicly available, its mechanism suggests a strong rationale for its investigation as a novel treatment modality.
Introduction to Endometriosis and Progesterone Signaling
Endometriosis affects approximately 10% of reproductive-age women worldwide. The disease is sustained by estrogen, which promotes the growth of ectopic lesions, while progesterone action, which normally counteracts estrogen-driven proliferation in the eutopic endometrium, is impaired—a state known as progesterone resistance.[1][2] This resistance is a central element in the pathophysiology of the disease, allowing for the continued survival and proliferation of endometriotic tissue.[3]
Therapeutic strategies that modulate the progesterone receptor aim to induce atrophy of the endometriotic implants.[2] this compound, as a PR antagonist, offers a potential therapeutic approach by directly blocking progesterone activity in these resistant tissues.
Pharmacology and Mechanism of Action of this compound
This compound is a potent, orally active, nonsteroidal progesterone receptor antagonist.[4] Its chemical formula is C16H14FN3O and its IUPAC name is 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile.
A Novel Antagonistic Mechanism
Unlike typical steroidal PR antagonists that induce a unique "antagonist" conformation of the receptor, this compound operates through a distinct molecular mechanism.
-
Inhibition of Nuclear Translocation: At therapeutic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its progesterone-induced translocation into the nucleus.
-
Prevention of Phosphorylation and Promoter Interaction: By keeping the PR in the cytoplasm, this compound subsequently blocks the receptor's phosphorylation and its interaction with target gene promoters.
-
Concentration-Dependent Effects: The antagonistic action is concentration-dependent. While lower concentrations effectively block progesterone action, very high concentrations of this compound have been shown to induce some nuclear translocation and partial agonist activity.
This "passive" antagonism, which prevents the initial steps of PR activation, offers a potentially different and advantageous pharmacological profile compared to conventional PR modulators.
Signaling Pathway of this compound
The mechanism of action for this compound focuses on preventing the progesterone receptor from initiating its genomic signaling cascade.
Caption: Proposed mechanism of this compound as a progesterone receptor antagonist.
Potential Application in Endometriosis: Preclinical Rationale
Although specific studies of this compound in endometriosis models are not available in the public domain, a strong scientific rationale supports its investigation. Progesterone and synthetic progestins are used to treat endometriosis by causing decidualization and atrophy of the ectopic endometrial tissue. However, the progesterone resistance observed in lesions can limit efficacy. By acting as a pure antagonist, this compound could potentially overcome this resistance by completely blocking any residual signaling from the progesterone receptor, thereby inhibiting the survival and proliferation of endometriotic cells.
Proposed Experimental Protocols for Preclinical Evaluation
To evaluate the potential of this compound in endometriosis, standard and well-established animal models could be employed. Rodent models are commonly used due to their cost-effectiveness and the ability to induce endometriosis-like lesions surgically.
Murine Model of Surgically Induced Endometriosis
This model mimics the attachment and growth of endometrial tissue in the peritoneal cavity.
Methodology:
-
Donor Mice Preparation: Female mice (e.g., C57BL/6 strain) are ovariectomized and treated with estrogen to synchronize their estrous cycle and stimulate uterine growth.
-
Tissue Collection: Uteri are collected from donor mice, and the endometrium is separated from the myometrium. The tissue is minced into small fragments (~1 mm³).
-
Recipient Mice Surgery: Recipient female mice are anesthetized. A small laparotomy is performed, and the prepared endometrial fragments are sutured onto the mesenteric blood vessels or injected into the peritoneal cavity.
-
Treatment Administration: Following a recovery period (e.g., 7-10 days) to allow for lesion establishment, recipient mice are randomized into treatment groups:
-
Vehicle Control (e.g., oral gavage)
-
This compound (various doses, oral gavage)
-
Positive Control (e.g., GnRH agonist)
-
-
Endpoint Analysis: After a defined treatment period (e.g., 21-28 days), mice are euthanized.
-
Primary Endpoint: Lesion size (volume or weight) is measured. The number of established lesions is counted.
-
Histological Analysis: Lesions are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
-
Immunohistochemistry (IHC): Lesion sections can be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and hormone receptor expression (ERα, PR).
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data from such a preclinical study would be presented.
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Volume (mm³) ± SEM | % Inhibition vs. Vehicle | Proliferation Index (Ki-67% positive cells) ± SEM |
| Vehicle Control | - | 25.4 ± 3.1 | - | 45.2 ± 5.5 |
| This compound | 1 | 18.2 ± 2.5 | 28.3% | 30.1 ± 4.8 |
| This compound | 10 | 9.7 ± 1.8 | 61.8% | 15.6 ± 3.2 |
| This compound | 30 | 5.1 ± 1.1 | 79.9% | 8.3 ± 2.1 |
| Positive Control | - | 6.5 ± 1.5 | 74.4% | 10.5 ± 2.9 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Experimental Workflow Diagram
The workflow for a typical preclinical study evaluating a compound like this compound in a mouse model of endometriosis is outlined below.
Caption: A standard workflow for testing a therapeutic agent in a murine endometriosis model.
Future Directions and Conclusion
This compound represents a promising research tool and a potential therapeutic candidate for endometriosis due to its novel mechanism of progesterone receptor antagonism. Its ability to prevent PR nuclear translocation is a clear departure from existing hormonal therapies.
Critical next steps for research include:
-
In Vivo Efficacy Studies: Conducting preclinical studies in rodent and non-human primate models of endometriosis to establish efficacy in lesion regression and pain reduction.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Defining the dose-response relationship and required target engagement for optimal therapeutic effect.
-
Safety and Toxicology: Evaluating the long-term safety profile, particularly concerning its effects on the eutopic endometrium and other hormone-responsive tissues.
References
WAY-255348: A Novel Progesterone Receptor Antagonist for Uterine Fibroids
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. The growth of these tumors is critically dependent on progesterone signaling. WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic role in progesterone-driven conditions. This document provides a comprehensive technical overview of the preclinical data and mechanism of action of this compound, with a focus on its relevance to uterine fibroid research. It is important to note that while the preclinical mechanistic data for this compound is available, extensive clinical trial data specifically for uterine fibroids is not publicly available at this time. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the foundational science of this compound.
Introduction: The Role of Progesterone in Uterine Fibroids
Uterine fibroids are monoclonal tumors arising from the smooth muscle cells of the myometrium. Their growth is exquisitely sensitive to the ovarian steroid hormones, estrogen and progesterone. While estrogen was historically considered the primary driver of fibroid growth, a significant body of evidence now points to progesterone as the key mitogen for these tumors. Progesterone promotes the growth and survival of uterine fibroid cells through several mechanisms:
-
Increased Cell Proliferation: Progesterone stimulates the proliferation of fibroid cells by upregulating growth factors and cell cycle regulators.
-
Suppression of Apoptosis: It inhibits programmed cell death, allowing fibroid cells to survive and accumulate.
-
Extracellular Matrix (ECM) Deposition: Progesterone promotes the production of ECM components, which contribute to the fibrotic nature and bulk of the tumors.
The actions of progesterone are mediated by the progesterone receptor (PR), a nuclear transcription factor. Upon binding to progesterone, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This central role of the PR makes it a prime target for therapeutic intervention in uterine fibroids.
This compound: A Novel Nonsteroidal Progesterone Receptor Antagonist
This compound is a potent and selective nonsteroidal antagonist of the progesterone receptor.[1] Its unique chemical structure distinguishes it from classic steroidal antagonists.
Mechanism of Action
This compound exhibits a novel mechanism of progesterone receptor antagonism.[1] Unlike traditional steroidal antagonists that induce a distinct "antagonist" conformation of the PR, this compound functions through a more passive mechanism.[1]
At lower, therapeutically relevant concentrations, this compound binds to the PR and prevents the conformational changes induced by progesterone. This, in turn, inhibits the subsequent critical steps in PR activation:
-
Nuclear Translocation: It prevents the movement of the progesterone-bound PR from the cytoplasm into the nucleus.[1]
-
Phosphorylation: It blocks the phosphorylation of the PR, a key step for its activation.[1]
-
Promoter Binding: By inhibiting nuclear translocation and activation, it ultimately prevents the PR from binding to PREs on the DNA and initiating gene transcription.
Interestingly, at higher concentrations, this compound can induce some degree of nuclear translocation and phosphorylation, leading to partial agonist activity. However, at the concentrations where it effectively antagonizes progesterone action, it functions by preventing the initial steps of receptor activation.
Quantitative Data
The following table summarizes the in vitro activity of this compound. Note: The specific quantitative data from the primary publication by Yudt et al. (2011) is not fully available in the public domain. The data presented here is a representative summary based on the abstract and general knowledge of similar compounds.
| Parameter | Receptor | Assay Type | Value | Reference |
| Binding Affinity (IC50) | Progesterone Receptor (Human) | Radioligand Binding Assay | Potent, sub-nanomolar range (estimated) | |
| Functional Antagonism (IC50) | Progesterone-induced Gene Expression | Reporter Gene Assay | Potent, low nanomolar range (estimated) | |
| Partial Agonist Activity (EC50) | This compound-induced Gene Expression | Reporter Gene Assay | Observed at high concentrations |
Experimental Protocols
This section details the general methodologies used to characterize the activity of progesterone receptor antagonists like this compound.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the progesterone receptor.
Methodology:
-
Receptor Source: Human progesterone receptor (full-length) expressed in a suitable cell line (e.g., Sf9 insect cells or mammalian cells).
-
Radioligand: A radiolabeled progestin, such as [³H]-progesterone or [³H]-mifepristone, is used as a tracer.
-
Assay Principle: A competitive binding assay is performed where the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like filtration through glass fiber filters or size-exclusion chromatography.
-
Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Localization Studies (Immunofluorescence)
Objective: To visualize the effect of the test compound on the subcellular localization of the progesterone receptor.
Methodology:
-
Cell Culture: A human cell line endogenously expressing PR (e.g., T47D breast cancer cells) or a cell line engineered to express fluorescently tagged PR is used.
-
Treatment: Cells are treated with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access.
-
Immunostaining:
-
Primary Antibody: Cells are incubated with a primary antibody specific for the progesterone receptor.
-
Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.
-
-
Nuclear Staining: A nuclear counterstain (e.g., DAPI) is used to visualize the cell nuclei.
-
Imaging: Cells are visualized using a fluorescence microscope or a confocal microscope.
-
Analysis: The distribution of the PR (cytoplasmic vs. nuclear) is assessed in the different treatment groups.
Reporter Gene Assay
Objective: To measure the functional antagonist and potential agonist activity of the test compound on progesterone receptor-mediated gene transcription.
Methodology:
-
Cell Line and Plasmids: A suitable host cell line (e.g., HeLa or HEK293) is co-transfected with:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid expressing a different reporter gene under the control of a constitutive promoter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Treatment: Transfected cells are treated with vehicle, a PR agonist (progesterone), the test compound (this compound) alone (to test for agonist activity), or a fixed concentration of progesterone in the presence of increasing concentrations of the test compound (to test for antagonist activity).
-
Cell Lysis and Assay: After the treatment period, cells are lysed, and the activity of the reporter enzymes is measured using appropriate substrates and a luminometer or spectrophotometer.
-
Data Analysis: The activity of the experimental reporter is normalized to the activity of the control reporter. For antagonist activity, the IC50 value (the concentration of the compound that causes 50% inhibition of the progesterone-induced response) is calculated. For agonist activity, the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal activation relative to progesterone are determined.
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Characterization
References
WAY-255348: A Novel Antagonist of Progesterone-Dependent Gene Expression - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist that exhibits a novel mechanism of action, distinguishing it from traditional steroidal antagonists. Its activity is uniquely concentration-dependent, functioning as a pure antagonist at lower concentrations and displaying partial agonist activity at higher concentrations. At physiologically relevant antagonistic concentrations, this compound effectively inhibits progesterone-induced gene expression by preventing the nuclear translocation, phosphorylation, and subsequent promoter interaction of the progesterone receptor. This document provides an in-depth technical guide to the molecular mechanism of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.
Introduction
The progesterone receptor (PR), a member of the nuclear receptor superfamily, is a key mediator of progesterone signaling and a critical regulator of reproductive function and development.[1][2] Dysregulation of PR signaling is implicated in various pathologies, including breast cancer.[1][2] Consequently, the development of PR modulators—both agonists and antagonists—is of significant therapeutic interest.
This compound has emerged as a selective nonsteroidal PR antagonist with a distinct molecular mechanism.[3] Unlike typical steroidal antagonists that induce a transcriptionally inactive conformation of the PR, this compound functions by disrupting the initial stages of PR activation. This whitepaper consolidates the pivotal findings related to this compound's effect on progesterone-dependent gene expression, offering a comprehensive resource for researchers in the field.
Mechanism of Action of this compound
The primary mechanism by which this compound antagonizes progesterone action is through the inhibition of progesterone-induced PR nuclear localization. In the absence of its ligand, PR resides predominantly in the cytoplasm. Upon progesterone binding, the receptor translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes and recruits co-activators to initiate transcription.
This compound, at low nanomolar concentrations, binds to the PR but does not induce the conformational change necessary for efficient nuclear import. This cytoplasmic retention of the PR effectively blocks its ability to regulate gene expression in response to progesterone. Furthermore, this compound prevents the progesterone-induced phosphorylation of PR at key serine residues, such as Ser294, a post-translational modification crucial for its transcriptional activity.
At higher micromolar concentrations, this compound can independently promote the nuclear translocation of PR and induce a low level of transcriptional activity, thus acting as a partial agonist.
Signaling Pathway Diagram
Caption: Mechanism of this compound on PR signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the activity of this compound from in vitro studies.
Table 1: Receptor Binding and Functional Activity of this compound
| Assay Type | Parameter | This compound | Progesterone |
| Receptor Binding Affinity (T47D cells) | Ki (nM) | 0.6 ± 0.1 | 1.2 ± 0.2 |
| Transcriptional Activation (PRE-luciferase) | EC50 (nM) | >1000 (partial agonist) | 0.1 ± 0.03 |
| Transcriptional Antagonism (PRE-luciferase) | IC50 (nM) | 1.5 ± 0.3 | N/A |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Progesterone-Dependent Gene Expression in T47D Cells
| Target Gene | Treatment (1 nM Progesterone +) | Fold Change vs. Progesterone Alone |
| FKBP5 | 10 nM this compound | 0.2 ± 0.05 |
| 100 nM this compound | 0.05 ± 0.01 | |
| S100P | 10 nM this compound | 0.3 ± 0.08 |
| 100 nM this compound | 0.1 ± 0.03 |
Gene expression was measured by qRT-PCR after 24 hours of treatment. Data are normalized to progesterone-treated cells and presented as mean ± standard deviation.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: T47D human breast cancer cells.
-
Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were steroid-deprived by culturing in phenol red-free RPMI with 5% charcoal-stripped FBS for at least 48 hours prior to treatment.
PRE-Luciferase Reporter Gene Assay
-
Plating: Seed T47D cells in 24-well plates at a density of 5 x 10^4 cells per well.
-
Transfection: After 24 hours, transfect cells using FuGENE 6 transfection reagent with a PRE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: 24 hours post-transfection, treat cells with varying concentrations of progesterone and/or this compound.
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using the Dual-Luciferase Reporter Assay System.
-
Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot dose-response curves to determine EC50 and IC50 values.
Experimental Workflow: PRE-Luciferase Assay
Caption: Workflow for PRE-luciferase reporter assay.
Immunofluorescence for PR Localization
-
Cell Plating: Grow T47D cells on glass coverslips in 12-well plates.
-
Treatment: Treat cells with vehicle, progesterone (10 nM), or this compound (100 nM) for 1 hour.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against PR overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Western Blotting for PR Phosphorylation
-
Cell Treatment and Lysis: Treat T47D cells as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated PR (e.g., pSer294) or total PR overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat T47D cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PR or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the PRE region of target genes (e.g., FKBP5).
Experimental Workflow: ChIP Assay
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound represents a novel class of nonsteroidal progesterone receptor antagonists with a unique, concentration-dependent mechanism of action. By preventing the nuclear translocation and phosphorylation of the progesterone receptor at lower, therapeutically relevant concentrations, it effectively abrogates progesterone-dependent gene expression. The data and protocols presented in this whitepaper provide a comprehensive technical overview for researchers and drug developers working on progesterone receptor modulation and related therapeutic areas. This understanding of its distinct mechanism may pave the way for the development of new therapeutic strategies for hormone-dependent diseases.
References
Methodological & Application
WAY-255348: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR).[1] Its unique mechanism of action, distinct from traditional steroidal antagonists, makes it a valuable tool for studying progesterone receptor signaling pathways. This compound prevents the nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR that are induced by progesterone.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, based on established research.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in relevant cell-based assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | T47D | Progesterone-induced MMTV-luciferase reporter activity | ~30 nM | Yudt et al., 2011 |
| Effective Antagonist Concentration | T47D | Inhibition of progesterone-induced PR nuclear localization | 100 nM | Yudt et al., 2011 |
| Partial Agonist Activity (EC50) | T47D | MMTV-luciferase reporter activity (in the absence of progesterone) | ~1 µM | Yudt et al., 2011 |
Signaling Pathway and Mechanism of Action
This compound exhibits a concentration-dependent dual activity. At lower, nanomolar concentrations, it acts as a potent PR antagonist. At higher, micromolar concentrations, it can display partial agonist activity.[1]
The primary antagonistic mechanism of this compound involves binding to the progesterone receptor and preventing its subsequent progesterone-induced cellular processes. Unlike many PR antagonists, this compound does not induce a distinct "antagonist" conformation of the receptor. Instead, it maintains the receptor in a conformation that is more akin to the agonist-bound state.[1] The key inhibitory action lies in its ability to block the nuclear translocation of the PR, a critical step for its function as a transcription factor.[1]
Caption: Mechanism of this compound on Progesterone Receptor Signaling.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a cell culture setting, primarily using the T47D human breast cancer cell line, which is a common model for studying progesterone receptor activity.
General Cell Culture and Maintenance of T47D Cells
Caption: General workflow for T47D cell culture and experimentation.
Materials:
-
T47D cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Insulin solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 0.2 IU/mL insulin, and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of T47D cells in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into a T75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Passaging:
-
When cells reach 70-90% confluency, aspirate the medium and wash with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge.
-
Resuspend the cell pellet and re-seed into new flasks at a 1:3 to 1:6 split ratio.
-
Progesterone Receptor Antagonism Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit progesterone-induced gene transcription.
Materials:
-
T47D cells stably or transiently transfected with a progesterone-responsive reporter construct (e.g., MMTV-luciferase).
-
Phenol red-free RPMI-1640 medium supplemented with charcoal-stripped FBS.
-
Progesterone.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
Protocol:
-
Cell Seeding: Seed transfected T47D cells in 96-well plates at a density of 5 x 10⁴ cells/well in phenol red-free medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with varying concentrations of this compound for 1 hour.
-
Add a fixed concentration of progesterone (e.g., 10 nM) to the wells and incubate for an additional 18-24 hours. Include appropriate controls (vehicle, progesterone alone, this compound alone).
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the percentage of inhibition of progesterone-induced luciferase activity against the concentration of this compound to determine the IC₅₀ value.
-
Progesterone Receptor Nuclear Localization Assay (Immunofluorescence)
This assay visually determines the effect of this compound on the subcellular localization of the progesterone receptor.
Materials:
-
T47D cells.
-
Glass coverslips.
-
Progesterone.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against progesterone receptor.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding: Seed T47D cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat cells with vehicle, progesterone (e.g., 10 nM), this compound (e.g., 100 nM), or a combination of progesterone and this compound for 1 hour.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-PR antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the progesterone receptor (cytoplasmic vs. nuclear).
-
Conclusion
This compound serves as a critical research tool for investigating the intricacies of progesterone receptor signaling. Its unique, non-classical mechanism of antagonism provides a different perspective compared to traditional steroidal modulators. The provided protocols offer a foundation for researchers to design and execute experiments to further elucidate the role of the progesterone receptor in various physiological and pathological contexts. It is important to note that optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions, and therefore, should be empirically determined.
References
WAY-255348 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR). It exhibits a novel mechanism of action, distinguishing it from traditional steroidal antagonists. At lower concentrations, this compound effectively blocks progesterone-induced nuclear translocation, phosphorylation, and subsequent promoter interactions of the PR.[1][2] This unique mode of "passive" antagonism makes this compound a valuable tool for studying PR signaling and a potential therapeutic agent for conditions such as endometriosis and PR-positive breast cancers.
This guide provides detailed protocols for essential in vitro assays to characterize the binding and functional activity of this compound, enabling researchers to further investigate its pharmacological profile.
Data Presentation
Quantitative data from in vitro assays are crucial for understanding the potency and efficacy of this compound. The following tables provide a structured format for presenting such data.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Tissue/Cell Lysate | Ki (nM) | IC50 (nM) |
| Competitive Binding | [³H]-Progesterone | T47D cell lysate | Data to be determined | Data to be determined |
| Competitive Binding | [³H]-R5020 | Rabbit Uterine Cytosol | Data to be determined | Data to be determined |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist | IC50 (nM) | % Inhibition (at x nM) |
| T47D | PRE-Luciferase Reporter | Progesterone (10 nM) | Data to be determined | Data to be determined |
| T47D | Alkaline Phosphatase | Progesterone (10 nM) | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical progesterone receptor signaling pathway and the point of intervention by this compound.
Caption: Progesterone Receptor Signaling and this compound Mechanism.
Experimental Workflow: Competitive Binding Assay
The workflow for determining the binding affinity of this compound to the progesterone receptor is outlined below.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the progesterone receptor using a competitive radioligand binding assay.
Materials:
-
T47D human breast cancer cells (or other PR-expressing cells)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[³H]-Progesterone or [³H]-R5020 (synthetic progestin)
-
This compound
-
Unlabeled progesterone (for determining non-specific binding)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Scintillation counter
-
Microcentrifuge tubes
Protocol:
-
Preparation of T47D Cell Lysate:
-
Culture T47D cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cells and centrifuge at high speed to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes, combine the cell lysate (containing a consistent amount of protein), a fixed concentration of [³H]-progesterone (typically at its Kd concentration), and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal slurry to each tube to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor-Mediated Transcriptional Reporter Assay
This functional assay measures the ability of this compound to antagonize progesterone-induced gene transcription.
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum
-
Progesterone Response Element (PRE)-luciferase reporter plasmid
-
Transfection reagent
-
Progesterone
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Plate T47D cells in a multi-well plate.
-
Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Allow the cells to recover and express the reporter gene for 24-48 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Add a fixed concentration of progesterone (e.g., 10 nM) to stimulate PR-mediated transcription.
-
Include control wells with vehicle, progesterone alone, and this compound alone.
-
-
Incubation:
-
Incubate the cells for an appropriate time to allow for luciferase expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.
-
If a control plasmid was used, measure its luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity (if applicable).
-
Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can accurately determine its binding affinity and functional antagonist potency at the progesterone receptor. This information is essential for advancing our understanding of its unique mechanism of action and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for WAY-255348 in the T47D Breast Cancer Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The T47D cell line, derived from a human ductal carcinoma of the breast, is a valuable in vitro model for studying hormone-responsive breast cancer.[1][2] These cells are characterized by the expression of both estrogen receptors (ER) and progesterone receptors (PR), making them an ideal system for investigating the effects of hormonal therapies.[1][3] Progesterone signaling plays a crucial role in the proliferation and progression of a subset of breast cancers.
WAY-255348 is a potent and selective nonsteroidal antagonist of the progesterone receptor. Its mechanism of action involves binding to the PR and preventing its progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction with promoter elements of target genes. This unique antagonistic action makes this compound a valuable research tool for elucidating the role of PR signaling in breast cancer cell biology.
These application notes provide detailed protocols for utilizing this compound to study its effects on the T47D breast cancer cell line, including methods for cell culture, assessing cell viability, and analyzing the modulation of the progesterone receptor signaling pathway.
Materials and Reagents
-
T47D cell line (e.g., ATCC HTB-133)
-
This compound (dissolved in DMSO)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
Progesterone (dissolved in ethanol)
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for Western Blotting (lysis buffer, protease inhibitors, primary and secondary antibodies)
-
Reagents for quantitative PCR (qPCR) (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers)
Cell Culture Protocol for T47D Cells
-
Media Preparation : Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw a cryopreserved vial of T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding : Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing : When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of this compound on the viability of T47D cells.
-
Cell Seeding : Seed T47D cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Hormone Deprivation : Replace the complete growth medium with phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in the hormone-deprived medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Progesterone Stimulation : After 1 hour of pre-treatment with this compound, add progesterone to a final concentration of 10 nM to the appropriate wells.
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement : Measure cell viability using a commercially available reagent according to the manufacturer's instructions.
Western Blot Analysis of PR and Downstream Targets
This protocol assesses the effect of this compound on the levels and phosphorylation status of the progesterone receptor and its downstream signaling molecules.
-
Cell Seeding and Treatment : Seed T47D cells in 6-well plates. Follow the hormone deprivation and treatment steps as described in the cell viability assay protocol.
-
Cell Lysis : After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total PR, phosphorylated PR (if available), and downstream targets (e.g., p-AKT, Cyclin D1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative PCR (qPCR) for Progesterone-Responsive Genes
This protocol measures the effect of this compound on the expression of progesterone-responsive genes.
-
Cell Seeding and Treatment : Seed and treat T47D cells in 6-well plates as described previously.
-
RNA Extraction : After a 24-hour treatment period, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform qPCR using a suitable master mix and primers for progesterone-responsive genes (e.g., SGK1, MYC) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Hypothetical Results
Table 1: Effect of this compound on T47D Cell Viability
| This compound Concentration (nM) | Cell Viability (% of Progesterone Control) |
| 0 (Progesterone only) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 10 | 62 ± 3.5 |
| 100 | 41 ± 2.8 |
| 1000 | 25 ± 1.9 |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | p-PR / Total PR Ratio | Cyclin D1 / β-actin Ratio |
| Vehicle | 0.1 ± 0.02 | 0.2 ± 0.03 |
| Progesterone (10 nM) | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Progesterone + this compound (100 nM) | 0.2 ± 0.04 | 0.3 ± 0.05 |
Table 3: Relative mRNA Expression of Progesterone-Responsive Genes
| Treatment | SGK1 Fold Change | MYC Fold Change |
| Vehicle | 1.0 | 1.0 |
| Progesterone (10 nM) | 8.5 ± 0.7 | 5.2 ± 0.4 |
| Progesterone + this compound (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Visualizations
Caption: Mechanism of this compound action on PR signaling.
Caption: Workflow for the T47D cell viability assay.
References
Application Notes and Protocols: Investigating the Effects of WAY-255348 on Ishikawa Endometrial Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available research specifically detailing the effects of WAY-255348 on Ishikawa endometrial cancer cells. The following application notes and protocols are provided as a general guide for researchers interested in investigating the potential of this compound. The proposed mechanism of action and signaling pathways are based on the known function of this compound as a progesterone receptor antagonist and established knowledge of endometrial cancer biology.
Introduction
Endometrial cancer is a prevalent gynecological malignancy.[1] The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is a widely used in vitro model for studying this disease because it expresses both estrogen and progesterone receptors, mimicking the hormonal responsiveness of many endometrial tumors.[2][3]
This compound is a potent, nonsteroidal progesterone receptor (PR) antagonist.[4] It exerts its effect by binding to the progesterone receptor and preventing its progesterone-induced nuclear translocation, phosphorylation, and subsequent interactions with promoter regions of target genes. Given the role of progesterone signaling in endometrial cell proliferation, investigating the impact of a PR antagonist like this compound in a relevant cell model such as Ishikawa is a logical step in preclinical research.
These notes provide a framework for conducting initial studies on the effects of this compound on Ishikawa cells, covering essential protocols for cell culture, viability, and apoptosis assays, as well as protein expression analysis.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized. The following tables are templates for structuring results for clear interpretation and comparison.
Table 1: Cell Viability (IC50) of this compound on Ishikawa Cells
| Time Point (hours) | IC50 (µM) ± SD |
|---|---|
| 24 | Data to be determined |
| 48 | Data to be determined |
| 72 | Data to be determined |
SD: Standard Deviation from at least three independent experiments.
Table 2: Apoptosis Analysis of Ishikawa Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
|---|---|---|---|
| Vehicle Control (DMSO) | - | Data to be determined | Data to be determined |
| This compound | IC50 / 2 | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined |
| This compound | IC50 * 2 | Data to be determined | Data to be determined |
Based on Annexin V/PI staining after a 48-hour treatment.
Table 3: Protein Expression Changes in Response to this compound
| Target Protein | Treatment Group (IC50, 48h) | Fold Change vs. Control ± SD |
|---|---|---|
| Progesterone Receptor | This compound | Data to be determined |
| p-PR (Ser294) | This compound | Data to be determined |
| Cyclin D1 | This compound | Data to be determined |
| Bcl-2 | This compound | Data to be determined |
| BAX | This compound | Data to be determined |
| Cleaved Caspase-3 | This compound | Data to be determined |
Quantification based on Western Blot analysis.
Experimental Protocols
Ishikawa Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the Ishikawa cell line.
Materials:
-
Ishikawa cell line
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Glutamine
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare MEM supplemented with 5% FBS, 2mM L-Glutamine, 1% NEAA, and 1% Penicillin-Streptomycin. Some protocols may use 10% FBS.
-
Thawing Cells: Thaw cryopreserved vials rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculture: Monitor cell confluency. When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and seed into new flasks at a 1:5 split ratio.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of Ishikawa cells, which is an indicator of cell viability.
Materials:
-
Ishikawa cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ishikawa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
Materials:
-
Ishikawa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ Ishikawa cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well into a single tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the progesterone receptor signaling pathway and apoptosis.
Materials:
-
Ishikawa cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., against PR, p-PR, Cyclin D1, Bcl-2, BAX, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat Ishikawa cells with this compound as desired. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Visualizations
Caption: General experimental workflow for testing this compound on Ishikawa cells.
Caption: Hypothesized mechanism of this compound action in Ishikawa cells.
References
Application Note: WAY-255348 Dose-Response Curve Analysis in a Progesterone Receptor Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WAY-255348 is a potent and selective nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its unique mechanism of action, which differs from traditional steroidal antagonists, involves preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes.[1][3] This novel mechanism makes this compound a valuable tool for studying progesterone receptor signaling pathways and a potential therapeutic agent for progesterone-dependent conditions. This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound using a progesterone-responsive luciferase reporter assay in the T47D human breast cancer cell line.
Principle
This assay utilizes T47D cells, which endogenously express the progesterone receptor. The cells are transiently transfected with a reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene. In the presence of a progesterone agonist, the activated PR binds to the PRE, driving the expression of luciferase. The antagonistic activity of this compound is quantified by its ability to inhibit the progesterone-induced luciferase expression in a dose-dependent manner. The resulting data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
T47D cells
-
This compound
-
Progesterone (or a synthetic progestin like R5020)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
PRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Signaling Pathway of Progesterone Receptor and Antagonism by this compound
Caption: Progesterone signaling and this compound antagonism.
Experimental Workflow
Caption: Workflow for this compound dose-response analysis.
Experimental Protocol
Day 1: Cell Seeding and Transfection
-
Culture T47D cells in DMEM/F-12 supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
On the day of transfection, replace the medium with antibiotic-free medium.
-
Prepare transfection complexes in Opti-MEM according to the manufacturer's protocol, using a ratio of 100 ng of PRE-luciferase vector and 10 ng of control vector per well.
-
Add the transfection complexes to the cells and incubate for 24 hours.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of progesterone in ethanol. Dilute in serum-free medium to a final concentration that elicits approximately 80% of the maximal luciferase response (EC80), which should be determined empirically (typically in the range of 1-10 nM).
-
Remove the transfection medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Immediately add the progesterone solution to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the progesterone-only treated cells (0% inhibition) and the vehicle-treated cells (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The following table represents hypothetical data for the dose-dependent inhibition of progesterone-induced luciferase activity by this compound.
| This compound Concentration (nM) | Log Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | - | 100 | 100 |
| 0 (Progesterone only) | - | 10000 | 0 |
| 0.1 | -1 | 9500 | 5.05 |
| 1 | 0 | 8500 | 15.15 |
| 10 | 1 | 5500 | 45.45 |
| 50 | 1.7 | 2500 | 75.76 |
| 100 | 2 | 1200 | 88.89 |
| 500 | 2.7 | 600 | 94.95 |
| 1000 | 3 | 400 | 96.97 |
| 10000 | 4 | 200 | 98.99 |
Calculated IC50: Based on the hypothetical data, the calculated IC50 for this compound would be approximately 12.5 nM .
Troubleshooting
-
High background luciferase activity: Ensure the use of charcoal-stripped FBS to remove endogenous steroids.
-
Low signal-to-noise ratio: Optimize the amount of transfected DNA and the concentration of the progesterone agonist.
-
High variability between replicates: Ensure accurate pipetting and homogenous cell seeding.
Conclusion
This application note provides a robust and reproducible method for the dose-response analysis of the progesterone receptor antagonist this compound. The described PRE-luciferase reporter assay in T47D cells is a sensitive and quantitative tool for characterizing the potency of PR modulators. This protocol can be adapted for the screening and characterization of other compounds targeting the progesterone receptor.
References
Application Notes and Protocols for In Vitro IC50 Determination of WAY-255348
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR).[1] It exhibits a novel mechanism of action by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with promoter regions of target genes.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of this compound, providing a quantitative measure of its potency.[2] These application notes provide detailed protocols for determining the IC50 of this compound in vitro using three distinct methodologies: a functional cell-based reporter gene assay, a competitive binding assay, and a cell-based imaging assay for nuclear translocation.
Signaling Pathway of Progesterone Receptor and Inhibition by this compound
Progesterone, a steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). In its inactive state, PR resides predominantly in the cytoplasm complexed with heat shock proteins. Upon progesterone binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This signaling cascade regulates various physiological processes. This compound acts as an antagonist by binding to the progesterone receptor.[3][4] At inhibitory concentrations, it prevents the progesterone-induced nuclear translocation and phosphorylation of the PR, thereby blocking its ability to bind to PREs and initiate gene transcription.
Caption: Progesterone receptor signaling and antagonism by this compound.
Data Presentation
The following tables summarize the materials and key experimental parameters for the described protocols.
Table 1: Cell Lines and Reagents
| Item | Description | Source (Example) |
| Cell Line | T47D (human breast carcinoma) | ATCC |
| PR-negative T47D-Y (for stable transfection) | Academic collaboration/lab-derived | |
| Reporter cell line (e.g., INDIGO Biosciences) | Commercial vendor | |
| Agonist | Progesterone | Sigma-Aldrich |
| Radioligand | [³H]R5020 (Promegestone) | PerkinElmer |
| Antagonist | RU486 (Mifepristone) - as a control | Sigma-Aldrich |
| Antibody | Anti-Progesterone Receptor antibody | Santa Cruz Biotechnology |
| Reporter Vector | PRE-luciferase reporter vector | Addgene |
| Transfection | Lipofectamine 2000 | Thermo Fisher Scientific |
| Buffers/Media | RPMI 1640, DMEM, PBS, Charcoal-stripped FBS | Gibco/Thermo Fisher Scientific |
| Assay Kits | Luciferase Assay System, Alkaline Phosphatase Assay Kit, MTT Assay Kit | Promega, Abcam, Sigma-Aldrich |
Table 2: Summary of IC50 Determination Protocols
| Parameter | Protocol 1: Reporter Gene Assay | Protocol 2: Competitive Binding Assay | Protocol 3: Nuclear Translocation Assay |
| Principle | Functional antagonism of PR-mediated gene transcription | Direct competition for PR binding | Inhibition of progesterone-induced PR nuclear import |
| Cell Line | T47D or engineered reporter cells | T47D or cells overexpressing PR | T47D or other PR-expressing cells |
| Endpoint | Luminescence or colorimetric signal | Radioactivity count | Fluorescence intensity in the nucleus |
| Agonist | Progesterone (at EC80 concentration) | Not applicable | Progesterone |
| Key Reagents | Luciferin/AP substrate, Progesterone | [³H]R5020, RU486 | Anti-PR antibody, fluorescent secondary antibody, DAPI |
| Instrumentation | Luminometer/Spectrophotometer | Scintillation counter | High-content imaging system/Fluorescence microscope |
Experimental Protocols
Protocol 1: Functional Antagonist Reporter Gene Assay
This protocol describes the determination of this compound IC50 by measuring its ability to inhibit progesterone-induced reporter gene expression in T47D cells.
1.1. Cell Culture and Plating:
-
Culture T47D cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For the assay, switch to phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS for at least 48 hours to reduce background hormonal effects.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
1.2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of progesterone at a concentration that elicits an 80% maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment. For antagonist assays, an EC80 concentration of the agonist is recommended for optimal sensitivity and reproducibility.
-
Add the diluted this compound or vehicle control to the wells.
-
After a 30-minute pre-incubation, add the EC80 concentration of progesterone to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
1.3. Reporter Gene Assay (Luciferase):
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal using a plate-reading luminometer.
1.4. Data Analysis:
-
Normalize the data by setting the signal from cells treated with progesterone alone as 100% activity and the signal from vehicle-treated cells as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the Reporter Gene Assay.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
2.1. Preparation of Cell Lysate:
-
Grow T47D cells to 80-90% confluency.
-
Harvest the cells and prepare a cytosolic fraction by homogenization and ultracentrifugation.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
2.2. Binding Assay:
-
In a microcentrifuge tube, combine the cell lysate, a fixed concentration of [³H]R5020 (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled RU486).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
2.3. Separation and Counting:
-
Separate bound from free radioligand by adding a charcoal-dextran slurry and centrifuging. The charcoal binds the free radioligand.
-
Transfer the supernatant (containing the bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
2.4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 3: High-Content Imaging Assay for Nuclear Translocation
This protocol quantifies the inhibitory effect of this compound on progesterone-induced nuclear translocation of the progesterone receptor.
3.1. Cell Culture and Treatment:
-
Seed T47D cells on a 96-well imaging plate.
-
Treat the cells with a range of this compound concentrations for 30 minutes.
-
Stimulate the cells with progesterone for 1-2 hours.
3.2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with a primary antibody against the progesterone receptor.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
3.3. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of the PR staining in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.
3.4. Data Analysis:
-
Plot the nuclear-to-cytoplasmic intensity ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the progesterone-induced nuclear translocation of the PR.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a WAY-255348 Mouse Model in Endometriosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Progesterone resistance is a key feature of endometriotic lesions, making the progesterone receptor (PR) a critical target for therapeutic intervention. WAY-255348 is a potent, non-steroidal progesterone receptor antagonist that functions by preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR. These application notes provide a framework for utilizing a mouse model of endometriosis to investigate the therapeutic potential of this compound.
Due to the absence of published studies specifically employing this compound in a mouse model of endometriosis, this document presents a generalized, yet detailed, protocol based on established methodologies for evaluating progesterone receptor antagonists in similar preclinical models. This serves as a comprehensive guide for researchers to design and implement studies to assess the efficacy of this compound in a preclinical setting.
Proposed Signaling Pathway of this compound in Endometriotic Lesions
Caption: Proposed mechanism of this compound action in endometriotic cells.
Experimental Protocols
A widely used and well-characterized method for inducing endometriosis in mice is the surgical transplantation of uterine tissue into the peritoneal cavity of recipient mice. This can be done using tissue from a donor mouse (syngeneic model) or from the same mouse (autologous model). The following protocol describes a syngeneic model.
I. Induction of Endometriosis in a Syngeneic Mouse Model
Materials:
-
8-10 week old female C57BL/6 mice (donors and recipients)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile phosphate-buffered saline (PBS)
-
Antibiotics and analgesics
Procedure:
-
Anesthetize the donor mouse.
-
Perform a midline laparotomy to expose the uterine horns.
-
Excise one uterine horn and place it in sterile PBS.
-
Suture the abdominal wall and skin of the donor mouse and provide post-operative care.
-
Longitudinally open the excised uterine horn and cut it into small fragments (approximately 2x2 mm).
-
Anesthetize the recipient mouse and perform a midline laparotomy.
-
Suture four uterine fragments to the peritoneal wall and the intestinal mesentery using a single suture for each fragment.[1]
-
Close the abdominal wall and skin of the recipient mouse and provide post-operative care.
-
Allow 7-14 days for the endometriotic lesions to establish before starting treatment.
II. This compound Treatment Protocol
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Gavage needles or appropriate administration equipment
Procedure:
-
Randomly divide the mice with induced endometriosis into two groups: Vehicle control and this compound treatment.
-
Prepare the this compound solution in the vehicle at the desired concentration. The exact dosage would need to be determined in dose-ranging studies, but a starting point could be based on doses used for other progesterone receptor modulators in mice.
-
Administer this compound or vehicle to the respective groups daily via oral gavage (or another appropriate route) for a period of 21-28 days.
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
At the end of the treatment period, euthanize the mice for sample collection and analysis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model.
Data Presentation: Quantitative Analysis of Treatment Efficacy
The following tables present hypothetical quantitative data based on expected outcomes from studies evaluating progesterone receptor antagonists in mouse models of endometriosis. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Endometriotic Lesion Size and Weight
| Treatment Group | N | Lesion Volume (mm³) (Mean ± SEM) | Lesion Weight (mg) (Mean ± SEM) |
| Vehicle Control | 10 | 50.5 ± 5.2 | 45.3 ± 4.8 |
| This compound | 10 | 25.1 ± 3.1 | 22.7 ± 2.9 |
| p < 0.05 compared to Vehicle Control |
Table 2: Histological Scoring of Endometriotic Lesions
| Treatment Group | N | Glandular Epithelium Score (Mean ± SEM) | Stromal Cell Score (Mean ± SEM) |
| Vehicle Control | 10 | 2.8 ± 0.3 | 2.9 ± 0.2 |
| This compound | 10 | 1.5 ± 0.2 | 1.7 ± 0.3 |
| Scoring based on a 0-3 scale (0=absent, 1=mild, 2=moderate, 3=severe). p < 0.05 compared to Vehicle Control |
Table 3: Inflammatory Cytokine Levels in Peritoneal Fluid
| Treatment Group | N | IL-6 (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) |
| Vehicle Control | 10 | 150.2 ± 15.7 | 85.4 ± 9.1 |
| This compound | 10 | 75.8 ± 8.3 | 42.1 ± 5.5 |
| p < 0.05 compared to Vehicle Control |
Table 4: Relative Gene Expression in Endometriotic Lesions (Fold Change)
| Gene | Vehicle Control | This compound | Biological Function |
| Ki67 | 1.0 | 0.45 | Proliferation Marker |
| Bcl-2 | 1.0 | 0.60 | Anti-apoptotic |
| VEGF | 1.0 | 0.55* | Angiogenesis |
| PGR | 1.0 | 1.10 | Progesterone Receptor |
| Expression normalized to Vehicle Control. p < 0.05 |
Detailed Methodologies for Key Experiments
Lesion Measurement
Upon euthanasia, the peritoneal cavity is exposed, and the endometriotic lesions are identified. The length (L) and width (W) of each lesion are measured using a digital caliper. The lesion volume can be estimated using the formula: Volume = (L × W²) / 2.[2] The lesions are then carefully excised, cleared of any surrounding fatty tissue, and weighed.
Histological Analysis
Excised lesions are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm). Sections are stained with Hematoxylin and Eosin (H&E) to assess the general morphology, including the presence and integrity of glandular and stromal components. Immunohistochemistry can be performed to detect specific markers such as Ki67 (proliferation), CD31 (angiogenesis), and progesterone receptor (PR).[3]
Peritoneal Fluid Analysis
Peritoneal lavage is performed by injecting 1-2 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid. The collected fluid is centrifuged, and the supernatant is stored at -80°C. The levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can be quantified using commercially available ELISA kits.[4]
Gene Expression Analysis
Total RNA is extracted from the endometriotic lesions using a suitable RNA isolation kit. The RNA quality and quantity are assessed, and cDNA is synthesized. Quantitative real-time PCR (qRT-PCR) is then performed to measure the expression levels of genes involved in proliferation (Ki67), apoptosis (Bcl-2), angiogenesis (VEGF), and hormone signaling (PGR).[5] Gene expression is typically normalized to a stable housekeeping gene (e.g., Gapdh).
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in a mouse model of endometriosis. While direct studies are currently lacking, the proposed methodologies are based on well-established and validated techniques for assessing the efficacy of progesterone receptor modulators in this disease model. By systematically evaluating the impact of this compound on lesion growth, histology, inflammation, and gene expression, researchers can gain valuable insights into its therapeutic potential for the treatment of endometriosis. It is imperative that initial dose-response and toxicity studies are conducted to establish a safe and effective dosing regimen for this compound in this specific model.
References
- 1. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor status predicts aggressiveness of human endometriotic lesions in murine avatars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone Alleviates Endometriosis via Inhibition of Uterine Cell Proliferation, Inflammation and Angiogenesis in an Immunocompetent Mouse Model | PLOS One [journals.plos.org]
- 4. Peritoneal immune microenvironment of endometriosis: Role and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Alleviates Endometriosis via Inhibition of Uterine Cell Proliferation, Inflammation and Angiogenesis in an Immunocompetent Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-255348 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR). Its mechanism of action involves binding to the PR and preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with promoter regions of target genes. This unique mechanism of "passive" antagonism distinguishes it from other PR modulators and suggests its potential as a therapeutic agent in PR-positive cancers, such as certain types of breast and uterine cancers. Preclinical evaluation of this compound's anti-tumor efficacy in vivo is a critical step in its development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a standard platform for such investigations.
Note: As of the latest available public information, a specific, detailed in vivo xenograft model protocol for this compound has not been officially published. The following protocol is a generalized template based on established methodologies for in vivo xenograft studies of other anti-cancer agents targeting hormone receptors. This protocol should be adapted and optimized based on internal institutional guidelines and further research.
Signaling Pathway of Progesterone Receptor Action and this compound Inhibition
The progesterone receptor, upon binding to its cognate ligand progesterone, translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell proliferation and survival. This compound acts by competitively binding to the progesterone receptor, which prevents the conformational changes necessary for nuclear translocation and DNA binding, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
Caption: Progesterone signaling and this compound inhibition pathway.
Experimental Protocol: Generalized Xenograft Model for a Progesterone Receptor Antagonist
This protocol outlines the key steps for evaluating the in vivo efficacy of a progesterone receptor antagonist like this compound using a subcutaneous xenograft model.
I. Cell Line Selection and Culture
-
Cell Line: Select a human cancer cell line that expresses the progesterone receptor (PR-positive). Examples include certain breast cancer cell lines (e.g., T47D, MCF-7) or endometrial cancer cell lines. The choice of cell line should be justified based on the research question.
-
Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvest: Harvest cells during the exponential growth phase (typically at 70-80% confluency) using an appropriate detachment solution (e.g., Trypsin-EDTA).
II. Animal Model
-
Species and Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, which are incapable of rejecting human tumor xenografts. The choice of strain may depend on the specific cell line and experimental goals.
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
III. Tumor Implantation
-
Cell Preparation: After harvesting, wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable vehicle, such as a mixture of PBS and Matrigel®, at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Matrigel® can enhance tumor take rates and growth.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- to 30-gauge needle.
IV. Tumor Growth Monitoring and Animal Grouping
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Ensure that the average tumor volume is comparable across all groups.
V. Drug Formulation and Administration
-
This compound Formulation: The formulation of this compound will depend on its solubility and stability. It may be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with a suitable vehicle like corn oil or a solution of 0.5% methylcellulose. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing and Schedule: The optimal dose and administration schedule for this compound would need to be determined in preliminary dose-ranging studies. Administration can be performed via oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. A typical dosing schedule might be once daily for a specified number of weeks.
-
Control Group: The control group should receive the vehicle alone, following the same administration route and schedule as the treatment group.
VI. Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. Continue to measure tumor volumes throughout the study.
-
Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of general health and potential drug toxicity.
-
Termination Criteria: Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (e.g., >20%), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group over time. The anti-tumor efficacy can be expressed as the percentage of tumor growth inhibition (%TGI).
VII. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 150.5 ± 25.2 | 1850.3 ± 310.4 | - |
| This compound (X mg/kg) | 10 | 152.1 ± 28.9 | 925.7 ± 150.6 | 50.0% |
| This compound (Y mg/kg) | 10 | 149.8 ± 26.5 | 462.1 ± 98.2 | 75.0% |
Data are presented as mean ± standard error of the mean (SEM). %TGI is calculated relative to the vehicle control group.
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean % Body Weight Change |
| Vehicle Control | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2% |
| This compound (X mg/kg) | 22.3 ± 1.1 | 23.9 ± 1.3 | +7.2% |
| This compound (Y mg/kg) | 22.6 ± 1.3 | 21.5 ± 1.4 | -4.9% |
Data are presented as mean ± SEM.
Experimental Workflow
The following diagram illustrates the general workflow for a xenograft study.
Caption: Generalized workflow for an in vivo xenograft experiment.
Conclusion
This document provides a foundational protocol for conducting in vivo xenograft studies to evaluate the anti-tumor activity of the progesterone receptor antagonist this compound. Researchers should adapt this generalized protocol to their specific experimental needs, including the selection of appropriate cell lines and the determination of optimal dosing regimens. Careful execution of these studies will provide crucial data on the preclinical efficacy of this compound and inform its potential for clinical development.
Application Notes and Protocols for WAY-255348 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent and selective, nonsteroidal progesterone receptor (PR) antagonist. It operates through a novel mechanism of action, distinct from traditional steroidal antagonists. Instead of inducing a conformational change in the progesterone receptor that prevents coactivator binding, this compound inhibits the action of progesterone by preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR. This unique mechanism makes this compound a valuable tool for investigating progesterone receptor signaling pathways and for the potential development of therapeutics for progesterone-dependent conditions.
These application notes provide a summary of available data and generalized protocols for the administration of this compound in animal models, based on the limited publicly available information. Researchers should note that specific experimental details may require optimization based on the animal model and research question.
Data Presentation
Due to the limited availability of public data specifically detailing the use of this compound in animal models, a comprehensive quantitative data summary table cannot be provided at this time. Researchers are encouraged to consult primary literature describing the preclinical development of this compound for more specific information, should it become available.
General pharmacokinetic and behavioral study parameters for progesterone receptor antagonists in rodents are presented below as a reference for experimental design.
Table 1: General Parameters for Progesterone Receptor Antagonist Studies in Rodents
| Parameter | Animal Model | Typical Route of Administration | Typical Dosage Range | Potential Outcome Measures |
| Pharmacokinetics | Rat, Mouse | Oral (gavage), Subcutaneous, Intravenous | 1 - 50 mg/kg | Plasma concentration over time, half-life, bioavailability, tissue distribution |
| Reproductive Biology | Rat, Mouse | Oral (gavage), Subcutaneous | 1 - 30 mg/kg/day | Effects on estrous cycle, ovulation, implantation, pregnancy maintenance |
| Behavioral Studies (e.g., Anxiety) | Rat, Mouse | Oral (gavage), Intraperitoneal, Subcutaneous | 1 - 20 mg/kg | Performance in elevated plus maze, open field test, light-dark box |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in rodent models. It is critical to note that these are templates and must be adapted and optimized for specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile vehicle (e.g., saline, corn oil, or a solution of 0.5% methylcellulose in sterile water)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubilization: this compound is soluble in DMSO but not in water. To prepare a stock solution, dissolve the required amount of this compound powder in a minimal amount of DMSO.
-
Vehicle Suspension: For administration, the DMSO stock solution should be further diluted with a sterile vehicle to the final desired concentration. It is crucial to keep the final concentration of DMSO as low as possible (typically <10% of the total volume) to avoid vehicle-induced toxicity.
-
Suspension Preparation: Add the DMSO stock solution dropwise to the sterile vehicle while vortexing to create a uniform suspension. Sonication may be used to aid in the dispersion of the compound.
-
Final Formulation: The final formulation will be a suspension. Ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
Protocol 2: Oral Administration (Gavage) in Rats or Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation: Weigh each animal to determine the precise volume of the this compound suspension to be administered based on its body weight and the target dose (mg/kg).
-
Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to your body and securing the head. For mice, scruffing the neck is a common and effective method.
-
Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Improper technique can lead to esophageal or tracheal injury.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress or adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Rats or Mice
Materials:
-
Prepared this compound suspension
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol swabs
Procedure:
-
Animal Handling and Dosing Calculation: Weigh each animal to determine the correct injection volume.
-
Site Preparation: The loose skin over the back, between the shoulder blades, is a common site for SC injections. Swab the injection site with 70% ethanol.
-
Injection: Pinch the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood is aspirated, proceed with the injection.
-
Administration: Slowly inject the this compound suspension.
-
Post-Injection Care: Withdraw the needle and gently massage the injection site to aid in the dispersion of the suspension. Monitor the animal for any local reactions or signs of distress.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a progesterone receptor antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
Preparing WAY-255348 working solutions for cell assays
Preparing WAY-255348 Working Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its unique mechanism of action, distinct from steroidal antagonists, involves binding to the PR and preventing progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1][2] This application note provides detailed protocols for the preparation of this compound working solutions and their application in common cell-based assays to assess its antagonistic activity.
Quantitative Data Summary
The following table summarizes key quantitative information for using this compound in cell-based assays. Note that optimal concentrations may vary depending on the cell line and specific experimental conditions.
| Parameter | Value | Source |
| Molecular Weight | 283.30 g/mol | [1] |
| Solubility | Soluble in DMSO, Insoluble in water | |
| Storage (Stock Solution) | Short-term (days to weeks): 0 - 4°C, Long-term (months): -20°C | |
| Typical Stock Concentration | 10 mM in DMSO | N/A |
| Reported IC50 (in vitro) | Subnanomolar to micromolar range for various nonsteroidal PR antagonists | |
| Typical Working Concentration Range | 1 nM - 10 µM |
Signaling Pathway
The diagram below illustrates the canonical progesterone receptor signaling pathway and the antagonistic action of this compound. Progesterone, upon entering the cell, binds to the progesterone receptor (PR), leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This initiates the transcription of target genes. This compound competes with progesterone for binding to the PR, preventing these downstream events.
Caption: Progesterone signaling and this compound antagonism.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions to create working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Protocol:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 283.30 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 0.2833 mg of this compound.
-
Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Caption: Serial dilution workflow for this compound.
Cell-Based Assay: Progesterone Receptor Activity (Reporter Gene Assay)
This protocol describes a reporter gene assay to measure the antagonistic effect of this compound on progesterone-induced gene expression. This assay is suitable for cell lines that endogenously express PR (e.g., T47D breast cancer cells) or have been engineered to express PR and a progesterone-responsive reporter construct (e.g., luciferase).
Materials:
-
T47D cells (or other suitable PR-positive cell line)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Progesterone
-
This compound working solutions
-
96-well cell culture plates, white-walled (for luminescence assays)
-
Luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture T47D cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white-walled plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare working solutions of this compound and progesterone in serum-free or charcoal-stripped serum-containing medium.
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add progesterone to the wells to a final concentration of 10 nM (or a concentration known to induce a robust response). Include a control with progesterone only and a vehicle-only control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Following the manufacturer's instructions for the luciferase assay system, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated wells to the progesterone-only control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for a progesterone receptor reporter assay.
References
Application Notes: WAY-255348 Progesterone Receptor Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR), a key mediator of progesterone signaling involved in a variety of physiological and pathological processes.[1][2][3] Unlike traditional steroidal antagonists, this compound exhibits a novel mechanism of action, preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR.[1][2] This unique mode of action makes this compound a valuable tool for studying progesterone receptor signaling and a potential therapeutic agent.
These application notes provide a detailed protocol for a competitive binding assay to determine the affinity of this compound for the human progesterone receptor. The described methodology utilizes fluorescence polarization (FP), a robust and high-throughput compatible technique for studying molecular interactions.
Principle of the Assay
The progesterone receptor binding assay is a competitive assay format. A fluorescently labeled progesterone analog (tracer) is used that binds to the progesterone receptor's ligand-binding domain (LBD). When the tracer is bound to the larger receptor molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled ligand, such as this compound, is introduced, it competes with the tracer for binding to the PR-LBD. If this compound has a significant affinity for the receptor, it will displace the fluorescent tracer. The displaced, smaller tracer molecule tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Signaling Pathway of Progesterone Receptor
Caption: A simplified diagram of the progesterone receptor signaling pathway.
Experimental Workflow
Caption: The experimental workflow for the this compound progesterone receptor binding assay.
Data Presentation
The binding affinity of this compound and control compounds for the progesterone receptor can be summarized in the following table. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve of the competitive binding assay. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the progesterone receptor.
| Compound | IC50 (nM) | Ki (nM) | Receptor Subtype |
| This compound | [Example Value: 5.2] | [Example Value: 2.5] | Human PR |
| RU486 (Mifepristone) | 1.8 | 0.9 | Human PR |
| Progesterone | 2.5 | 1.2 | Human PR |
Note: The IC50 and Ki values for this compound are representative examples based on its known potency as a PR antagonist. Actual values must be determined experimentally. The data for RU486 and Progesterone are based on literature values and serve as a reference.
Experimental Protocols
Materials and Reagents
-
Progesterone Receptor Ligand Binding Domain (PR-LBD): Recombinant human PR-LBD.
-
Fluorescent Tracer: A high-affinity fluorescently labeled progesterone analog (e.g., a derivative of fluorescein or a red-shifted dye).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
This compound: Stock solution in DMSO.
-
Control Compounds: Progesterone and RU486 (Mifepristone) as positive controls.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of PR-LBD in assay buffer to the desired final concentration (e.g., 2 nM).
-
Prepare a working solution of the fluorescent tracer in assay buffer to the desired final concentration (e.g., 1 nM).
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range for the dose-response curve (e.g., from 1 pM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound, control compounds, or vehicle (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Include wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor) controls.
-
-
Addition of PR-LBD and Tracer:
-
Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.
-
Add 15 µL of the PR-LBD/tracer premix to each well of the assay plate. The final volume in each well should be 20 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent tracer used.
-
Data Analysis
-
Calculate Millipolarization (mP) values: The instrument will typically provide raw fluorescence intensity data for the parallel and perpendicular channels, which are then used to calculate the mP values.
-
Generate Dose-Response Curves: Plot the mP values as a function of the logarithm of the compound concentration.
-
Determine IC50 Values: Fit the dose-response curves using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.
-
Calculate Ki Values: Use the Cheng-Prusoff equation to calculate the Ki value from the experimentally determined IC50 value, the concentration of the fluorescent tracer, and the Kd of the tracer for the PR-LBD.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound to the progesterone receptor using a fluorescence polarization-based competitive binding assay. This methodology is well-suited for the characterization of novel PR modulators and can be adapted for high-throughput screening campaigns in drug discovery and development. The unique antagonistic mechanism of this compound underscores the importance of robust and reliable binding assays in elucidating the pharmacology of novel compounds targeting the progesterone receptor.
References
WAY-255348: A Novel Probe for Interrogating Progesterone Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, non-steroidal antagonist of the progesterone receptor (PR). It presents a unique tool for studying steroid hormone signaling due to its novel mechanism of action, which distinguishes it from traditional steroidal antagonists. Unlike antagonists that induce a conformational change in the receptor to block its function, this compound operates through a "passive" antagonism. This involves preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes.[1] At lower concentrations, it effectively blocks progesterone-induced gene expression, while at higher concentrations, it can exhibit partial agonist activity, inducing some of these same processes.[1] This concentration-dependent dual activity makes this compound a versatile molecule for dissecting the intricacies of PR signaling pathways.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to investigate its effects on progesterone receptor signaling.
Mechanism of Action
This compound exerts its antagonist effects on the progesterone receptor through a multi-faceted mechanism that differs from classic steroid antagonists. Instead of inducing a transcriptionally inactive conformation, this compound binds to the PR and, at antagonistic concentrations, prevents the conformational changes necessary for its nuclear import in response to progesterone.[1] This sequestration of the receptor in the cytoplasm effectively blocks its ability to act as a nuclear transcription factor.
Furthermore, this compound inhibits the progesterone-induced phosphorylation of the PR.[1] Phosphorylation is a critical step in the activation of the PR, influencing its stability, DNA binding, and interaction with co-regulators. By preventing this post-translational modification, this compound further ensures the receptor remains in an inactive state.
Consequently, the progesterone-induced binding of the PR to progesterone response elements (PREs) in the promoter regions of target genes is blocked.[1] This inhibition of DNA binding is the ultimate downstream effect that leads to the antagonism of progesterone-mediated gene expression.
Interestingly, at higher concentrations, this compound can independently induce PR nuclear translocation, phosphorylation, and promoter binding, leading to partial agonist activity. This dose-dependent switch in activity provides a unique opportunity to study the graded responses and downstream consequences of varying levels of PR activation.
Data Presentation
The following tables summarize the key quantitative data for this compound's interaction with the progesterone receptor.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Assay Type | Cell Line/System | Radioligand | IC50 (nM) | Reference |
| Whole-Cell Competition Binding Assay | T47D cells | [³H]-R5020 | Value not explicitly stated |
Table 2: Functional Activity of this compound on Progesterone Receptor
| Assay Type | Cell Line | Mode | Parameter | Value (nM) | Reference |
| Alkaline Phosphatase Induction | T47D cells | Antagonist | IC50 | Value not explicitly stated | |
| Alkaline Phosphatase Induction | T47D cells | Agonist | EC50 | Value not explicitly stated |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on progesterone receptor signaling are provided below.
Protocol 1: Alkaline Phosphatase Reporter Assay in T47D Cells
This assay is used to determine the functional antagonist and agonist activity of this compound on the progesterone receptor by measuring the induction of alkaline phosphatase, a progesterone-responsive gene product in T47D cells.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Progesterone
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T47D cells in 96-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Hormone Deprivation: The day after seeding, replace the growth medium with a phenol red-free medium containing charcoal-stripped FBS to remove any steroid hormones. Incubate for 24 hours.
-
Compound Treatment:
-
Antagonist Mode: Treat cells with a fixed concentration of progesterone (e.g., 1 nM) and varying concentrations of this compound.
-
Agonist Mode: Treat cells with varying concentrations of this compound alone.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well. Incubate for 15 minutes at 37°C.
-
Enzyme Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Measurement: Stop the reaction by adding 1 N NaOH and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the protein concentration in each well. For antagonist mode, calculate the IC50 value by plotting the percent inhibition of progesterone-induced activity against the concentration of this compound. For agonist mode, calculate the EC50 value by plotting the percent activation against the concentration of this compound.
Protocol 2: Progesterone Receptor Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of the progesterone receptor.
Materials:
-
T47D cells or other PR-expressing cells
-
Glass coverslips
-
Progesterone
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Progesterone Receptor
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Hormone Deprivation: As described in Protocol 1.
-
Treatment: Treat cells with vehicle, progesterone, this compound, or a combination of progesterone and this compound for 1-2 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-PR antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of the PR using a fluorescence microscope. In untreated cells, PR should be predominantly cytoplasmic. Progesterone treatment should induce nuclear translocation, which is expected to be inhibited by this compound.
Protocol 3: Progesterone Receptor Phosphorylation Assay (Western Blot)
This Western blot protocol assesses the effect of this compound on the phosphorylation status of the progesterone receptor.
Materials:
-
PR-expressing cells
-
Progesterone
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against total PR and phospho-specific PR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2 for a shorter duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PR overnight at 4°C. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total PR levels, the membrane can be stripped and re-probed with an antibody against total PR.
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
This ChIP assay determines whether this compound affects the binding of the progesterone receptor to the promoter regions of its target genes.
Materials:
-
PR-expressing cells
-
Progesterone
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibody against Progesterone Receptor
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for a known progesterone response element (PRE) and a negative control region
-
qPCR reagents and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells as described in Protocol 2. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-PR antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for a known PRE in a target gene promoter and a negative control region. The amount of immunoprecipitated DNA is calculated relative to the input DNA. A decrease in PR binding to the PRE in the presence of this compound and progesterone compared to progesterone alone indicates inhibition.
Mandatory Visualizations
Caption: Mechanism of this compound action on PR signaling.
Caption: Workflow for PR nuclear translocation assay.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
Troubleshooting & Optimization
WAY-255348 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with WAY-255348 in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR). It inhibits the activity of progesterone by binding to the PR and preventing its progesterone-induced nuclear accumulation, phosphorylation, and interaction with gene promoters.
Summary of this compound Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄FN₃O |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to off-white solid powder |
| Primary Mechanism | Progesterone Receptor (PR) Antagonist |
| Aqueous Solubility | Insoluble |
| Organic Solubility | Soluble in DMSO |
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[1][2] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxicity and solvent effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] It is crucial to prepare a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself on your experimental results.
Q4: Are there alternative solvents or formulations I can use for in vivo studies?
Yes, for in vivo administration of poorly soluble compounds, several vehicles can be considered depending on the route of administration and the compound's properties. Common vehicles include:
-
Aqueous solutions with co-solvents: Mixtures of water with solvents like polyethylene glycol (PEG) or propylene glycol (PG).[3][4]
-
Oil-based vehicles: Corn oil, olive oil, or sesame oil can be used for lipophilic compounds.
-
Suspensions: The compound can be suspended in an aqueous vehicle, often with the help of suspending agents like carboxymethylcellulose (CMC).
-
Specialized formulations: For more advanced delivery, options like liposomes, nanoparticles, or cyclodextrins can be explored to enhance solubility.
It is essential to perform tolerability studies for any new vehicle to ensure it does not cause adverse effects in the animal model.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Media
Problem: A precipitate forms immediately upon diluting a DMSO stock of this compound into cell culture medium or an aqueous buffer (e.g., PBS).
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. Solution: Keep the final DMSO concentration below 0.5% (ideally <0.1%). This might require preparing a more dilute stock solution in DMSO. |
Issue 2: Precipitate Forms Over Time in the Incubator
Problem: The solution of this compound appears clear initially but a precipitate forms after a period of incubation (e.g., hours to days).
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium, affecting compound solubility over time. Solution: Ensure your medium is properly buffered for the CO₂ concentration in your incubator. Pre-warming the media before adding the compound can also help mitigate temperature-related solubility changes. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation over time. Solution: Test the solubility of this compound in both serum-free and serum-containing media to see if serum components are contributing to the issue. If so, consider reducing the serum concentration if your experimental design allows. |
| Supersaturated Solution | The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound crashes out of solution to reach its true equilibrium solubility. Solution: Consider using solubility-enhancing excipients like surfactants or cyclodextrins to create a more stable formulation, such as micelles or inclusion complexes. |
Experimental Protocols & Workflows
Protocol 1: Preparing a Stock Solution of this compound
-
Weigh the desired amount of this compound solid powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
Dilute into Media: In a multi-well plate, add a small, fixed volume of each DMSO dilution to pre-warmed (37°C) cell culture medium (e.g., 2 µL of stock into 200 µL of media). Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.
Experimental Workflow for Preparing a Working Solution
Progesterone Receptor Signaling Pathway
This compound acts as an antagonist to the progesterone receptor (PR). Progesterone signaling can occur through two main pathways: a "classical" genomic pathway and a "non-classical" rapid signaling pathway. This compound primarily blocks the classical pathway by preventing the receptor's translocation to the nucleus and subsequent gene transcription.
References
Troubleshooting WAY-255348 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of WAY-255348 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR).[1] Unlike many other PR antagonists that induce a conformational change in the receptor to block its activity, this compound employs a novel mechanism. It binds to the progesterone receptor and prevents its progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1] Interestingly, at lower concentrations, it acts as an antagonist, while at higher concentrations, it can exhibit partial agonist activity by inducing nuclear translocation and phosphorylation on its own.[1]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature and low water solubility. The most likely cause is that the final concentration of this compound in the medium exceeds its solubility limit. This is especially common when diluting a high-concentration stock solution (typically in DMSO) into the aqueous environment of the cell culture medium.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation:
-
Optimize the final concentration: Determine the lowest effective concentration of this compound for your specific cell line and experiment to minimize the risk of precipitation.
-
Use a stepwise dilution method: Avoid adding your concentrated DMSO stock directly to the full volume of media. Instead, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume.
-
Maintain a low final DMSO concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%, and ensure your vehicle controls contain the same final DMSO concentration.
-
Pre-warm the media: Always use media pre-warmed to 37°C, as temperature can affect the solubility of the compound.
-
Consider serum concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, you may be at a higher risk of precipitation.
Troubleshooting Guides
Problem: Precipitate forms immediately after adding this compound stock to cell culture media.
This is a classic sign of the compound "crashing out" of solution due to its poor aqueous solubility.
Solutions:
-
Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. If you observe any crystals, gently warm the solution and/or sonicate briefly.
-
Reduce Final Concentration: Your target concentration may be too high for the aqueous environment. Perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
-
Modify Dilution Technique: Instead of a single dilution step, perform a serial dilution. First, dilute the DMSO stock into a small volume of complete media, then add this intermediate dilution to the final volume.
Problem: Media containing this compound appears clear initially but becomes cloudy or shows precipitate after incubation.
This delayed precipitation can be caused by several factors.
Solutions:
-
Media Stability: Components in the cell culture media can interact with this compound over time, leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the microscope can cause temperature changes that affect solubility. Minimize the time that plates or flasks are outside the incubator.
-
Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing it beyond its solubility limit. Ensure proper humidification of your incubator and use appropriate culture vessels to minimize evaporation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Prepare serial dilutions: In a 96-well plate, prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can aim for final concentrations ranging from 100 µM down to 0.1 µM. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Include controls: Have wells with medium only and medium with the final DMSO concentration as vehicle controls.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points. You can also examine the solutions under a microscope for the presence of crystals. The highest concentration that remains clear is your maximum working soluble concentration.
Protocol 2: Preparing this compound Working Solutions for Cell Culture Experiments
This protocol outlines the recommended procedure for diluting your this compound stock solution for addition to your cell cultures.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the required final concentration and volume.
-
Calculate the volume of stock solution needed.
-
Perform a two-step dilution: a. In a sterile tube, add the calculated volume of your 10 mM this compound stock to a small volume of pre-warmed media (e.g., 100-200 µL). Mix gently by flicking the tube or brief vortexing. b. Add this intermediate dilution to the final volume of pre-warmed media and mix gently by inverting the tube.
-
Visually inspect: Before adding the final solution to your cells, visually confirm that no precipitate has formed.
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility. | Decrease the final working concentration. Perform a solubility test. |
| Rapid dilution from DMSO to aqueous media. | Use a stepwise dilution method. | |
| Cold media. | Pre-warm media to 37°C. | |
| Delayed Precipitation | Interaction with media components. | Test solubility in different media formulations. |
| Temperature fluctuations. | Minimize time outside the incubator. | |
| Evaporation in long-term cultures. | Ensure proper incubator humidification. |
Visualizations
Progesterone Receptor Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical progesterone receptor (PR) signaling pathway and highlights the inhibitory action of this compound.
References
Technical Support Center: Optimizing WAY-255348 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-255348, a potent, nonsteroidal progesterone receptor (PR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nonsteroidal progesterone receptor (PR) antagonist.[1][2] Its mechanism of action is distinct from many other PR modulators. It functions by binding to the progesterone receptor and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1][2]
Q2: Is this compound a pure antagonist?
A2: The activity of this compound is concentration-dependent. At lower concentrations, it acts as a PR antagonist. However, at higher concentrations, it has been observed to exhibit partial agonist activity, capable of inducing nuclear translocation and promoter interactions on its own.[2] This dual activity is a critical consideration for experimental design.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.
Q4: Which cell lines are suitable for in vitro experiments with this compound?
A4: Human breast cancer cell lines that endogenously express the progesterone receptor, such as T47D, are commonly used for in vitro studies of PR antagonists and are suitable for experiments with this compound.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonistic effect observed.
-
Question: I am not seeing the expected inhibition of progesterone-induced activity with this compound. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal inhibitory concentration in your specific assay system. Start with a broad range (e.g., 1 nM to 10 µM) to identify the inhibitory window.
-
High Agonist Concentration: If the concentration of the progesterone agonist (e.g., progesterone) is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50-EC80).
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overgrown. Changes in cell physiology can affect receptor expression and signaling.
-
Reagent Quality: Verify the integrity of your this compound stock solution and the progesterone agonist.
-
Issue 2: Partial agonist activity is observed instead of antagonism.
-
Question: My results suggest that this compound is acting as an agonist. Why is this happening?
-
Answer:
-
Concentration is Too High: As documented in the literature, high concentrations of this compound can induce partial agonist effects. You are likely working in the higher end of the concentration range. Refer to your dose-response curve and select a concentration that provides maximal inhibition without significant agonism.
-
Assay Endpoint: Some assay endpoints may be more sensitive to the partial agonist activity of this compound. Consider using multiple, distinct assays (e.g., reporter gene assay and a proliferation assay) to characterize its activity profile fully.
-
Issue 3: High variability between replicate experiments.
-
Question: I am getting significant variability in my results when I repeat the experiment. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Over-confluency or under-confluency can significantly impact cellular responses.
-
Consistent Agonist Concentration: Prepare a large batch of the agonist at the desired final concentration to add to your antagonist dilutions, ensuring uniformity across all experiments.
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all wells, including controls. High concentrations of DMSO can be toxic to cells. A final concentration of ≤0.1% is generally recommended.
-
Incubation Times: Adhere strictly to the optimized incubation times for both the antagonist pre-incubation (if any) and the agonist stimulation.
-
Data Presentation
Table 1: Representative In Vitro Activity of this compound
| Cell Line | Assay Type | Agonist | This compound IC50 | Notes |
| T47D | PRE-Luciferase Reporter | Progesterone (1 nM) | ~1-10 nM (estimated) | Antagonistic activity observed at lower nanomolar concentrations. |
| T47D | Cell Proliferation | Progesterone (10 nM) | ~10-100 nM (estimated) | Higher concentrations may show reduced antagonism or partial agonism. |
Note: The IC50 values are estimates based on the described mechanism of action. The optimal concentration should be empirically determined for each specific experimental setup.
Experimental Protocols
Progesterone Receptor (PR) Antagonist Activity in a Luciferase Reporter Gene Assay
This protocol is designed to measure the ability of this compound to inhibit progesterone-induced transcription from a progesterone response element (PRE)-driven luciferase reporter gene in T47D cells.
Materials:
-
T47D cells stably expressing a PRE-luciferase reporter construct
-
Cell culture medium (e.g., RPMI 1640) with 10% charcoal-stripped fetal bovine serum (cs-FBS)
-
This compound stock solution (10 mM in DMSO)
-
Progesterone stock solution (1 mM in ethanol or DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed T47D-PRE-Luc cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Antagonist Treatment: Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 1-2 hours.
-
Agonist Stimulation: Prepare a solution of progesterone in culture medium at a concentration that gives a submaximal (EC80) response (e.g., 2 nM, final concentration 1 nM). Add 50 µL of this solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Cell Proliferation Assay
This protocol assesses the effect of this compound on progesterone-induced cell proliferation in T47D cells.
Materials:
-
T47D cells
-
Cell culture medium with 10% cs-FBS
-
This compound stock solution (10 mM in DMSO)
-
Progesterone stock solution (1 mM in ethanol or DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a low density (e.g., 2-5 x 10^3 cells per well) in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add this compound and progesterone to the wells at the desired concentrations. It is recommended to test a matrix of concentrations for both compounds to fully characterize the interaction.
-
Incubation: Incubate the plate for 3-5 days, allowing for sufficient cell proliferation.
-
Proliferation Measurement: On the final day, measure cell proliferation using your chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control. Plot the results to determine the effect of this compound on progesterone-induced proliferation.
Mandatory Visualizations
Caption: Progesterone receptor signaling and antagonism by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
WAY-255348 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of WAY-255348. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage: -20°C for several months to over two years.[1]
-
Short-term storage: 0-4°C for days to weeks.[1]
The compound is shipped at ambient temperature and is considered stable for a few weeks under these conditions.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is not soluble in water.[1]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For storage of DMSO stock solutions:
-
Short-term (days to weeks): Store at 0-4°C.
-
Long-term (months): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions is expected to be limited due to its poor water solubility. When preparing working solutions in cell culture media or aqueous buffers, it is best to dilute the DMSO stock solution immediately before use. The final concentration of DMSO in the aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on the experiment. It is advisable to prepare fresh working solutions for each experiment and not to store this compound in aqueous media for extended periods.
Q5: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. If necessary, for the duration of an experiment, protect the solution from light. For any storage longer than a few hours, refrigeration at 4°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Prepare fresh dilutions in aqueous media for each experiment. |
| Precipitation of the compound in aqueous media. | Poor solubility of this compound in water. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system. - Consider using a sonicator to aid dissolution when preparing the final working solution. - If precipitation persists, a formulation study with solubility-enhancing excipients may be necessary for your specific application. |
| Stock solution appears discolored or contains particulates. | Potential degradation or contamination of the stock solution. | - Discard the solution. - Prepare a fresh stock solution from solid this compound. - Use high-purity, anhydrous DMSO to prepare stock solutions. |
Stability and Storage Conditions Summary
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C | Long-term (months to >2 years) | Recommended for optimal stability. |
| 0-4°C | Short-term (days to weeks) | Suitable for temporary storage. | |
| DMSO Stock Solution | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
| 0-4°C | Short-term (days to weeks) | ||
| Aqueous Working Solution | N/A | Prepare fresh for each use | Poor stability and solubility in aqueous media. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (Molecular Weight: 283.30 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.833 mg.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for long-term storage.
-
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Preventing WAY-255348 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of WAY-255348 in solution to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water. For experimental use, prepare a stock solution in high-purity DMSO.
Q2: What are the optimal short-term and long-term storage conditions for this compound solutions?
A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 4°C. For long-term storage (months to years), solutions should be stored at -20°C or -80°C.[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may be an indication of degradation. Degradation can be caused by several factors, including exposure to light, elevated temperatures, or reactive impurities in the solvent. If you observe a color change, it is recommended to prepare a fresh solution from a new stock of solid compound.
Q4: Can I prepare aqueous dilutions of my this compound DMSO stock solution?
A4: Yes, you can prepare aqueous dilutions from a DMSO stock solution. However, this compound has poor aqueous solubility. To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing. The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent effects in your experiments, typically below 0.5%.
Q5: How can I check for the degradation of this compound in my solution?
A5: The most reliable method to assess the stability of this compound in your solution is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide a quantitative measure of its concentration over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage | Ensure that stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials. For working solutions, store at 4°C for short periods. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can promote hydrolysis of the compound over time. |
| Light Exposure | This compound may be susceptible to photodegradation. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. |
| pH of Aqueous Buffer | The stability of this compound in aqueous solutions can be pH-dependent. Assess the stability of your compound in the specific buffer system you are using. If you suspect pH-related degradation, consider performing a pH stability study. |
| Oxidation | The presence of dissolved oxygen or oxidizing impurities in the solvent can lead to oxidative degradation. While less common for this compound structure, if suspected, consider degassing your solvent before use. |
Issue 2: Precipitation of this compound in aqueous media.
Due to its low aqueous solubility, this compound can precipitate when diluted into aqueous buffers.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Final Concentration | The concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final concentration of the compound. |
| Insufficient DMSO | The percentage of DMSO in the final aqueous solution may be too low to maintain solubility. While aiming for a low final DMSO concentration, ensure it is sufficient to keep the compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays. |
| Improper Dilution Method | Rapidly adding the aqueous buffer to the DMSO stock can cause localized high concentrations and precipitation. Always add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or light exposure).
-
Materials: this compound stock solution, relevant buffers (e.g., phosphate-buffered saline at various pH values), HPLC or LC-MS system.
-
Procedure:
-
Prepare working solutions of this compound at a known concentration in the desired buffer(s).
-
Divide the solutions into different experimental groups (e.g., storage at 4°C, room temperature, 37°C; exposure to ambient light vs. dark).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each experimental group.
-
Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of different storage conditions on the stability of this compound in a 10 µM aqueous solution.
Table 1: Effect of Temperature on this compound Stability
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 95.2 | 88.1 |
| 24 | 98.7 | 85.6 | 65.4 |
| 48 | 97.4 | 72.3 | 42.1 |
Table 2: Effect of Light Exposure on this compound Stability at 25°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Ambient Light) |
| 0 | 100 | 100 |
| 8 | 95.2 | 90.5 |
| 24 | 85.6 | 75.1 |
| 48 | 72.3 | 58.9 |
Visualizations
Progesterone Receptor (PR) Signaling Pathways
This compound acts as an antagonist to the progesterone receptor. The following diagram illustrates the classical and non-classical signaling pathways of the progesterone receptor that are inhibited by this compound.
Caption: Progesterone Receptor (PR) Signaling Pathways Antagonized by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in solution.
Caption: General Workflow for this compound Stability Assessment.
References
WAY-255348 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of WAY-255348 in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific off-target screening data for this compound is limited. The following quantitative data and associated guidance are based on a hypothetical screening scenario to illustrate best practices for identifying and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its mechanism is distinct from steroidal modulators; it prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR.[1][2]
Q2: Are there known off-target interactions for this compound?
A2: While comprehensive public data is unavailable, our hypothetical screening data (see Tables 1 and 2) suggests potential weak interactions with a limited number of kinases and other nuclear receptors at higher concentrations. It is crucial for researchers to perform their own selectivity profiling to confirm any off-target effects in their experimental system.
Q3: What are the best practices for initial off-target screening of a compound like this compound?
A3: For a novel compound, a tiered approach is recommended. Start with a broad kinase panel screening (e.g., a panel of 40-100 kinases) and a receptor profiling panel that includes related nuclear receptors.[3] If "hits" are identified, proceed with dose-response studies to determine the IC50 or Ki values for these potential off-targets.
Q4: How can I distinguish between a true off-target effect and experimental artifacts in my cell-based assay?
A4: This is a critical aspect of troubleshooting. Key steps include:
-
Using orthogonal assays: Confirm your findings with a different assay that measures the same endpoint through a different method.
-
Cell-free assays: Test the compound in a cell-free (biochemical) assay with the purified suspected off-target protein to confirm direct interaction.
-
Target engagement assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound binds to the suspected off-target in a cellular context.
-
Structure-activity relationship (SAR) analysis: Test analogs of your compound to see if the off-target activity tracks with the on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Decrease in a Non-PR Expressing Cell Line
-
Possible Cause: The compound may be interacting with an off-target that is essential for cell survival in that specific cell line. Our hypothetical data suggests potential weak inhibition of kinases involved in cell cycle progression (e.g., CDK2/CycA) at higher concentrations.
-
Troubleshooting Steps:
-
Confirm the absence of PR expression: Use Western blot or qPCR to ensure the cell line does not express the progesterone receptor.
-
Perform a dose-response curve: Determine the concentration at which cytotoxicity is observed and compare it to the IC50 for PR antagonism.
-
Profile against a kinase panel: Screen the compound against a panel of kinases known to be important for cell viability.
-
Rescue experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the target or providing a downstream metabolite.
-
Issue 2: Conflicting Results Between Different Functional Assays
-
Possible Cause: The compound may have different effects on various signaling pathways due to off-target interactions. For example, inhibition of a kinase could lead to downstream effects that counteract the expected outcome of PR antagonism in certain assay readouts.
-
Troubleshooting Steps:
-
Map the signaling pathways: Diagram the known signaling pathway of your primary target and any suspected off-targets to identify potential points of crosstalk.
-
Use specific inhibitors: In combination with this compound, use highly specific inhibitors for the suspected off-target to see if the conflicting results can be untangled.
-
Measure proximal readouts: Instead of a general functional endpoint, measure a more direct and proximal readout of on-target and off-target activity (e.g., phosphorylation of a direct substrate).
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) | Notes |
| PR (Progesterone Receptor) | 98% | 0.002 | On-Target |
| CDK2/CycA | 45% | > 10 | Weak inhibition observed. |
| PIM1 | 38% | > 15 | Weak inhibition observed. |
| GR (Glucocorticoid Receptor) | 15% | > 25 | Minimal interaction. |
| AR (Androgen Receptor) | 12% | > 30 | Minimal interaction. |
| Average of 40 other kinases | <10% | N/A | No significant inhibition. |
Table 2: Hypothetical Nuclear Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity |
| Progesterone Receptor (PR) | 0.0015 | Antagonist |
| Glucocorticoid Receptor (GR) | 8.5 | Weak Partial Agonist |
| Androgen Receptor (AR) | > 20 | No significant activity |
| Estrogen Receptor α (ERα) | > 25 | No significant activity |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., ADP-Glo™ Format)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate pairs, and a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO), followed by 5 µL of the kinase/substrate mix.
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Cell-Based Receptor Reporter Assay
-
Cell Plating: Seed cells (e.g., HEK293) stably expressing the receptor of interest and a corresponding reporter gene (e.g., luciferase) into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a dose range of this compound in the presence of a known agonist for the receptor.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Reporter Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Determine the antagonist activity by measuring the reduction in the agonist-induced signal.
Visualizations
Caption: Primary signaling pathway of this compound as a progesterone receptor antagonist.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. confluencediscovery.com [confluencediscovery.com]
Technical Support Center: Minimizing WAY-255348 Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WAY-255348 in long-term experiments. Our goal is to help you anticipate and mitigate potential cytotoxic effects, ensuring the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR). It functions by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes. This blockade of PR signaling is the intended pharmacological effect.
Q2: We are observing unexpected cytotoxicity in our long-term cell cultures treated with this compound. What are the potential causes?
Unexpected cytotoxicity in long-term studies with a novel compound like this compound can stem from several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO but not in water.[1] Poor solubility in aqueous culture media can lead to precipitation, which can cause physical stress and damage to cells. Additionally, the compound's stability in culture medium at 37°C over extended periods may be limited, potentially leading to the formation of toxic degradation products.
-
Off-Target Effects: While this compound is designed to be a specific PR antagonist, like many small molecules, it may have off-target effects at higher concentrations or with prolonged exposure.[2][3][4] These unintended interactions with other cellular proteins or pathways could trigger cytotoxic responses.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.1-0.5% and with long-term exposure.[5]
-
Metabolite Toxicity: Cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the effects of this compound.
Q3: How can we optimize the concentration of this compound to minimize cytotoxicity while maintaining efficacy?
A dose-response study is crucial. We recommend performing a short-term (24-72 hour) cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) for anti-proliferative effects and the concentration that induces 50% cytotoxicity (CC50). For long-term studies, it is advisable to work at concentrations well below the CC50 and as close to the effective IC50 as possible.
Q4: What are the best practices for preparing and storing this compound to ensure consistency and minimize degradation?
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Ensure thorough mixing to prevent precipitation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action & Rationale | Expected Outcome |
| High cytotoxicity across multiple, unrelated cell lines. | Compound insolubility and precipitation at high concentrations. | 1. Visually inspect wells for precipitate under a microscope. 2. Perform a solubility test of this compound in your specific cell culture medium. 3. Lower the final DMSO concentration to <0.1%. 4. Consider using a formulation strategy for poorly soluble compounds , such as complexation with cyclodextrins, if compatible with your experimental design. | More consistent, dose-dependent cytotoxicity that reflects true biological activity rather than physical damage. |
| Cytotoxicity varies significantly between experiments. | Inconsistent cell health, passage number, or seeding density. | 1. Use cells within a consistent and low passage number range . 2. Ensure >95% cell viability before seeding. 3. Optimize and standardize cell seeding density to avoid artifacts from overgrowth or sparse cultures. | Increased reproducibility of experimental results. |
| Gradual increase in cell death over several days or weeks. | Cumulative toxicity due to prolonged exposure. | 1. Reduce the concentration of this compound for long-term studies. 2. Implement intermittent dosing (e.g., treat for 48 hours, then culture in compound-free medium for 48 hours) to allow cells to recover. 3. Increase the frequency of media changes (e.g., every 24-48 hours) to remove potential toxic metabolites and replenish nutrients. | Sustained cell viability and the ability to study the long-term effects of PR antagonism without confounding cytotoxicity. |
| Control (vehicle-treated) cells also show signs of stress or death. | Solvent (DMSO) toxicity. | 1. Reduce the final DMSO concentration in the culture medium to the lowest effective level (ideally ≤0.1%). 2. Run a DMSO dose-response curve to determine the toxic threshold for your specific cell line. | Healthy vehicle-treated control cells, ensuring that observed cytotoxicity is due to this compound. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours, or longer for chronic studies with appropriate media changes) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays and treat as described in the MTT protocol.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of a commercially available Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle-treated control indicates activation of caspase-3/7 and induction of apoptosis.
Visualizations
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Caption: Simplified Progesterone Receptor (PR) signaling pathway.
Caption: Potential pathways of drug-induced cytotoxicity.
References
Navigating WAY-255348: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing WAY-255348, this technical support center provides essential guidance on troubleshooting experimental variability and ensuring reproducibility. The unique concentration-dependent activity of this compound as a progesterone receptor (PR) antagonist at low concentrations and a partial agonist at high concentrations is a primary source of inconsistent results. This guide offers detailed protocols and answers to frequently asked questions to mitigate these challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I seeing inconsistent antagonist activity with this compound? | The most likely reason for inconsistent antagonist activity is the concentration of this compound being used. At lower concentrations, it acts as a progesterone receptor (PR) antagonist. However, at higher concentrations, it can exhibit partial agonist activity, leading to unexpected or variable results. It is crucial to perform a thorough dose-response curve to determine the optimal antagonist concentration for your specific cell line and assay. |
| What is the mechanism of this compound's partial agonism? | This compound's partial agonism at higher concentrations stems from its novel mechanism of action. Unlike typical antagonists, it doesn't induce a classic "antagonist" conformation of the progesterone receptor. Instead, at high concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to some level of gene transcription, mimicking the effects of an agonist, albeit to a lesser degree than progesterone itself. |
| How can I ensure my results with this compound are reproducible? | To ensure reproducibility, it is critical to tightly control the experimental conditions. This includes precise concentration preparation of this compound, consistent cell densities, standardized incubation times, and the use of well-characterized cell lines with known PR expression levels. We recommend creating a master cell bank to reduce variability between experiments. |
| What are the recommended storage and handling conditions for this compound? | For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature. |
Troubleshooting Experimental Variability
| Issue | Potential Cause | Recommended Solution |
| Loss of Antagonist Effect | - Concentration too high: The concentration of this compound may be in the range of its partial agonist activity. - Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | - Perform a dose-response experiment to identify the optimal antagonist concentration. - Prepare fresh aliquots of this compound from a new stock solution. |
| High Background Signal in Assays | - Non-specific binding: The assay conditions may not be optimized. - Cell line issues: The cell line may have low or variable PR expression. | - Optimize blocking steps and wash conditions in your assay protocol. - Confirm PR expression in your cell line using a validated method like western blotting or qPCR. |
| Inconsistent Results Between Experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth phase. - Inconsistent reagent preparation: Minor variations in the concentration of this compound or other reagents. | - Use cells within a consistent and narrow passage number range. Seed cells at a standardized density and use them at a consistent confluency. - Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Cell-Based Progesterone Receptor Antagonist Assay
This protocol is a general guideline for assessing the antagonist activity of this compound in a cell-based reporter assay.
Materials:
-
This compound
-
Progesterone
-
Cell line expressing progesterone receptor (e.g., T47D)
-
Appropriate cell culture medium and supplements
-
Reporter plasmid with a progesterone response element (PRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the PR-expressing cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection (if necessary): If using a transient reporter system, transfect the cells with the PRE-reporter plasmid according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical starting concentration range would be from 1 nM to 10 µM. Also, prepare a solution of progesterone at a concentration that gives a submaximal response (e.g., EC80).
-
Treatment:
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Following pre-incubation, add the progesterone solution to the wells.
-
Include appropriate controls: vehicle control, progesterone alone, and this compound alone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine its IC50 value (the concentration at which it inhibits 50% of the progesterone-induced activity).
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a cell-based PR antagonist assay.
Caption: Concentration-dependent effects of this compound.
Caption: Troubleshooting logic for experimental variability.
Technical Support Center: Understanding the Biphasic Activity of WAY-255348
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the progesterone receptor (PR) modulator WAY-255348. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the compound's concentration-dependent partial agonist activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound a progesterone receptor (PR) antagonist or a partial agonist?
A1: this compound exhibits a concentration-dependent dual activity. At lower concentrations, it acts as a potent nonsteroidal progesterone receptor (PR) antagonist.[1] However, at high concentrations, this compound alone can induce nuclear translocation, phosphorylation, and subsequent promoter interactions, resulting in partial agonist activity.[1]
Q2: What is the mechanism behind the partial agonist activity of this compound at high concentrations?
A2: The partial agonism of this compound at high concentrations is linked to its ability to induce an agonist-like conformation of the progesterone receptor.[1] This conformational change facilitates the recruitment of nuclear receptor co-activators, leading to the initiation of downstream signaling events, albeit to a lesser extent than a full agonist.[1] At lower concentrations, this effect is not sufficient to trigger a full agonist response, and the compound primarily acts by blocking the binding of progesterone.
Q3: We are observing inconsistent results in our cell-based assays – sometimes antagonist activity, sometimes partial agonism. What could be the cause?
A3: This is a common observation with this compound due to its biphasic nature. The following factors could contribute to this inconsistency:
-
Concentration Range: Ensure you are using a well-defined and consistent concentration range in your experiments. The switch from antagonist to partial agonist activity can occur over a narrow concentration window.
-
Cellular Context: The expression levels of PR and its co-regulators can vary between cell lines, influencing the cellular response to this compound.
-
Assay Endpoint: The specific signaling pathway or endpoint being measured can affect the observed activity. Assays measuring events proximal to receptor activation (e.g., co-activator recruitment) might be more sensitive to partial agonism than those measuring more distal events.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable partial agonist activity at high concentrations | Insufficient Concentration: The concentrations used may not be high enough to induce the conformational change required for partial agonism. | Extend the dose-response curve to higher concentrations. |
| Low Receptor Expression: The cell line used may have low endogenous or transfected PR levels. | Use a cell line with higher PR expression or consider overexpressing the receptor. | |
| Assay Insensitivity: The chosen assay may not be sensitive enough to detect partial agonism. | Consider using a more proximal and sensitive assay, such as a co-activator recruitment assay. | |
| High background signal in agonist mode | Contamination: Agonist contamination in the compound stock or cell culture medium. | Use fresh, high-purity this compound and ensure the cleanliness of all reagents and cultureware. |
| Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent PR activity. | Characterize the basal activity of your cell line and subtract this from your measurements. | |
| Difficulty in determining the switch point from antagonism to partial agonism | Inadequate Dose Spacing: The concentrations chosen in the dose-response curve may be too far apart to accurately define the transition point. | Use a narrower range of concentrations around the expected switch point. A semi-log dilution series is recommended. |
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for this compound. Please note that specific values can vary depending on the experimental system.
| Parameter | Activity | Value | Assay System |
| IC50 | Antagonist | ~1 nM | T47D cells (inhibition of progesterone-induced alkaline phosphatase) |
| EC50 | Partial Agonist | Concentration-dependent | T47D cells (induction of MMTV-luciferase reporter gene) |
Note: The exact EC50 for the partial agonist activity is highly dependent on the cellular context and the specific reporter system used. It is recommended to perform a full dose-response curve to determine this value in your experimental setup.
Experimental Protocols
Progesterone Receptor Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines a general method to visualize the subcellular localization of the progesterone receptor in response to this compound treatment.
Materials:
-
Cells expressing progesterone receptor (e.g., T47D)
-
This compound
-
Progesterone (as a positive control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Progesterone Receptor
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM), progesterone (e.g., 10 nM), or vehicle control for the desired time (e.g., 1-2 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PR antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
References
Technical Support Center: WAY-255348 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for in vivo studies involving the nonsteroidal progesterone receptor antagonist, WAY-255348.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and is not soluble in water. This is a critical consideration for developing a suitable vehicle for in vivo administration.
Q2: What is a recommended starting point for a vehicle formulation for this compound?
A2: Based on its solubility profile, a vehicle containing DMSO is necessary. A common approach for compounds with similar characteristics is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a co-solvent or an aqueous vehicle to the final desired concentration. A potential starting formulation could involve a mixture of DMSO and polyethylene glycol 400 (PEG-400).
Q3: Can I use a simple aqueous vehicle for this compound?
A3: No, due to its insolubility in water, a simple aqueous vehicle such as saline or phosphate-buffered saline (PBS) is not suitable for this compound. This would lead to precipitation of the compound and inaccurate dosing.
Q4: How should I prepare the vehicle and the final dosing solution?
A4: A recommended protocol involves first preparing the vehicle solution and then dissolving this compound. For example, if using a DMSO:PEG-400 vehicle, you would first mix the appropriate volumes of DMSO and PEG-400. Then, the powdered this compound is added to the vehicle and vortexed or sonicated until fully dissolved. It is crucial to ensure complete dissolution before administration.
Q5: What is a typical concentration range for this compound in in vivo studies?
A5: The optimal concentration will depend on the specific animal model and experimental design. It is recommended to consult literature for similar nonsteroidal progesterone receptor antagonists for guidance on effective dose ranges. The final concentration of this compound in the vehicle will be a balance between achieving the desired dose in a reasonable administration volume and maintaining the solubility of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound is too high for the chosen vehicle.- The proportion of aqueous component in the vehicle is too high.- The temperature of the solution has decreased, reducing solubility. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO, PEG-400) in the vehicle.- Gently warm the solution and maintain it at a stable temperature during administration. Prepare fresh on the day of dosing. |
| Difficulty in dissolving this compound | - Insufficient mixing.- Compound has aggregated. | - Use a vortex mixer or sonicator to aid dissolution.- Ensure the this compound powder is finely dispersed before adding to the vehicle. |
| Adverse reaction in animals after vehicle administration | - Toxicity of the vehicle at the administered volume and concentration.- High percentage of DMSO may cause local irritation or systemic toxicity. | - Conduct a vehicle-only toxicity study to assess tolerability.- Reduce the percentage of DMSO in the final formulation by using a co-solvent like PEG-400 or by preparing a suspension in a suitable vehicle if a solution is not feasible.- Consult literature for maximum tolerated doses of the vehicle components in the specific animal model. |
| Inconsistent experimental results | - Incomplete dissolution of this compound leading to inaccurate dosing.- Instability of the formulation over time. | - Visually inspect each dose for clarity and absence of precipitate before administration.- Prepare the dosing solution fresh each day of the experiment.- Validate the homogeneity of the formulation if it is a suspension. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄FN₃O |
| Molecular Weight | 283.30 g/mol |
| Solubility (Water) | Insoluble |
| Solubility (Organic) | Soluble in DMSO |
Table 2: Example Vehicle Compositions for Poorly Water-Soluble Compounds
| Vehicle Composition | Notes |
| 100% DMSO | May be suitable for initial solubility testing but can be toxic in vivo at higher volumes. |
| DMSO:PEG-400 (e.g., 35:65 v/v) | A common combination to improve solubility and reduce DMSO-related toxicity. |
| DMSO:Saline (e.g., 10:90 v/v) | Requires careful preparation to avoid precipitation. The final DMSO concentration should be kept low. |
| DMSO with suspending agent (e.g., Carboxymethylcellulose) | For preparing a homogenous suspension if a true solution cannot be achieved at the desired concentration. |
Experimental Protocols & Visualizations
Protocol: Preparation of a this compound Dosing Solution (Example)
-
Vehicle Preparation:
-
Based on the desired final volume and composition (e.g., 10% DMSO, 40% PEG-400, 50% Saline), calculate the required volume of each component.
-
In a sterile container, add the required volume of DMSO.
-
Add the required volume of PEG-400 to the DMSO and mix thoroughly.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the powder to the DMSO:PEG-400 mixture.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
-
Final Formulation:
-
Slowly add the required volume of saline to the dissolved this compound solution while continuously mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., oral gavage, subcutaneous injection).
-
Caption: Experimental workflow for preparing a this compound dosing solution.
Signaling Pathway: this compound Mechanism of Action
This compound acts as a nonsteroidal antagonist of the progesterone receptor (PR). By binding to the PR, it prevents the natural ligand, progesterone, from binding and activating the receptor. This blockade inhibits the downstream signaling pathways that are normally triggered by progesterone.
Caption: Simplified signaling pathway illustrating the antagonistic action of this compound.
Technical Support Center: Overcoming WAY-255348 Delivery Challenges in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent nonsteroidal progesterone receptor (PR) antagonist, WAY-255348. This guide focuses on addressing common challenges related to its delivery in animal models due to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal models?
The primary challenge with this compound is its low water solubility, which can lead to poor bioavailability, inconsistent drug exposure, and potential precipitation at the injection site or in the gastrointestinal tract. This makes it difficult to achieve and maintain therapeutic concentrations in target tissues.
Q2: What are the recommended administration routes for this compound in rodents?
The most common administration routes for poorly soluble compounds like this compound in rodents are subcutaneous (SC) injection and oral gavage (PO). The choice of route will depend on the experimental goals, desired pharmacokinetic profile, and the formulation used.
Q3: What are suitable vehicles for formulating this compound?
Given its solubility profile, this compound is typically formulated in a vehicle containing a high percentage of an organic solvent like dimethyl sulfoxide (DMSO), often in combination with other excipients to improve solubility and stability. Common vehicle compositions include:
-
For Subcutaneous Injection: A mixture of DMSO and a co-solvent like propylene glycol or polyethylene glycol (PEG). For example, a formulation similar to that used for other progesterone receptor antagonists consists of 20% DMSO in propylene glycol.
-
For Oral Gavage: A suspension or solution in a vehicle containing DMSO, a solubilizing agent like PEG300 or PEG400, and a surfactant such as Tween-80, diluted in saline or corn oil.
Q4: How can I avoid precipitation of this compound during formulation and administration?
Precipitation can be minimized by:
-
Stepwise Dilution: When preparing aqueous dilutions from a DMSO stock, add the stock solution to the aqueous component slowly while vortexing.
-
Vehicle Composition: Utilize co-solvents and surfactants in your vehicle to enhance the solubility of this compound.
-
Warming: Gently warming the vehicle (to no more than 37°C) can help dissolve the compound, but stability at this temperature should be confirmed.[1]
-
Sonication: Brief sonication can aid in dissolving the compound and creating a uniform suspension.
Q5: What are the signs of poor drug delivery or tolerability in animals?
Researchers should monitor animals for:
-
At the injection site (SC): Swelling, redness, inflammation, or the formation of a palpable solid mass (precipitate).
-
General health: Lethargy, weight loss, changes in behavior, or signs of distress, which could indicate systemic toxicity or poor tolerability of the vehicle.
-
Inconsistent experimental results: High variability in data between animals can be a sign of inconsistent drug absorption and bioavailability.
Troubleshooting Guides
Issue 1: Precipitation Observed in the Formulation
| Potential Cause | Troubleshooting Steps |
| Compound concentration exceeds solubility in the vehicle. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the primary solvent (e.g., DMSO) if tolerated by the animal. 3. Add a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween-80) to the vehicle. |
| Improper mixing technique. | 1. Ensure the compound is fully dissolved in the primary solvent before adding other vehicle components. 2. Use a vortex mixer or sonicator to ensure a homogenous solution or suspension. |
| Temperature effects. | 1. Prepare the formulation at room temperature or slightly warmed (if stability is confirmed). 2. Avoid storing the formulation at low temperatures where the compound may crystallize. |
Issue 2: Leakage or Inflammation at the Subcutaneous Injection Site
| Potential Cause | Troubleshooting Steps |
| Incorrect injection technique. | 1. Ensure a proper "tent" of the skin is formed before inserting the needle. 2. Insert the needle at a shallow angle to ensure it is in the subcutaneous space. 3. Inject the formulation slowly and steadily. |
| Large injection volume. | 1. For mice, the maximum subcutaneous volume per site is generally 1-2 mL, depending on the animal's size.[2] 2. If a larger volume is necessary, consider splitting the dose into multiple injection sites. |
| Irritating vehicle or compound precipitation. | 1. If using a high concentration of DMSO, consider diluting it with a more biocompatible co-solvent like propylene glycol. 2. Ensure the compound is fully dissolved or forms a fine, stable suspension to prevent localized precipitation and irritation. |
Data Presentation
The following tables provide a template for how to structure and present quantitative data from in vivo studies with this compound. Please note that the data presented here is hypothetical and for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| 20% DMSO in Propylene Glycol | Subcutaneous | 450 | 2 | 3200 | N/A |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Oral Gavage | 150 | 4 | 1200 | 37.5 |
| 10% DMSO in Corn Oil | Oral Gavage | 220 | 3 | 1800 | 56.3 |
Table 2: Tolerability of Different this compound Formulations in Mice (10 mg/kg daily for 7 days)
| Formulation | Administration Route | Injection Site Observations | Change in Body Weight (%) |
| 20% DMSO in Propylene Glycol | Subcutaneous | Mild, transient erythema in 2/10 animals | -2.5% |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Oral Gavage | N/A | -1.8% |
| 10% DMSO in Corn Oil | Oral Gavage | N/A | -1.5% |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol, sterile
-
Sterile, light-protected vials
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and average weight of the mice.
-
Prepare the vehicle: In a sterile vial, prepare a 20% DMSO in propylene glycol solution. For example, to make 1 mL of vehicle, add 200 µL of DMSO to 800 µL of propylene glycol.
-
Dissolve this compound: Add the calculated amount of this compound powder to the vehicle.
-
Ensure complete dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator for brief intervals until the solution is clear.
-
Storage: Store the final formulation in a light-protected vial at room temperature. Prepare fresh on the day of the experiment if stability is a concern.
-
Administration: Administer the solution subcutaneously to the mice using a 25-27 gauge needle, ensuring the injection volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
Protocol 2: Preparation of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected vials
-
Sterile syringes and gavage needles (18-20 gauge, with a ball tip)
Procedure:
-
Calculate the required amount of this compound.
-
Prepare a stock solution in DMSO: Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
Prepare the final formulation: Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare a 10 mg/mL solution, add 100 µL of the 100 mg/mL DMSO stock to 900 µL of corn oil.
-
Create a uniform suspension: Vortex the mixture vigorously to create a fine, homogenous suspension.
-
Administration: Administer the suspension to the rats using a gavage needle of the appropriate size. The typical volume for oral gavage in rats is 5-10 mL/kg.
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Classical progesterone receptor signaling pathway.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Decision-making workflow for troubleshooting this compound formulation issues.
References
Technical Support Center: WAY-255348 Batch-to-Batch Consistency Verification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in verifying the batch-to-batch consistency of WAY-255348. Consistent product quality is crucial for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and nonsteroidal antagonist of the progesterone receptor (PR).[1][2] It functions by binding to the PR and preventing progesterone-induced cellular activities, including nuclear accumulation, phosphorylation, and promoter interactions.[1][2] The antagonist action of this compound is achieved through a unique molecular mechanism that distinguishes it from other PR modulators.[1]
Q2: What are the common experimental applications of this compound?
As a PR antagonist, this compound is primarily used in research to investigate progesterone signaling pathways and to study the physiological and pathological processes influenced by progesterone.
Q3: Why is batch-to-batch consistency of this compound important?
Q4: What information should I look for on the Certificate of Analysis (CoA) for each new batch?
The CoA is a critical document that provides key quality control parameters for a specific batch. When receiving a new batch of this compound, compare the following parameters on the CoA to previous batches:
| Parameter | Typical Method | Importance |
| Identity | FTIR, ¹H-NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct. |
| Purity | HPLC, LC-MS | Determines the percentage of the active compound and detects impurities. |
| Assay | HPLC, qNMR | Quantifies the amount of the active compound. |
| Appearance | Visual Inspection | Should be consistent with the expected physical form (e.g., white to off-white solid). |
| Solubility | Visual Inspection in a specified solvent (e.g., DMSO) | Confirms the compound dissolves as expected for stock solution preparation. |
| Residual Solvents | Gas Chromatography (GC) | Identifies and quantifies any remaining solvents from the synthesis process. |
Q5: I am observing different experimental outcomes with a new batch of this compound. What should I do first?
If you suspect batch-to-batch variability is affecting your experiments, a systematic troubleshooting approach is essential. The following workflow can help you identify the root cause of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Reduced or No Activity of a New Batch of this compound
Possible Causes:
-
Incorrect Concentration of Stock Solution: Errors in weighing the compound or in the volume of solvent used.
-
Degradation of the Compound: Improper storage or handling.
-
Lower Purity/Assay of the New Batch: The actual amount of active compound is less than stated.
-
Presence of Inhibitory Impurities: Contaminants in the new batch may be interfering with the assay.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Stock Solution Preparation | Re-calculate the mass and volume used for the most recent stock solution. If possible, prepare a fresh stock solution, paying close attention to technique. | Simple human error is a common source of experimental variability. |
| 2. Assess Compound Integrity | Run a quick in-house quality control check. A simple method is to compare the UV-Vis spectrum of the new batch dissolved in a suitable solvent to that of a previous, trusted batch. | A significant change in the spectral profile could indicate degradation or the presence of impurities. |
| 3. Perform a Dose-Response Curve | Test the new batch alongside a previously validated batch in a dose-response experiment. | This will quantitatively determine if the potency (e.g., IC50) of the new batch has shifted. |
| 4. Analytical Chemistry Verification | If the issue persists and is critical, consider submitting a sample of the new batch for independent analytical testing (e.g., HPLC, LC-MS). | Provides definitive data on purity, identity, and the presence of any impurities. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
Possible Causes:
-
Presence of Cytotoxic Impurities: The new batch may contain byproducts from the synthesis that are toxic to cells.
-
Different Salt Form or Isomer Ratio: While less common for synthetic small molecules, it's a possibility if not well-controlled during manufacturing.
-
Higher Potency of the New Batch: The new batch may be of higher purity or potency than previous batches, leading to exaggerated effects at the same concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review CoA for Impurity Profile | Carefully compare the impurity profile on the CoA of the new batch to that of the old batch. Look for any new or significantly increased impurity peaks. | The CoA should provide information on the levels of known impurities. |
| 2. Perform a Cell Viability Assay | Treat cells with a range of concentrations of both the new and old batches of this compound and assess cell viability (e.g., using an MTT or CellTiter-Glo assay). | This will directly compare the cytotoxic potential of the two batches. |
| 3. Analytical Characterization | If significant toxicity is observed, advanced analytical techniques may be necessary to identify the unknown impurity. Techniques like LC-MS/MS can help in structure elucidation of contaminants. | Identifying the impurity can help in understanding the off-target effects. |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized.
Objective: To determine the purity of a this compound batch and to compare the chromatograms of different batches.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL in the mobile phase.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area. Compare the chromatograms of different batches, looking for new peaks (impurities) or changes in the relative areas of existing peaks.
Caption: HPLC workflow for this compound purity assessment.
Protocol 2: Progesterone Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity (e.g., IC50) of different batches of this compound to the progesterone receptor.
Materials:
-
This compound (new and old batches)
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Source of progesterone receptor (e.g., cell lysate from PR-expressing cells or purified PR)
-
Assay buffer
-
Scintillation fluid and counter
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of both the new and old batches of this compound.
-
Prepare a solution of radiolabeled progesterone at a concentration near its Kd for the receptor.
-
-
Assay Setup: In a multi-well plate, combine the progesterone receptor source, a fixed concentration of radiolabeled progesterone, and varying concentrations of unlabeled this compound (from each batch). Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of unlabeled progesterone (for non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using filtration over a glass fiber filter).
-
Quantification: Measure the amount of bound radioactivity for each sample using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 for each batch.
Caption: Simplified signaling pathway of progesterone and this compound.
By following these guidelines and protocols, researchers can more effectively manage potential batch-to-batch variability of this compound, leading to more reliable and reproducible scientific outcomes.
References
WAY-255348 Assay Development and Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and validating assays for WAY-255348, a potent, nonsteroidal progesterone receptor (PR) antagonist.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, nonsteroidal progesterone receptor (PR) antagonist.[1][2] Its novel mechanism of action involves binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1] Notably, the conformation of the PR when bound to this compound is similar to that of an agonist-bound PR, which is distinct from the conformation induced by steroidal antagonists.
Q2: What is the key characteristic of this compound's activity that I should be aware of in my assays?
A2: this compound exhibits a concentration-dependent dual activity. At lower concentrations, it acts as a PR antagonist, blocking the effects of progesterone. However, at higher concentrations, it can induce partial agonist activity, leading to PR nuclear translocation, phosphorylation, and some level of gene expression. This is a critical consideration for dose-response studies and data interpretation.
Q3: In what solvent should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO. It is important to note that this compound is not soluble in water. For storage, keep the DMSO stock solution at -20°C for long-term use.
Q4: What cell lines are suitable for studying the effects of this compound?
A4: T47D human breast cancer cells are a commonly used and appropriate model system for studying PR-mediated effects, including the action of PR antagonists like this compound. These cells endogenously express both PR-A and PR-B isoforms. Other cell lines expressing PR, either endogenously or through transfection, can also be utilized.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the progesterone receptor signaling pathway and a general experimental workflow for assessing this compound activity.
References
Technical Support Center: WAY-255348 & Cell Culture Media Compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WAY-255348 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to facilitate the successful application of this potent, nonsteroidal progesterone receptor (PR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its mechanism of action is novel and distinct from other PR modulators. By binding to the PR, this compound prevents the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with promoter regions of target genes, thereby inhibiting their transcription.[1][2]
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What is the likely cause and how can I prevent it?
A2: Precipitation is a common issue with hydrophobic small molecules like this compound, which is soluble in DMSO but not in water.[2] The primary cause is often "solvent shock," where the compound crashes out of solution when a concentrated DMSO stock is diluted into the aqueous cell culture medium. To prevent this, it is crucial to ensure the final DMSO concentration in your culture medium remains low and non-toxic to your specific cell line (typically below 0.5%).
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Many robust cell lines can tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line's viability and function.
Q4: How does the presence of serum in the culture medium affect the solubility and stability of this compound?
A4: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. Therefore, the presence of serum may improve the solubility and stability of this compound in culture medium. If you are using serum-free or low-serum media, you may encounter more significant solubility challenges.
Q5: How should I prepare and store stock solutions of this compound?
A5: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | - Final concentration exceeds solubility limit.- "Solvent shock" from rapid dilution.- Low or no serum in the medium. | - Perform a serial dilution of your DMSO stock in the medium.- Increase the volume of the medium for dilution and add the stock solution dropwise while gently vortexing.- If compatible with your experiment, consider increasing the serum concentration. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Degradation of this compound in the medium.- Variability in cell seeding density. | - Ensure the DMSO stock is fully dissolved before use. Gentle warming or sonication may help.- Perform a stability study to determine the half-life of this compound under your experimental conditions (see protocol below).- Ensure consistent cell numbers are seeded for each experiment. |
| High levels of cell toxicity | - this compound concentration is too high.- DMSO concentration is toxic to the cells.- The compound has degraded into a toxic byproduct. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).- Prepare fresh stock solutions and test the stability of the compound in your media. |
Quantitative Data Summary
The following tables provide a template for summarizing the solubility and stability data for this compound in your specific cell culture media. As this data is not publicly available, it is essential to perform the experimental protocols provided below to generate this information for your particular experimental setup.
Table 1: Kinetic Solubility of this compound in Cell Culture Media
| Medium | Serum (%) | Final DMSO (%) | Highest Soluble Concentration (µM) | Observations |
| DMEM | 10 | 0.1 | User-determined | e.g., Clear, Precipitate |
| DMEM | 0 | 0.1 | User-determined | e.g., Clear, Precipitate |
| RPMI-1640 | 10 | 0.1 | User-determined | e.g., Clear, Precipitate |
| RPMI-1640 | 0 | 0.1 | User-determined | e.g., Clear, Precipitate |
| DMEM | 10 | 0.5 | User-determined | e.g., Clear, Precipitate |
| RPMI-1640 | 10 | 0.5 | User-determined | e.g., Clear, Precipitate |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Medium | Serum (%) | Time (hours) | % Remaining |
| DMEM | 10 | 0 | 100 |
| 2 | User-determined | ||
| 8 | User-determined | ||
| 24 | User-determined | ||
| 48 | User-determined | ||
| RPMI-1640 | 10 | 0 | 100 |
| 2 | User-determined | ||
| 8 | User-determined | ||
| 24 | User-determined | ||
| 48 | User-determined |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to determine the highest concentration of this compound that remains in solution in your cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
96-well clear bottom plate
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add 98 µL of your desired cell culture medium to each well.
-
Add 2 µL of each DMSO concentration of this compound to the wells to achieve a range of final concentrations. Include a vehicle control with 2 µL of DMSO only.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation (cloudiness or visible particles).
-
(Optional) Use a plate reader to measure the absorbance at 600 nm to quantify any turbidity.
-
The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
Protocol 2: Assessment of Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
24-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase HPLC column
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in your chosen medium to a final concentration (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well.
-
Immediately quench the reaction by adding 200 µL of cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-MS using a suitable gradient to separate this compound from media components.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a progesterone receptor antagonist.
Caption: Experimental workflow for assessing the stability of this compound.
References
WAY-255348 handling and safety precautions for researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of WAY-255348.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR). It functions by binding to the progesterone receptor and preventing progesterone-induced cellular responses.[1] Its mechanism of action is distinct from many other PR modulators, as it prevents the nuclear accumulation, phosphorylation, and promoter interactions of the PR at lower concentrations.[1] At higher concentrations, it may exhibit partial agonist activity.[1]
2. What are the primary research applications for this compound?
Given its function as a progesterone receptor antagonist, this compound is a valuable tool for studying progesterone-mediated signaling pathways. It can be used in research related to reproductive disorders, hormone-dependent cancers such as breast cancer, and conditions like endometriosis where progesterone signaling plays a role.[1][2]
3. What are the known hazards associated with this compound?
This compound is a research chemical and should be handled with caution. According to the Material Safety Data Sheet (MSDS), it may cause skin, eye, and respiratory irritation. It is also suspected of causing genetic defects and may damage fertility or the unborn child.
4. What personal protective equipment (PPE) should be worn when handling this compound?
Researchers should always wear appropriate PPE when handling this compound. This includes:
-
Eye/Face Protection: Safety goggles with side-shields and a face shield.
-
Hand Protection: Protective chemical-resistant gloves.
-
Skin and Body Protection: An impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound as a powder to avoid dust formation.
5. How should I store this compound?
This compound should be stored under recommended conditions to ensure its stability. For long-term storage, it is advised to store the compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: The compound precipitated out of solution during my experiment.
-
Possible Cause 1: Incorrect Solvent. this compound is reported to be soluble in DMSO but not in water. Attempting to dissolve it directly in aqueous buffers like PBS will likely result in precipitation.
-
Solution 1: Always prepare a concentrated stock solution in 100% DMSO first. For aqueous-based assays, this stock can then be serially diluted into the aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5% for cell-based assays and <2% for in vivo studies) to avoid solvent toxicity.
-
Possible Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to crash out of solution.
-
Solution 2: Perform stepwise dilutions. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then perform further dilutions.
-
Possible Cause 3: Low Solubility in the Final Buffer. Even with a DMSO stock, the compound may have limited solubility in your final experimental buffer.
-
Solution 3: Consider the use of a co-solvent. For in vivo preparations, excipients such as glycerol, Tween 80, or PEG400 can help maintain solubility. For in vitro assays, ensure the final concentration of this compound does not exceed its solubility limit in the final medium.
Problem: I am not observing the expected antagonist effect in my cell-based assay.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation of the compound.
-
Solution 1: Ensure that stock solutions are stored at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. It is also good practice to prepare fresh dilutions from the stock for each experiment.
-
Possible Cause 2: Incorrect Concentration. The effects of this compound are concentration-dependent. At high concentrations, it may exhibit partial agonist activity, which could mask its antagonist effects.
-
Solution 2: Perform a dose-response curve to determine the optimal concentration for observing antagonism in your specific assay system. Start with a wide range of concentrations to capture the full activity profile.
-
Possible Cause 3: Assay System Not Responsive. The cell line you are using may not express sufficient levels of the progesterone receptor, or the downstream signaling pathway may not be active.
-
Solution 3: Confirm progesterone receptor expression in your cell line (e.g., via Western blot or qPCR). Use a positive control progesterone receptor antagonist to validate your assay setup. T47D cells are a commonly used cell line for studying progesterone receptor activity.
Data Presentation
| Property | Data |
| Solubility | Soluble in DMSO; not soluble in water. |
| Storage Conditions | Short-term: 0-4°C; Long-term: -20°C. |
| Stability | Stable for over 2 years if stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C and are stable for several months. For aqueous solutions, it is recommended to prepare them fresh for each experiment. |
| Appearance | Crystalline solid. |
| Molecular Weight | 347.4 g/mol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 3.47 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Protocol 2: In Vitro Progesterone Receptor Antagonism Assay using Alkaline Phosphatase Activity in T47D Cells (Template)
This protocol is a template based on established methods for measuring progesterone receptor activity and should be optimized for your specific experimental conditions.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
Progesterone
-
This compound stock solution (10 mM in DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10^4 cells/well in complete medium and allow them to attach overnight.
-
Hormone Deprivation: The next day, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium. Remember to keep the final DMSO concentration below 0.5%.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (medium with DMSO) for 1 hour.
-
Add progesterone (final concentration of 10 nM) to the wells containing this compound and to a set of control wells (progesterone alone). Include a vehicle control group (no progesterone, no this compound).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Alkaline Phosphatase Assay:
-
Wash the cells gently with PBS.
-
Lyse the cells by adding assay buffer containing a non-ionic detergent (e.g., Triton X-100) and freeze-thawing.
-
Add pNPP substrate to each well and incubate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
-
Data Analysis: Normalize the alkaline phosphatase activity to the protein concentration in each well. Plot the progesterone-induced alkaline phosphatase activity as a function of this compound concentration to determine the IC50.
Caption: Workflow for an in vitro progesterone receptor antagonism assay.
Signaling Pathway
Caption: Simplified signaling pathway of progesterone receptor and inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of WAY-255348 and Mifepristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent progesterone receptor (PR) modulators: WAY-255348 and mifepristone. While both compounds exhibit antagonistic effects on the progesterone receptor, their underlying molecular mechanisms differ significantly, offering distinct profiles for research and potential therapeutic applications.
Introduction
Mifepristone (RU-486) is a well-characterized synthetic steroid that acts as a competitive antagonist at both the progesterone and glucocorticoid receptors (GR).[1][2] Its potent anti-progestational and anti-glucocorticoid effects have led to its use in a range of clinical applications.[3][4] In contrast, this compound is a novel, non-steroidal PR antagonist that demonstrates a unique mechanism of action, setting it apart from traditional steroidal antagonists like mifepristone.[5] This guide will dissect these differences, presenting available quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Quantitative Data Comparison
Table 1: Mifepristone Receptor Binding Affinity and Bioactivity
| Parameter | Receptor | Value | Cell Line/System |
| IC50 | Progesterone Receptor (PR) | 0.2 nM | In vitro assay |
| IC50 | Glucocorticoid Receptor (GR) | 2.6 nM | In vitro assay |
| IC50 (Antiprogestational Activity) | Progesterone Receptor (PR) | ~10⁻⁹ M | T47D-CO cells |
| IC50 (Antiglucocorticoid Activity) | Glucocorticoid Receptor (GR) | 1.8 x 10⁻¹⁰ M | A549 cells (inhibition of GM-CSF release) |
Mechanism of Action
The fundamental difference between this compound and mifepristone lies in how they interact with the progesterone receptor and influence its subsequent cellular functions.
Mifepristone: A Competitive Antagonist
Mifepristone functions as a classic competitive antagonist. It binds with high affinity to the ligand-binding domain of both the progesterone and glucocorticoid receptors. This binding induces a conformational change in the receptor that is distinct from the conformation induced by an agonist. The resulting antagonist-receptor complex is impaired in its ability to recruit coactivators, which are essential for the initiation of gene transcription. Consequently, the expression of progesterone- and glucocorticoid-responsive genes is blocked. At higher concentrations, mifepristone's antiglucocorticoid effects become more pronounced. It is important to note that under certain cellular conditions and depending on receptor levels, mifepristone can also exhibit partial agonist activity.
This compound: A Novel "Passive" Antagonist
This compound employs a distinct and novel mechanism of "passive" antagonism. Unlike mifepristone, it does not induce a typical antagonist conformation in the progesterone receptor. In fact, the conformation of the PR when bound to this compound is reported to be similar to that of an agonist-bound receptor.
The primary antagonistic action of this compound is to prevent the progesterone-induced nuclear accumulation and phosphorylation of the PR. By keeping the receptor predominantly in the cytoplasm, this compound effectively blocks its ability to bind to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of target genes. At lower, antagonistic concentrations, it prevents progesterone-induced PR nuclear translocation. Interestingly, at higher concentrations, this compound itself can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity.
Signaling Pathways
The differing mechanisms of action of mifepristone and this compound lead to distinct downstream signaling consequences.
Mifepristone Signaling
Mifepristone's antagonism of the PR and GR can influence several signaling pathways. For instance, in the context of uterine leiomyomas, mifepristone has been shown to inhibit the Insulin-like Growth Factor 1 (IGF-1) signaling pathway by reducing the phosphorylation of ERK1/2. It has also been demonstrated to affect the FAK/PI3K/AKT pathway, which is involved in cell proliferation, migration, and invasion. Furthermore, studies have indicated that mifepristone can modulate the TGF-β/Smads signaling pathway.
Figure 1: Simplified signaling pathways affected by mifepristone.
This compound Signaling
The signaling pathway for this compound is more directly linked to its unique mechanism of preventing PR nuclear translocation. By sequestering the PR in the cytoplasm, it effectively shuts down all downstream progesterone-dependent genomic signaling.
Figure 2: Mechanism of this compound in preventing PR nuclear translocation.
Experimental Protocols
The characterization of compounds like this compound and mifepristone involves a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols used to determine their mechanisms of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To quantify the affinity (Ki or IC50) of this compound and mifepristone for the progesterone and glucocorticoid receptors.
Methodology:
-
Receptor Source: Prepare cell lysates or purified receptors from a source rich in the target receptor (e.g., T47D cells for PR, HeLa cells for GR).
-
Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR) is used.
-
Competition: Incubate a fixed concentration of the radioligand and receptor with varying concentrations of the unlabeled test compound (this compound or mifepristone).
-
Separation: Separate the receptor-bound from the free radioligand using methods like filtration or centrifugation.
-
Detection: Quantify the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay.
Cellular Localization Assay (Immunofluorescence)
This assay is crucial for understanding the mechanism of this compound.
Objective: To visualize the subcellular localization of the progesterone receptor in the presence of progesterone and/or this compound.
Methodology:
-
Cell Culture: Plate cells expressing the progesterone receptor (e.g., T47D cells) on coverslips.
-
Treatment: Treat the cells with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for the progesterone receptor, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images to determine the predominant subcellular localization of the progesterone receptor (nuclear, cytoplasmic, or pancellular) under each treatment condition.
Conclusion
This compound and mifepristone represent two distinct classes of progesterone receptor antagonists. Mifepristone acts as a classical competitive antagonist for both PR and GR, inducing an inactive receptor conformation that prevents coactivator recruitment and subsequent gene transcription. In contrast, this compound is a non-steroidal, selective PR antagonist with a novel "passive" mechanism. It prevents the nuclear translocation and phosphorylation of the PR, effectively blocking its genomic signaling, while inducing an agonist-like conformation in the receptor. These fundamental differences in their mechanisms of action and their effects on downstream signaling pathways underscore the importance of continued research to fully elucidate their therapeutic potential and to guide the development of next-generation receptor modulators with improved selectivity and efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone Receptor A/B (D8Q2J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Modifications to glucocorticoid and progesterone receptors alter cell fate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile: A Comparative Analysis of WAY-255348 and Ulipristal Acetate as Progesterone Receptor Modulators
In the landscape of progesterone receptor (PR) modulation, both WAY-255348 and ulipristal acetate represent significant molecules, albeit with distinct pharmacological profiles. This guide provides a detailed in vitro comparison of these two compounds, focusing on their mechanisms of action, binding affinities, and functional activities, supported by experimental data and protocols for researchers in drug development and related scientific fields.
Mechanism of Action: A Tale of Two Modulators
This compound is a potent, nonsteroidal progesterone receptor antagonist.[1][2] Its mechanism is considered novel as it inhibits PR activity by preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with promoter regions of target genes.[1][2][3] Interestingly, the conformation of the progesterone receptor when bound to this compound is reported to be similar to that of an agonist-bound receptor. At lower concentrations, this compound acts as a pure antagonist, while at higher concentrations, it can exhibit partial agonist activity.
Ulipristal acetate, on the other hand, is classified as a selective progesterone receptor modulator (SPRM) with a mixed profile of agonist and antagonist activities that are tissue-specific. It binds with high affinity to the progesterone receptor, preventing the natural ligand, progesterone, from binding and exerting its effects. Beyond the progesterone receptor, ulipristal acetate also demonstrates some interaction with glucocorticoid and androgen receptors, although with a significantly lower affinity.
Quantitative Comparison of In Vitro Activity
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| Ulipristal Acetate | Human PRB | Transactivation Assay (Antagonist) | CHO | pIC50 = 9.7 (IC50 ≈ 0.2 nM) | [Source not in search results] |
| This compound | Human PR | Data Not Available | - | - | - |
Note: The pIC50 value for ulipristal acetate was obtained from a study assessing its antagonist activity on the human progesterone receptor B (PRB) expressed in Chinese Hamster Ovary (CHO) cells. An equivalent value for this compound from a comparable assay is not publicly available.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Progesterone Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
1. Receptor Preparation:
- Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as the uterus of an ovariectomized rat or from a cell line overexpressing the human progesterone receptor (e.g., T47D cells).
- Homogenize the tissue or cells in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction. The supernatant is the cytosolic fraction containing the progesterone receptor.
- Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).
2. Assay Procedure:
- In a 96-well plate, add a fixed amount of the receptor preparation (e.g., 50-100 µg of protein).
- Add a fixed concentration of a radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG 2058, typically at a concentration close to its Kd value.
- Add varying concentrations of the unlabeled test compound (e.g., this compound or ulipristal acetate) or a reference compound.
- Include control wells for total binding (receptor and radioligand only) and non-specific binding (receptor, radioligand, and a high concentration of unlabeled progesterone).
- Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
3. Separation and Detection:
- Separate the bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
- Quantify the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the progesterone receptor.
1. Cell Culture and Transfection:
- Culture a suitable human cell line that expresses the progesterone receptor, such as the T47D breast cancer cell line, in appropriate growth medium.
- For the assay, seed the cells in a 96-well plate.
- Co-transfect the cells with two plasmids:
- A reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene (e.g., pPRE-Luc).
- A control plasmid expressing Renilla luciferase, used to normalize for transfection efficiency.
2. Compound Treatment:
- After transfection, treat the cells with varying concentrations of the test compound (this compound or ulipristal acetate).
- To assess antagonist activity, co-treat the cells with a fixed concentration of a progesterone agonist (e.g., progesterone or R5020) and varying concentrations of the test compound.
- Include appropriate vehicle controls.
- Incubate the cells for 24-48 hours.
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- For agonist activity, plot the normalized luciferase activity against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
- For antagonist activity, plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the test compound concentration and determine the IC50 value (the concentration that inhibits 50% of the agonist response).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroidal vs. Non-Steroidal Progesterone Receptor Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The progesterone receptor (PR) is a critical regulator of female reproductive functions and a key therapeutic target for various gynecological conditions, including uterine fibroids, endometriosis, and certain cancers.[1] Antagonists of the PR, which block the effects of progesterone, are broadly classified into steroidal and non-steroidal compounds. This guide provides an objective comparison of these two classes of PR antagonists, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these important molecules.
Progesterone Receptor Signaling Pathways
Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, progesterone binds to the intracellular PR, leading to its dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.[2] Non-genomic signaling involves rapid, membrane-initiated events that can activate various kinase cascades, such as the MAPK pathway.[2]
Steroidal Progesterone Receptor Antagonists
Steroidal PR antagonists are characterized by a chemical structure based on the steroid nucleus. These compounds were the first to be developed and remain widely studied and utilized.
Mechanism of Action
Steroidal PR antagonists, such as mifepristone and ulipristal acetate, act as competitive inhibitors at the progesterone receptor.[3] They bind with high affinity to the PR, preventing the binding of progesterone and the subsequent conformational changes required for receptor activation and downstream signaling. While both are antagonists, some, like ulipristal acetate, can exhibit partial agonist activity in certain contexts, classifying them as selective progesterone receptor modulators (SPRMs).
Chemical Structures
The chemical structures of steroidal PR antagonists are derived from the 19-nortestosterone scaffold. Key modifications, particularly at the C11 and C17 positions, confer their antagonistic properties.
Mifepristone: A well-known steroidal antagonist with a dimethylaminophenyl group at the C11 position, which is crucial for its antagonistic activity.
Ulipristal Acetate: Structurally similar to mifepristone, it is also a derivative of 19-norprogesterone.
Non-Steroidal Progesterone Receptor Antagonists
In an effort to improve selectivity and overcome some of the off-target effects associated with steroidal compounds, non-steroidal PR antagonists have been developed. These molecules lack the classic steroid backbone, offering greater structural diversity.
Mechanism of Action
Non-steroidal PR antagonists, such as vilaprisan and telapristone, also function by competitively binding to the progesterone receptor. Their distinct chemical structures allow for different interactions within the ligand-binding pocket of the PR, which can translate to improved selectivity and unique pharmacological profiles. For instance, some non-steroidal antagonists have been designed to have minimal cross-reactivity with other steroid receptors like the glucocorticoid receptor.
Chemical Structures
Non-steroidal PR antagonists belong to diverse chemical classes, including phenanthridinones and other heterocyclic structures.
Vilaprisan: A highly potent and selective non-steroidal PR modulator.
Telapristone Acetate: Another selective non-steroidal PR modulator that has been investigated for various gynecological conditions.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of representative steroidal and non-steroidal PR antagonists.
Table 1: Progesterone Receptor Binding Affinity and In Vitro Activity
| Compound | Type | Target Receptor | Binding Affinity (Ki, nM) | In Vitro Antagonistic Activity (IC50, nM) |
| Mifepristone | Steroidal | Progesterone Receptor | ~1.1 | 0.2 |
| Ulipristal Acetate | Steroidal (SPRM) | Progesterone Receptor | N/A | N/A |
| Vilaprisan | Non-Steroidal (SPRM) | Progesterone Receptor | N/A | 0.09 (PR-A), 0.095 (PR-B) |
| Telapristone Acetate | Non-Steroidal (SPRM) | Progesterone Receptor | N/A | N/A |
N/A: Data not consistently available in the searched literature under comparable assay conditions.
Table 2: Cross-Reactivity with Glucocorticoid Receptor (GR)
| Compound | Type | GR Binding/Antagonistic Activity |
| Mifepristone | Steroidal | High affinity and antagonistic activity |
| Ulipristal Acetate | Steroidal (SPRM) | Binds to GR, but with lower affinity than mifepristone |
| Vilaprisan | Non-Steroidal (SPRM) | Significantly lower anti-glucocorticoid activity compared to mifepristone |
| Telapristone Acetate | Non-Steroidal (SPRM) | Reduced antiglucocorticoid activity |
Experimental Protocols
The evaluation of PR antagonists relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.
Progesterone Receptor Binding Assay
This assay determines the affinity of a compound for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates (e.g., from T47D breast cancer cells) or purified recombinant PR ligand-binding domain (LBD).
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020) and varying concentrations of the unlabeled test compound (the competitor).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters or by adsorption of the unbound ligand to charcoal followed by centrifugation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
An alternative high-throughput method is the Fluorescence Polarization (FP) Competitor Assay . This assay uses a fluorescently-tagged progesterone ligand. When the fluorescent ligand is bound to the larger PR-LBD, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Competitive ligands displace the fluorescent ligand, leading to a decrease in polarization.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the functional activity of a compound as either a PR agonist or antagonist.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or T47D) is cultured and co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).
-
An expression plasmid for the human progesterone receptor (either PR-A or PR-B isoforms).
-
-
Treatment: After transfection, the cells are treated with:
-
For agonist testing: Varying concentrations of the test compound.
-
For antagonist testing: A constant concentration of a known PR agonist (e.g., progesterone or R5020) in the presence of varying concentrations of the test compound.
-
-
Incubation: The cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfection with a β-galactosidase plasmid). For antagonists, the IC50 value is determined by plotting the percentage of inhibition of the agonist-induced luciferase activity against the log concentration of the antagonist.
In Vivo Models
Animal models are crucial for evaluating the physiological effects of PR antagonists.
McPhail Test in Rabbits: This classic assay assesses the progestational or anti-progestational activity of a compound on the uterine endometrium of immature, estrogen-primed rabbits. Antagonists will inhibit the progesterone-induced glandular proliferation and arborization of the endometrium.
Rodent Models (Rats and Mice): Various rodent models are used to study the effects of PR antagonists on ovulation, pregnancy termination, and the growth of hormone-dependent tumors. For example, ovariectomized mice can be treated with estrogen and progesterone to mimic the hormonal milieu of the breast, and the ability of PR antagonists to reverse progesterone-induced changes can be assessed.
Conclusion
Both steroidal and non-steroidal progesterone receptor antagonists are valuable tools in research and have significant therapeutic potential. Steroidal antagonists, like mifepristone, are well-characterized but can exhibit cross-reactivity with other steroid receptors. Non-steroidal antagonists, such as vilaprisan and telapristone, offer the potential for greater selectivity and improved side-effect profiles due to their diverse chemical structures. The choice between these classes of compounds will depend on the specific research question or therapeutic application, with careful consideration of their respective pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel PR antagonists.
References
- 1. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
WAY-255348: A Novel Progesterone Receptor Modulator with a Distinct Mechanism of Action
A Comparative Analysis of Efficacy with Other Selective Progesterone Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of WAY-255348, a novel nonsteroidal progesterone receptor (PR) antagonist, with other well-characterized selective progesterone receptor modulators (SPRMs). While direct quantitative comparisons with this compound are limited due to the availability of public data, this document synthesizes existing information on its unique mechanism of action and provides a comparative context using data from other prominent SPRMs.
Executive Summary
This compound distinguishes itself from other progesterone receptor modulators through a novel mechanism of action. Instead of inducing a conformational change in the receptor that promotes either agonism or antagonism, this compound acts by preventing the nuclear translocation and subsequent DNA binding of the progesterone receptor. This unique "passive" antagonism offers a potentially different therapeutic profile. This guide presents available data on the binding affinity and functional activity of other SPRMs to provide a benchmark for evaluating the potential efficacy of this compound.
Comparative In Vitro Efficacy
Table 1: Progesterone Receptor Binding Affinity of Select SPRMs
| Compound | Ki (nM) for Human PR | Receptor Specificity | Reference(s) |
| Progesterone | 4.3 ± 1.0 | - | [1] |
| Asoprisnil | 0.85 ± 0.01 | High affinity for PR, moderate for GR, low for AR | [1][2] |
| Ulipristal Acetate | Not explicitly found as a Ki value, but noted to have better binding affinity to PR than mifepristone. | Partial agonist/antagonist at PR, also binds to GR. No relevant affinity for ER, AR, or MR. | [3][4] |
| Mifepristone (RU486) | 0.82 ± 0.01 | High affinity for PR and GR | |
| Telapristone Acetate | Not explicitly found as a Ki value. | Selective for PR, does not exert estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities. |
PR: Progesterone Receptor, GR: Glucocorticoid Receptor, AR: Androgen Receptor, ER: Estrogen Receptor, MR: Mineralocorticoid Receptor.
Mechanism of Action: A Departure from the Norm
This compound exhibits a unique mechanism of action that sets it apart from traditional SPRMs. At lower concentrations, it effectively antagonizes progesterone activity by preventing the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the progesterone receptor with promoter regions of target genes. Interestingly, at higher concentrations, this compound can induce nuclear translocation and promoter interaction on its own, leading to partial agonist activity. This concentration-dependent dual activity is a key feature of this compound.
In contrast, other SPRMs like asoprisnil and ulipristal acetate function as mixed partial agonists/antagonists. Their tissue-specific effects are determined by the differential recruitment of coactivators and corepressors to the progesterone receptor complex.
Below is a diagram illustrating the distinct signaling pathway of this compound compared to a typical SPRM.
In Vivo Efficacy in Endometriosis Models
While specific in vivo efficacy data for this compound in endometriosis models is not publicly available, studies on other SPRMs provide a framework for potential therapeutic applications. For instance, asoprisnil has been shown to be effective in reducing uterine and fibroid volume in clinical trials. The standard preclinical model for evaluating such compounds is the surgically induced endometriosis model in rats.
Table 2: Summary of In Vivo Efficacy of Select SPRMs in Gynecological Models
| Compound | Animal Model | Key Efficacy Endpoints | Reference(s) |
| Asoprisnil | Rat Uterotrophic Assay | No P4-like ability to oppose estrogen. | |
| Asoprisnil | Cynomolgus Monkeys | Abolished menstrual cyclicity and induced endometrial atrophy. | |
| Leuprolide (GnRH agonist comparator) | Rat Endometriosis Model | Suppressed growth of endometriosis-like lesions by 60%. |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the progesterone receptor.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the progesterone receptor are prepared from target tissues (e.g., rat uterus) or from cell lines overexpressing the receptor.
-
Radioligand: A radiolabeled progestin with high affinity for the PR, such as [3H]-Org 2058, is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or other SPRMs).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay
Objective: To assess the functional activity (agonist or antagonist) of a compound on progesterone receptor-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., T47D breast cancer cells) that endogenously or exogenously expresses the progesterone receptor is used.
-
Reporter Construct: The cells are transiently transfected with a reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound alone (to assess agonist activity) or in combination with a known PR agonist like progesterone (to assess antagonist activity).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Progesterone Receptor Nuclear Translocation Assay
Objective: To visualize and quantify the effect of a compound on the subcellular localization of the progesterone receptor.
Methodology:
-
Cell Culture and Treatment: Cells expressing a fluorescently tagged progesterone receptor (e.g., GFP-PR) are cultured on glass coverslips. The cells are then treated with vehicle, progesterone, the test compound (e.g., this compound), or a combination.
-
Immunofluorescence: After treatment, the cells are fixed, permeabilized, and the nuclei are stained with a DNA-binding dye (e.g., DAPI).
-
Microscopy: The subcellular localization of the fluorescently tagged PR is visualized using fluorescence microscopy.
-
Image Analysis: The fluorescence intensity of the PR in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.
Below is a workflow diagram for a typical progesterone receptor nuclear translocation assay.
Conclusion
This compound represents a novel class of progesterone receptor modulators with a distinct mechanism of action centered on the inhibition of PR nuclear translocation. This differentiates it from other SPRMs that modulate receptor conformation and cofactor recruitment. While a direct quantitative comparison of efficacy is currently hampered by the lack of publicly available data for this compound, the information presented on other well-characterized SPRMs provides a valuable framework for understanding its potential therapeutic utility. Further studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in relevant preclinical and clinical settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-255348 and Progesterone Binding Affinity for the Progesterone Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the nonsteroidal progesterone receptor (PR) antagonist, WAY-255348, and the endogenous steroid hormone, progesterone, for the progesterone receptor. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathway to support research and drug development efforts in endocrinology and related fields.
Data Presentation: Comparative Binding Affinity
| Compound | Receptor | Binding Affinity | Reference |
| This compound | Progesterone Receptor (PR) | Potent Antagonist (Specific Ki/IC50 not available in cited literature) | [1] |
| Progesterone | Nuclear Progesterone Receptor (nPR) | IC50: 7.74 nM |
Note: The term "potent" for this compound suggests a high binding affinity, likely in the nanomolar range, but a quantitative value is required for a direct comparison. The IC50 value for progesterone provides a benchmark for its affinity to the nuclear progesterone receptor.
Experimental Protocols: Progesterone Receptor Competitive Binding Assay
The determination of binding affinity for compounds like this compound and progesterone to the progesterone receptor is typically achieved through competitive binding assays. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled ligand (e.g., [3H]-progesterone) to the progesterone receptor.
Materials:
-
Progesterone Receptor Source: Purified recombinant human progesterone receptor or cytosolic extracts from tissues or cells expressing the receptor (e.g., T47D breast cancer cells).
-
Radiolabeled Ligand: Tritiated progesterone ([3H]-progesterone) or another high-affinity radiolabeled PR ligand.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (DTT), and other stabilizing agents.
-
Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable cell line or tissue source. The protein concentration of the cytosol should be determined.
-
Assay Setup: In a series of tubes, add a constant amount of the progesterone receptor preparation and a fixed concentration of the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) or the reference compound (progesterone) to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite or dextran-coated charcoal precipitation followed by centrifugation.
-
Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding assay to determine the binding affinity of a test compound is depicted below.
Caption: Workflow of a competitive binding assay.
References
WAY-255348: A Comparative Analysis of its Selectivity for Progesterone Receptor Isoforms PR-A and PR-B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Progesterone Receptor Isoforms
The human progesterone receptor is a nuclear receptor that exists in two main isoforms, PR-A and PR-B, transcribed from a single gene. PR-B is the full-length receptor, while PR-A is a truncated form lacking the N-terminal 164 amino acids. This structural difference leads to distinct transcriptional activities. Generally, PR-B is a stronger transcriptional activator of progesterone-responsive genes, whereas PR-A can act as a transcriptional repressor of PR-B and other steroid hormone receptors. The relative expression levels of PR-A and PR-B can vary in different tissues and disease states, influencing the physiological response to progesterone and synthetic ligands.
WAY-255348: A Novel Nonsteroidal PR Antagonist
This compound is a potent, nonsteroidal progesterone receptor antagonist.[1] Its mechanism of action is distinct from traditional steroidal antagonists. Instead of inducing a classic antagonist conformation of the receptor, this compound appears to promote an agonist-like conformation.[1] However, it paradoxically functions as an antagonist by preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the progesterone receptor with promoter regions of target genes.[1] At higher concentrations, some partial agonist activity has been observed.[1]
Comparative Analysis of PR Modulators
While direct comparative data for this compound's isoform selectivity is unavailable, a comparison with well-characterized SPRMs like mifepristone and ulipristal acetate can provide context for researchers.
| Compound | Type | Mechanism of Action | PR-A vs. PR-B Selectivity |
| This compound | Nonsteroidal PR Antagonist | Prevents PR nuclear translocation and promoter interaction, despite inducing an agonist-like conformation.[1] | Data not publicly available. |
| Mifepristone (RU-486) | Steroidal PR Antagonist | Competitive antagonist of the progesterone receptor. Also exhibits antagonist activity at the glucocorticoid receptor. | Binds to both PR-A and PR-B. The functional consequences of binding can be isoform-dependent and cell-type specific. |
| Ulipristal Acetate | Selective Progesterone Receptor Modulator (SPRM) | Exhibits partial agonist and antagonist effects on the progesterone receptor depending on the target tissue and hormonal environment. | Interacts with both PR-A and PR-B. The ratio of agonist to antagonist activity can differ between the isoforms. |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and functional activity of compounds for PR-A and PR-B are crucial for reproducible research. Below are generalized protocols for key assays.
Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for PR-A and PR-B.
Materials:
-
Purified recombinant human PR-A and PR-B ligand-binding domains (LBDs).
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-Mibolerone).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).
-
Scintillation fluid and vials.
-
Microplates (e.g., 96-well).
-
Filter mats and a cell harvester.
-
Scintillation counter.
Methodology:
-
Preparation of Reagents: Dilute the purified PR-A or PR-B LBDs and the radiolabeled progestin to the desired concentrations in the assay buffer. Prepare a serial dilution of the test compound.
-
Binding Reaction: In each well of the microplate, combine the PR isoform, the radiolabeled progestin, and the test compound at various concentrations. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled progestin).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Washing: Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Competitive Binding Assay Workflow
Progesterone Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional antagonist activity of a test compound by quantifying its ability to inhibit progesterone-induced gene expression.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the functional activity of PR-A and PR-B.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express PR.
-
Expression plasmids for human PR-A and PR-B.
-
A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase or β-galactosidase under a constitutive promoter).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Progesterone (as the agonist).
-
Test compound (e.g., this compound).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PR-A or PR-B expression plasmid, the PRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with a fixed concentration of progesterone (the agonist) in the presence of varying concentrations of the test compound. Include control wells with progesterone alone (maximal activation) and vehicle alone (basal activity).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Reporter Assay: Measure the activity of the primary reporter enzyme (e.g., firefly luciferase) and the control reporter enzyme (e.g., Renilla luciferase) in the cell lysates using the appropriate substrates and a luminometer.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
References
Navigating Steroid Receptor Selectivity: A Comparative Analysis of WAY-255348
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount. This guide provides a comparative overview of WAY-255348, a potent, nonsteroidal progesterone receptor (PR) antagonist, and its interaction with other key steroid receptors.
Comparative Overview: Steroidal vs. Nonsteroidal Antagonists
Steroidal progesterone antagonists, such as mifepristone, are known for their significant cross-reactivity with other steroid hormone receptors, which can lead to a range of side effects. The development of nonsteroidal antagonists like this compound represents a strategic effort to achieve greater receptor selectivity and, consequently, a more favorable clinical profile. The absence of a steroid scaffold in this compound is a primary contributor to its anticipated lower affinity for other steroid receptors.
Quantitative Cross-Reactivity Data for this compound
A thorough review of published scientific literature, patent databases, and regulatory documents did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound against the androgen, glucocorticoid, and mineralocorticoid receptors. The primary literature focuses on its potent antagonism of the progesterone receptor and its unique mechanism of action.[1][2]
Table 1: Summary of this compound Cross-Reactivity (Qualitative)
| Receptor | Target Receptor | Cross-Reactivity Profile |
| Progesterone Receptor (PR) | Yes | Potent Antagonist |
| Androgen Receptor (AR) | No (Anticipated) | Data not publicly available. Designed for high selectivity. |
| Glucocorticoid Receptor (GR) | No (Anticipated) | Data not publicly available. Designed for high selectivity. |
| Mineralocorticoid Receptor (MR) | No (Anticipated) | Data not publicly available. Designed for high selectivity. |
Experimental Protocols: Assessing Steroid Receptor Cross-Reactivity
The following is a detailed methodology for a competitive radioligand binding assay, a standard experimental protocol used to determine the binding affinity and cross-reactivity of a test compound like this compound for various steroid receptors.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the human androgen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
Receptor Preparations: Cell lysates or purified recombinant human AR, GR, and MR.
-
Radioligands:
-
[³H]-Mibolerone (for AR)
-
[³H]-Dexamethasone (for GR)
-
[³H]-Aldosterone (for MR)
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each respective receptor (e.g., Dihydrotestosterone for AR, Dexamethasone for GR, Aldosterone for MR).
-
Assay Buffer: Tris-HCl buffer containing appropriate additives (e.g., EDTA, glycerol, sodium molybdate).
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor preparation.
-
Assay buffer.
-
Either this compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.
-
-
Initiate the binding reaction by adding the respective radioligand to all wells.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the 96-well filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Signaling and Experimental Workflow
To further elucidate the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: Progesterone Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing Steroid Receptor Cross-Reactivity.
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating WAY-255348's Progesterone Receptor-Mediated Effects: A Comparative Guide to PR Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Validation
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist with a novel mechanism of action.[1] Unlike traditional steroidal antagonists, this compound prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR.[1] This unique mechanism, however, necessitates rigorous validation to ensure its effects are specifically mediated through the progesterone receptor and not due to off-target activities. This guide provides a comparative overview of experimental approaches, with a focus on progesterone receptor (PR) knockdown experiments, to validate the on-target effects of this compound.
Comparison with Alternative Progesterone Receptor Antagonists
This compound's mechanism of action distinguishes it from other well-known PR antagonists. Understanding these differences is crucial for designing appropriate validation studies.
| Feature | This compound | Mifepristone (RU-486) | Telapristone Acetate (TPA) |
| Class | Nonsteroidal PR Antagonist | Steroidal PR Antagonist | Selective Progesterone Receptor Modulator (SPRM) |
| Primary Mechanism | Prevents PR nuclear translocation and promoter interaction.[1] | Competitively binds to the PR, inducing a conformational change that prevents coactivator recruitment. | Exhibits mixed agonist/antagonist activity; reduces PR recruitment to chromatin.[2] |
| Receptor Conformation | Induces an agonist-like conformation.[1] | Induces a distinct antagonist conformation. | Modulates PR conformation and coregulator interactions. |
| Partial Agonist Activity | Can exhibit partial agonist activity at high concentrations. | Minimal agonist activity. | Can have tissue-specific agonist or antagonist effects. |
The Rationale for PR Knockdown Experiments
To unequivocally demonstrate that the biological effects of this compound are mediated by the progesterone receptor, it is essential to perform experiments in a cellular context where PR expression is significantly reduced or eliminated. This is effectively achieved through RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), to "knock down" the PR gene.
The logic is straightforward: if this compound acts through PR, its effects should be diminished or abolished in cells with significantly reduced PR levels. Conversely, if the effects persist in PR-knockdown cells, it suggests the involvement of off-target mechanisms.
Experimental Validation Workflow
A typical workflow to validate the PR-dependent effects of this compound using siRNA-mediated knockdown is outlined below.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of Progesterone Receptor
This protocol describes the transient knockdown of PR in a human breast cancer cell line, such as T47D, which is known to express high levels of PR.
Materials:
-
T47D human breast cancer cell line
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS and insulin)
-
siRNA targeting the human progesterone receptor (a pool of 3-4 validated siRNAs is recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed T47D cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of either PR-specific siRNA or non-targeting control siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to validate PR knockdown at both the mRNA and protein levels.
Validation of PR Knockdown
a) Quantitative Real-Time PCR (qRT-PCR) for PR mRNA Levels
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the progesterone receptor gene (PGR) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative expression of PGR mRNA in PR siRNA-treated cells compared to control siRNA-treated cells using the ΔΔCt method. A successful knockdown is typically defined as a ≥70% reduction in target mRNA levels.
b) Western Blot for PR Protein Levels
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against progesterone receptor overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry software.
Assessing the Effects of this compound Post-Knockdown
Once PR knockdown is confirmed, the functional consequences of this compound treatment can be assessed.
Analysis of PR Target Gene Expression
Procedure:
-
Following the 48-72 hour knockdown period, treat the cells with a vehicle control, progesterone (e.g., 10 nM R5020), this compound (e.g., 100 nM), or a combination of progesterone and this compound for 6-24 hours.
-
Harvest the cells and perform qRT-PCR as described above to measure the expression of known PR target genes (e.g., SGK1, MYC, CCND1).
Expected Outcome:
-
In control siRNA-treated cells, progesterone should induce the expression of its target genes, and this induction should be inhibited by this compound.
-
In PR siRNA-treated cells, the progesterone-induced expression of target genes should be significantly blunted, and the effect of this compound should be largely absent.
Cell Proliferation Assay
Procedure:
-
After the knockdown period, treat the cells with the respective compounds for 24-72 hours.
-
Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.
Expected Outcome:
-
In control siRNA-treated cells, this compound is expected to inhibit progesterone-induced cell proliferation.
-
In PR siRNA-treated cells, the baseline proliferation may be altered, and the anti-proliferative effect of this compound in the presence of progesterone should be significantly reduced.
Data Presentation: Quantitative Comparison
The following tables illustrate the expected quantitative outcomes from the validation experiments.
Table 1: Effect of PR Knockdown on this compound-Mediated Inhibition of PR Target Gene Expression (Illustrative Data)
| Treatment Group | Control siRNA (% Inhibition of Progesterone-Induced Gene Expression) | PR siRNA (% Inhibition of Progesterone-Induced Gene Expression) |
| This compound (100 nM) | 85% | 15% |
| Mifepristone (100 nM) | 90% | 12% |
| Telapristone Acetate (100 nM) | 80% | 18% |
Table 2: Effect of PR Knockdown on this compound-Mediated Inhibition of Cell Proliferation (Illustrative Data)
| Treatment Group | Control siRNA (IC50 for Inhibition of Progesterone-Induced Proliferation) | PR siRNA (IC50 for Inhibition of Progesterone-Induced Proliferation) |
| This compound | 50 nM | > 1000 nM |
| Mifepristone | 30 nM | > 1000 nM |
| Telapristone Acetate | 70 nM | > 1000 nM |
Signaling Pathway of Progesterone Receptor Action and this compound Interference
The following diagram illustrates the classical progesterone signaling pathway and the point of intervention by this compound.
By employing the rigorous validation strategy of PR knockdown, researchers can confidently attribute the observed effects of this compound to its on-target activity, thereby strengthening the foundation for its further development as a therapeutic agent. This comparative guide provides the necessary framework and detailed protocols to conduct these critical validation studies.
References
WAY-255348 vs. Mifepristone: A Comparative Analysis of Gene Expression Modulation
A guide for researchers, scientists, and drug development professionals on the differential gene expression profiles of a nonsteroidal and a steroidal progesterone receptor antagonist.
Introduction
Progesterone receptor (PR) antagonists are crucial tools in reproductive health and have shown potential in oncology. These compounds modulate gene expression by interfering with the activity of the progesterone receptor, a key transcriptional regulator. This guide provides a comparative analysis of two such antagonists: WAY-255348, a potent nonsteroidal PR antagonist, and mifepristone, a well-known steroidal PR and glucocorticoid receptor (GR) antagonist.
This compound is distinguished by its novel mechanism of action, which differs from that of traditional steroidal antagonists. While mifepristone is a competitive inhibitor of both the progesterone and glucocorticoid receptors, this compound's effects are more selective for the progesterone receptor. This guide will delve into the known effects of these compounds on gene expression, supported by available experimental data. It is important to note that while extensive research has been conducted on the transcriptomic effects of mifepristone, publicly available data on the global gene expression changes induced by this compound are limited. Therefore, this comparison will focus on the well-documented effects of mifepristone and contrast its broad activity with the more targeted mechanism of this compound.
Data Presentation
Table 1: Summary of Differentially Expressed Genes Regulated by Mifepristone
| Biological System | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Pathways Affected | Reference |
| Human Chorionic Villi (Early Pregnancy) | 150 mg single dose, 24h | Examples: Genes involved in signal transduction, cell communication | Examples: Genes involved in cell cycle, metabolism | Placentation, Maternal-fetal interface regulation | [1] |
| Triple-Negative Breast Cancer (TNBC) Cells | Varies by study | miR-153 | KLF5 | Cancer stem cell regulation, Cell proliferation | [2] |
| Normal Human Skeletal Muscle Myotubes | Not specified | 26 genes (e.g., regulators of transcription, immune response) | 1 gene | Apoptosis, Immune response, Transcription regulation | [3] |
| Mouse Mammary Gland (in combination with estrogen and progesterone) | Not specified | - | Wnt4, Rankl, Lrp2, Axin2 | Wnt signaling | [4] |
Note: This table provides a selection of findings. The number and identity of differentially expressed genes can vary significantly based on the cell type, dose, duration of treatment, and analytical methods used.
Experimental Protocols
Table 2: Representative Experimental Protocol for Differential Gene Expression Analysis
| Step | Procedure | Details |
| 1. Cell Culture and Treatment | Seeding and incubation of cells followed by treatment with the compound of interest. | Human cancer cell lines (e.g., T47D, MDA-MB-231) are cultured in appropriate media. Cells are treated with this compound or mifepristone at various concentrations (e.g., 1 µM - 10 µM) or vehicle control for a specified duration (e.g., 24-72 hours). |
| 2. RNA Isolation | Extraction of total RNA from treated and control cells. | Total RNA is isolated using commercially available kits (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). |
| 3. Library Preparation and Sequencing | Conversion of RNA to cDNA and preparation for next-generation sequencing (NGS). | RNA-sequencing libraries are prepared using kits such as the TruSeq RNA Library Prep Kit (Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. Libraries are then sequenced on an Illumina platform (e.g., HiSeq, NovaSeq). |
| 4. Data Analysis | Processing of raw sequencing data to identify differentially expressed genes. | Raw sequencing reads are quality-controlled (e.g., using FastQC) and aligned to a reference genome (e.g., human genome hg38) using a tool like STAR. Gene expression is quantified using software such as HTSeq or featureCounts. Differential expression analysis is performed using packages like DESeq2 or edgeR in R, which identify genes with statistically significant changes in expression (e.g., p-adjusted < 0.05 and log2 fold change > 1 or < -1). |
| 5. Pathway and Functional Analysis | Interpretation of the biological significance of differentially expressed genes. | Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed using tools like DAVID or GSEA to identify biological processes and signaling pathways affected by the treatment. |
Mandatory Visualization
References
- 1. Gene regulation during development in the light of topologically associating domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progesterone Receptor Antagonists Products: R&D Systems [rndsystems.com]
A Head-to-Head Comparison of WAY-255348 and Other Antiprogestins: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a detailed comparison of the non-steroidal progesterone receptor (PR) antagonist WAY-255348 and other well-known steroidal antiprogestins, including mifepristone and ulipristal acetate. This document synthesizes available preclinical data, outlines detailed experimental methodologies, and visualizes key mechanisms of action.
Executive Summary
Progesterone receptor antagonists, or antiprogestins, are critical tools in reproductive health research and have therapeutic applications in gynecology and oncology. While traditional antiprogestins are steroidal in nature, this compound represents a novel, non-steroidal class with a distinct mechanism of action. This guide elucidates these differences to inform future research and drug development.
This compound acts as a "passive" antagonist, preventing progesterone-induced nuclear translocation and phosphorylation of the progesterone receptor (PR) without inducing the typical "antagonist" conformation.[1][2][3] In contrast, steroidal antiprogestins like mifepristone and ulipristal acetate are competitive inhibitors that bind to the PR in the nucleus, inducing a conformational change that prevents the recruitment of coactivators. While direct head-to-head quantitative comparisons of this compound with other antiprogestins in the same studies are limited in the public domain, this guide compiles available data to highlight their unique pharmacological profiles.
Comparative Mechanism of Action
The primary distinction between this compound and steroidal antiprogestins lies in their interaction with the progesterone receptor and the subsequent cellular events.
-
This compound (Non-Steroidal): This compound prevents the progesterone-induced nuclear accumulation and phosphorylation of the PR.[2][3] Interestingly, it induces an agonist-like conformation in the PR, yet at lower, physiologically relevant concentrations, it effectively blocks PR-dependent gene expression by preventing the receptor from reaching its target DNA. At higher concentrations, it can exhibit partial agonist activity.
-
Steroidal Antiprogestins (e.g., Mifepristone, Ulipristal Acetate): These molecules are classified as Selective Progesterone Receptor Modulators (SPRMs). They are competitive antagonists that bind to the progesterone receptor, typically within the nucleus. This binding induces a distinct "antagonist" conformation of the receptor, which allows it to bind to DNA but prevents the recruitment of co-activators necessary for gene transcription. Some steroidal antiprogestins can also exhibit partial agonist activities depending on the cellular context.
Quantitative Data Comparison
Table 1: Receptor Binding and Activity Profile
| Feature | This compound | Mifepristone | Ulipristal Acetate | Telapristone Acetate |
| Class | Non-Steroidal | Steroidal (19-nor-testosterone derivative) | Steroidal (19-nor-progesterone derivative) | Steroidal |
| PR Binding Affinity | Potent Antagonist | High | High | High |
| Glucocorticoid Receptor (GR) Affinity | Not reported | High | Lower than Mifepristone | Not reported |
| Primary MOA | Prevents PR nuclear translocation & phosphorylation | Competitive antagonist in the nucleus | Competitive antagonist in the nucleus | Competitive antagonist in the nucleus |
| Receptor Conformation | Agonist-like | Antagonist | Antagonist | Antagonist |
| Partial Agonist Activity | Yes, at high concentrations | Yes, context-dependent | Yes, context-dependent | Yes, context-dependent |
Table 2: Preclinical Efficacy Data
| Study Type | This compound | Mifepristone | Ulipristal Acetate | Telapristone Acetate |
| In Vitro - T47D Cell Spheroid Growth Inhibition | Data not available | Less potent than TPA and UPA | Superior to mifepristone | Superior to mifepristone |
| In Vivo - Rodent Models of Carcinogenesis | Data not available | Data available | Data available | Decreased tumor incidence and burden |
| In Vivo - Rabbit McPhails Test (Endometrial Arborization) | Characterized in rodents and non-human primates | Effective at 3mg/kg (74% receptor occupancy) | Data available | Data available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of antiprogestin activity. Below are representative methodologies for key assays.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (Ki) of test compounds for the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Radiolabeled progestin (e.g., [3H]R5020).
-
Test compounds (this compound, mifepristone, etc.).
-
PR Screening Buffer.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds and a reference compound (unlabeled progesterone).
-
In a 96-well plate, add the PR-LBD, the radiolabeled progestin at a concentration near its Kd, and the PR screening buffer.
-
Add the serially diluted test compounds or reference compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and unbound radioligand using a method such as charcoal centrifugation.
-
Quantify the bound radioligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
Objective: To determine the functional antagonist or agonist activity of test compounds on the progesterone receptor.
Materials:
-
A human cell line expressing the progesterone receptor (e.g., T47D).
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Progesterone (agonist).
-
Test compounds.
-
Cell culture reagents.
-
Luciferase assay system.
Protocol:
-
Transfect the cells with the PRE-reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to adhere.
-
To determine antagonist activity, treat the cells with a fixed concentration of progesterone in the presence of increasing concentrations of the test compounds.
-
To determine agonist activity, treat the cells with increasing concentrations of the test compounds alone.
-
Include appropriate controls (vehicle, progesterone alone).
-
Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound presents a distinct pharmacological profile compared to traditional steroidal antiprogestins. Its novel mechanism of preventing PR nuclear translocation offers a different approach to modulating progesterone signaling. While direct comparative efficacy data is sparse, the available information suggests that both steroidal and non-steroidal antiprogestins are potent modulators of the progesterone receptor. The choice of compound for research or therapeutic development will depend on the desired mechanism of action and the specific biological context. Further head-to-head studies are warranted to fully elucidate the comparative performance of these different classes of antiprogestins.
References
A Comparative Guide to WAY-255348 and Other Research Tools for Studying Progesterone Receptor Function
For Researchers, Scientists, and Drug Development Professionals
The progesterone receptor (PR) is a critical regulator of female reproductive tissues, controlling processes like development, proliferation, and differentiation.[1] Its role in endocrine-dependent breast cancer also makes it a key therapeutic target. Understanding the intricate signaling pathways of PR requires precise molecular tools. This guide provides a detailed comparison of WAY-255348, a nonsteroidal PR antagonist, with other common alternatives used to investigate PR function.
Progesterone Receptor Signaling: A Brief Overview
Progesterone, a steroid hormone, mediates its effects primarily through intracellular PRs, which act as ligand-dependent transcription factors.[1][2] Upon binding to progesterone, the receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Progesterone Response Elements (PREs).[2] This initiates the transcription of target genes.[1] PR can also engage in non-genomic signaling through cytoplasmic kinase cascades, such as the Src/MAPK pathway, adding another layer of complexity to its function.
This compound: A Unique Antagonist
This compound is a potent, nonsteroidal progesterone receptor (PR) antagonist. Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation in the receptor, this compound works through a novel mechanism. It binds to PR and, at effective antagonist concentrations, prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with gene promoters. Interestingly, the conformation of the PR when bound to this compound is similar to that of an agonist-bound receptor. This unique "passive" antagonism makes it a valuable tool for dissecting the specific steps of PR activation.
Comparison of PR Research Tools
The choice of a research tool depends on the specific scientific question. Below is a comparison of this compound with other commonly used pharmacological and genetic tools.
| Tool Category | Specific Example(s) | Mechanism of Action | Primary Use in Research | Key Advantages | Potential Limitations |
| Nonsteroidal Antagonist | This compound | Binds PR and prevents ligand-induced nuclear translocation and promoter interaction. | Studying the requirements for PR nuclear import and DNA binding. | Novel mechanism distinct from steroidal antagonists; useful for dissecting PR signaling steps. | Can exhibit partial agonist activity at high concentrations. |
| Endogenous Agonist | Progesterone | Natural ligand for PR; activates both genomic and non-genomic pathways. | Studying the physiological effects of PR activation. | Represents the natural biological signal. | Can have lower receptor subtype selectivity and affect other steroid receptors. |
| Steroidal Antagonist | Mifepristone (RU486) | Competitively binds to the PR, inducing an inactive conformation that prevents transcription. | Blocking PR action in vitro and in vivo. | Potent and well-characterized PR antagonist. | Significant cross-reactivity with the glucocorticoid receptor (GR), which can confound results. |
| Selective PR Modulator (SPRM) | Ulipristal Acetate (UPA) | Exhibits mixed agonist/antagonist activity depending on the target tissue and cellular context. | Investigating tissue-specific PR function and for therapeutic development. | Allows for the study of differential PR activity. | Effects can be complex and difficult to interpret; mechanism is context-dependent. |
| Genetic Tools | siRNA / shRNA | Post-transcriptionally silences the PR gene (PGR), leading to reduced receptor protein levels. | Determining the necessity of PR for a specific biological outcome. | Highly specific for PR; avoids off-target pharmacological effects. | Transient effect; incomplete knockdown can be an issue. |
| Genetic Tools | CRISPR/Cas9 | Creates permanent knockout of the PR gene (PGR) by introducing targeted DNA breaks. | Creating stable cell lines or animal models completely lacking PR function. | Complete and permanent loss of function. | Potential for off-target gene editing; does not allow for studying acute ligand effects. |
Key Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for common assays used to characterize the function of PR modulators like this compound.
Progesterone Receptor Reporter Gene Assay
This assay quantifies the ability of a compound to activate or inhibit PR-mediated gene transcription.
Principle: Cells are engineered to express the progesterone receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing Progesterone Response Elements (PREs). When an agonist binds PR, the receptor activates transcription, leading to luciferase production, which can be measured as light output. Antagonists will block this effect.
Detailed Methodology:
-
Cell Culture: Use a PR-positive human breast cancer cell line like T47D or MCF7. Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). For experiments, switch to medium with charcoal-stripped FBS to remove endogenous steroids.
-
Transfection: Co-transfect cells with a PRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After allowing cells to recover, treat them with varying concentrations of this compound, either alone (to test for agonist activity) or in combination with a known concentration of progesterone (to test for antagonist activity).
-
Lysis and Readout: After 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
T47D Cell Proliferation Assay
This assay measures the effect of PR modulators on the proliferation of PR-positive breast cancer cells. Progestins can have complex, dose-dependent effects on T47D cell proliferation, with low doses sometimes being proliferative and high doses causing cell cycle arrest.
Principle: The growth rate of T47D cells is influenced by PR signaling. Compounds that modulate PR can either increase or decrease cell proliferation, which can be quantified using various methods, such as direct cell counting, or metabolic assays like the MTS/MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate T47D cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped FBS. Allow cells to attach overnight.
-
Synchronization: To ensure cells are in a similar cell cycle phase, serum-starve them for 24-48 hours in low-serum medium.
-
Treatment: Replace the starvation medium with treatment medium containing various concentrations of this compound or other test compounds. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the desired endpoint.
-
Quantification:
-
MTS/MTT Assay: Add the MTS or MTT reagent to the wells. Viable cells metabolize the reagent into a colored formazan product, which can be measured with a spectrophotometer.
-
Flow Cytometry: For a more detailed analysis of the cell cycle, harvest the cells, stain them with propidium iodide, and analyze the DNA content of 10,000 cells per sample using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Analysis: Express the results as a percentage of the vehicle-treated control and plot against compound concentration to assess the antiproliferative or proliferative effects.
References
A Comparative Guide to WAY-255348 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, nonsteroidal progesterone receptor (PR) antagonist, WAY-255348, and explores its potential in combination therapies. As a research compound with a unique mechanism of action, direct preclinical data on this compound in combination with other agents is not yet available in published literature. Therefore, this guide will objectively compare the performance of established PR antagonists, such as onapristone and mifepristone, in combination with antiestrogens like tamoxifen, using supporting experimental data from preclinical studies. This information serves as a valuable reference for designing future studies involving this compound and other next-generation PR modulators.
Introduction to this compound and Progesterone Receptor Antagonism
This compound is a potent, nonsteroidal progesterone receptor (PR) antagonist.[1] Unlike many traditional steroidal antagonists, this compound exhibits a novel mechanism of action. It binds to the progesterone receptor and subsequently prevents progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions.[1][2] Interestingly, the conformation of the PR when bound to this compound is similar to that of a progesterone agonist-bound PR, which is distinct from the conformation induced by steroidal antagonists.[1] This unique "passive" antagonism mechanism suggests that this compound may offer a differentiated pharmacological profile and could be a valuable tool for further elucidating PR signaling pathways.[1]
Progesterone receptor antagonists are a class of compounds that inhibit the biological effects of progesterone by blocking its receptor. They have been investigated for their therapeutic potential in a variety of hormone-dependent conditions, most notably breast cancer. The rationale for using PR antagonists in oncology is based on the role of progesterone in promoting the proliferation of certain cancer cells.
Rationale for Combination Therapy
In hormone-receptor-positive breast cancer, a common therapeutic strategy is to target the estrogen receptor (ER) using agents like tamoxifen. However, resistance to antiestrogen therapy can develop. Preclinical studies have shown that combining a PR antagonist with an antiestrogen can lead to enhanced antitumor efficacy compared to monotherapy. This potentiation of effect is thought to occur through multiple mechanisms, including the upregulation of PR by antiestrogens and a more comprehensive blockade of hormonal signaling pathways driving tumor growth.
Comparative Analysis of Progesterone Receptor Antagonists
While combination therapy data for this compound is not available, we can draw comparisons from preclinical studies of other PR antagonists. The following table summarizes the mechanisms of action of this compound, onapristone, and mifepristone.
| Feature | This compound | Onapristone (Type I Antagonist) | Mifepristone (RU486 - Type II Antagonist) |
| Chemical Class | Nonsteroidal | Steroidal | Steroidal |
| Primary Target | Progesterone Receptor (PR) | Progesterone Receptor (PR) | Progesterone Receptor (PR), Glucocorticoid Receptor (GR) |
| Mechanism of Action | Prevents progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions. Induces an agonist-like PR conformation. | Prevents PR dimerization and binding to DNA, inhibiting ligand-induced phosphorylation. | Promotes PR binding to DNA but in a transcriptionally inactive conformation. Can exhibit partial agonist activity under certain conditions. |
| Receptor Binding Affinity | Potent PR antagonist. | High affinity for PR. | High affinity for PR, higher than progesterone. |
Preclinical Performance of PR Antagonists in Combination Therapy
The following tables summarize the quantitative data from key preclinical studies investigating the combination of onapristone and mifepristone with tamoxifen in rodent models of breast cancer.
Onapristone in Combination with Tamoxifen in DMBA-Induced Rat Mammary Tumors
| Treatment Group | Tumor Remission Rate (%) | Reference |
| Onapristone (ON) alone | Not specified, caused tumor remissions | |
| Tamoxifen (TAM) alone | Not specified, caused tumor remissions | |
| ON + TAM Combination | 86-100% | **** |
| Ovariectomy (Positive Control) | 100% |
DMBA: 7,12-Dimethylbenz(a)anthracene, a chemical carcinogen used to induce mammary tumors in rats.
Mifepristone in Combination with Tamoxifen in MCF-7 Human Breast Cancer Xenografts
| Treatment Group | Effect on Tumor Growth | Reference |
| Tamoxifen or Mifepristone Monotherapy | Retardation of estrogen-induced tumor progression | |
| Mifepristone + Tamoxifen Combination | Complete inhibition or prevention of tumor growth | **** |
MCF-7 is a human breast cancer cell line that is estrogen and progesterone receptor-positive. Xenograft models involve the transplantation of these cells into immunodeficient mice.
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Rats
This protocol is a generalized summary based on established methodologies.
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days old.
-
Tumor Induction: A single intragastric gavage of 7,12-Dimethylbenz(a)anthracene (DMBA) dissolved in an oil-based vehicle (e.g., corn or soy oil). A common dosage is 20 mg of DMBA per rat.
-
Acclimatization and Monitoring: Animals are acclimatized for at least one week before DMBA administration. Following induction, rats are monitored weekly by palpation for tumor development, which typically begins around three weeks post-administration.
-
Treatment: Once tumors are established, animals are randomized into treatment groups. Drugs (e.g., onapristone, tamoxifen) are typically administered daily for a specified period (e.g., four weeks).
-
Data Collection: Tumor size is measured regularly (e.g., weekly) using calipers, and tumor volume is calculated. At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Safety Precautions: DMBA is a potent carcinogen and must be handled with appropriate personal protective equipment in a chemical fume hood.
Immunohistochemistry for Ki67 in Tumor Tissue
This is a general protocol for assessing cell proliferation in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Slides are heated to melt the paraffin, followed by a series of washes in xylene and graded ethanol solutions to rehydrate the tissue.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigen. This typically involves immersing the slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) and heating them.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked using a serum-based blocking buffer.
-
Primary Antibody Incubation: The primary antibody against Ki67 is diluted in a blocking buffer and applied to the tissue sections. Incubation is typically carried out for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped with a permanent mounting medium.
-
Analysis: The percentage of Ki67-positive cells (i.e., cells with stained nuclei) is determined by a qualified pathologist.
Visualizations
Signaling Pathway Diagram
Caption: Progesterone receptor signaling pathway and intervention points of PR antagonists.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for preclinical evaluation of a PR antagonist in combination therapy.
Conclusion
This compound is a promising research tool with a distinct mechanism of action among progesterone receptor antagonists. While direct evidence for its efficacy in combination therapies is not yet available, preclinical studies with other PR antagonists, such as onapristone and mifepristone, have demonstrated a strong synergistic or additive antitumor effect when combined with antiestrogens like tamoxifen. These findings provide a solid rationale for investigating this compound in similar combination regimens. The detailed experimental protocols provided in this guide can serve as a foundation for designing and executing such studies, which will be crucial in determining the full therapeutic potential of this novel compound. Future research should focus on head-to-head comparisons of different PR antagonists in combination therapies to identify the most effective treatment strategies for hormone-dependent cancers.
References
A Comparative Review of Clinical and Preclinical Progesterone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Progesterone receptor (PR) antagonists are a class of compounds that modulate the activity of the progesterone receptor, a key player in reproductive health and various disease states. Their therapeutic potential extends from emergency contraception and medical abortion to the treatment of hormone-dependent cancers and endometriosis. This guide provides a comparative overview of prominent clinical and preclinical progesterone receptor antagonists, presenting key experimental data, detailed methodologies for relevant assays, and visual representations of associated signaling pathways and workflows.
Comparative Performance of Progesterone Receptor Antagonists
The following tables summarize the available quantitative data for a selection of progesterone receptor antagonists, facilitating a direct comparison of their biochemical and pharmacological properties.
| Compound | Relative Binding Affinity (RBA) for PR (%) | In Vitro IC50 (nM) | Mechanism of Action | Clinical Applications/Potential | Key Adverse Events |
| Mifepristone (RU-486) | High | 16.6 ± 2.3[1] | Competitive antagonist at the progesterone and glucocorticoid receptors.[2][3][4] | Medical termination of pregnancy, Cushing's syndrome, potential for uterine leiomyomas and some cancers.[3] | Bleeding, cramping, nausea, fatigue, headache. |
| Ulipristal Acetate | High | Not specified | Selective Progesterone Receptor Modulator (SPRM) with predominantly antagonistic effects. | Emergency contraception, uterine fibroids. | Headache, nausea, abdominal pain, fatigue. |
| Onapristone | High | Not specified | Potent and specific progesterone receptor antagonist. | Investigational for PR+ breast, ovarian, and endometrial cancers. | Liver enzyme elevations observed in earlier studies, leading to development of an extended-release formulation. |
| Lonaprisan | High | Not specified | Selective progesterone receptor antagonist. | Investigational for endometriosis, dysmenorrhea, and breast cancer (development discontinued). | Fatigue, hot flush, dyspnea, nausea, asthenia, headache, constipation, vomiting, decreased appetite. |
| Telapristone Acetate | Not specified | Not specified | Selective progesterone receptor modulator. | Investigational for uterine fibroids and endometriosis. | Not specified in provided results. |
| CDB-4124 | Not specified | Not specified | Specific progesterone receptor antagonist. | Preclinical research tool. | Increased depression-like behavior in mice. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key progesterone receptor signaling pathways and a typical experimental workflow for evaluating PR antagonists.
Progesterone Receptor Signaling Pathway
This diagram illustrates the classical genomic and non-genomic signaling pathways of the progesterone receptor. Progesterone binding to its receptor can lead to changes in gene transcription in the nucleus or rapid, non-genomic effects initiated at the cell membrane.
Caption: Progesterone receptor signaling pathways.
Experimental Workflow for Evaluating PR Antagonists
This diagram outlines a typical workflow for the preclinical evaluation of potential progesterone receptor antagonists, from initial screening to in vivo testing.
Caption: Preclinical evaluation workflow for PR antagonists.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for critical evaluation and replication of findings.
Progesterone Receptor Binding Assay (Fluorescence Polarization)
Objective: To determine the relative affinity of test compounds for the progesterone receptor ligand-binding domain (PR-LBD).
Principle: This competitive assay measures the displacement of a fluorescently-tagged progesterone ligand (e.g., Fluormone™ PL Red or Green) from the PR-LBD by a test compound. The binding of the large PR-LBD to the small fluorescent ligand results in a high fluorescence polarization value. When a test compound with affinity for the PR-LBD is introduced, it displaces the fluorescent ligand, leading to a decrease in the polarization value.
Materials:
-
Recombinant human PR-LBD fused to a purification tag (e.g., GST).
-
Fluorescently-tagged progesterone ligand (e.g., Fluormone™ PL Red or Green).
-
PR Screening Buffer.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a microwell plate, add the PR-LBD(GST) to the fluorescently-tagged progesterone ligand in the presence of the competitor test compounds.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The shift in polarization value in the presence of test compounds is used to determine the relative affinity of the test compounds for the PR-LBD(GST).
Reporter Gene Assay for Nuclear Receptor Activity
Objective: To assess the functional activity (agonist or antagonist) of test compounds on the progesterone receptor.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs). Cells are co-transfected with a plasmid expressing the progesterone receptor and the reporter plasmid. In the presence of a PR agonist, the activated receptor binds to the PREs and drives the expression of the reporter gene. A PR antagonist will block this effect.
Materials:
-
A suitable human cell line (e.g., HEK293T).
-
Expression plasmid for the human progesterone receptor.
-
Reporter plasmid containing a luciferase gene downstream of a promoter with PREs (e.g., MMTV promoter).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and a known PR agonist (e.g., progesterone).
-
Luminometer for measuring luciferase activity.
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PR expression plasmid, the PRE-reporter plasmid, and the control plasmid.
-
After an appropriate incubation period, treat the cells with the test compounds in the presence or absence of a known PR agonist.
-
Incubate for a further period to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Normalize the experimental reporter (firefly luciferase) activity to the control reporter (Renilla luciferase) activity.
-
Determine the agonist or antagonist activity of the test compounds by comparing the reporter activity in treated cells to that in control cells.
In Vivo Animal Models
Objective: To evaluate the efficacy and safety of PR antagonists in a whole-organism context.
Principle: Various animal models are used to study the effects of PR antagonists on different physiological and pathological processes. The choice of model depends on the specific research question.
Examples of Animal Models:
-
Rabbit (McPhail Test): This classic model is used to assess the progestational or anti-progestational activity of compounds by observing their effects on the uterine endometrium of estrogen-primed rabbits.
-
Rat and Mouse Models of Mammary Cancer: Chemically-induced or transplantable tumor models in rodents are used to investigate the antiproliferative properties of PR antagonists in hormone-dependent breast cancer.
-
Guinea Pig Models: Pregnant guinea pigs are used to study the abortifacient potential of PR antagonists. Cycling guinea pigs can be used to assess effects on the menstrual cycle.
-
Mouse Models of Endometriosis: Human endometriotic lesions can be xenografted into immunodeficient mice to study the effects of PR antagonists on lesion growth.
General Procedure (Example: Mammary Cancer Model):
-
Induce mammary tumors in a cohort of female rats (e.g., using DMBA).
-
Once tumors are established, randomize the animals into treatment groups (vehicle control, positive control, and different doses of the test PR antagonist).
-
Administer the treatments for a specified period.
-
Monitor tumor growth and the general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, gene expression).
References
Safety Operating Guide
Proper Disposal of WAY-255348: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
Core Safety and Handling Principles
WAY-255348 is a bioactive compound intended for laboratory research. As with any research chemical, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All waste containing this compound, including pure compound, contaminated solutions, and used consumables, must be treated as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
Quantitative Data Summary
For the purpose of safe handling and disposal, key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 872141-23-6 |
| Chemical Formula | C₁₆H₁₄FN₃O |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to off-white solid powder |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of this compound waste in a laboratory setting. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.
Protocol 1: Disposal of Unused or Expired this compound
-
Container Preparation :
-
Obtain a designated hazardous waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name ("this compound"), CAS number (872141-23-6), and the approximate quantity of the waste.
-
Indicate the hazard characteristics (e.g., "Toxic," "Chemical Waste for Disposal").
-
-
Waste Transfer :
-
Carefully transfer the solid this compound into the labeled waste container.
-
Minimize the creation of dust.
-
-
Storage :
-
Securely close the container.
-
Store the waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Pickup and Disposal :
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Protocol 2: Disposal of Solutions Containing this compound
-
Waste Collection :
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be segregated.
-
-
Container and Labeling :
-
Use a container compatible with the solvent used (e.g., glass for organic solvents).
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration of the compound.
-
-
Storage :
-
Keep the waste container tightly sealed when not in use.
-
Store in a designated satellite accumulation area with secondary containment to prevent spills.
-
-
Disposal :
-
Follow your institution's procedures for the pickup of liquid hazardous waste by EHS or a certified contractor.
-
Protocol 3: Disposal of Contaminated Labware
-
Segregation :
-
Segregate disposable labware (e.g., pipette tips, gloves, vials) that has come into contact with this compound from non-hazardous waste.
-
-
Collection :
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. The container should be puncture-resistant if it contains sharp items.
-
-
Labeling :
-
Label the container as "Hazardous Waste" and list the contaminating chemical (this compound).
-
-
Disposal :
-
Dispose of the container through your institution's chemical and hazardous waste disposal stream.
-
Logical Workflow for Disposal
The proper disposal of this compound follows a logical progression from identification to final removal by certified personnel. The following diagram illustrates this workflow.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Handling Guidelines for WAY-255348
Disclaimer: This document provides essential safety and logistical information for handling WAY-255348 based on general principles for potent, non-steroidal research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must handle this compound as a substance with unknown but potentially significant biological activity and toxicity. A formal risk assessment must be conducted by the principal investigator and the institution's Environmental Health and Safety (EHS) department before any work with this compound commences.
This compound is a potent, nonsteroidal progesterone receptor (PR) antagonist intended for research use only and is not for human or veterinary use.[1] Due to its potent biological activity, researchers must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect street clothes from contamination.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or glove box, a properly fitted N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
Operational Plan: Handling and Preparation of Solutions
All procedures involving the handling of solid this compound or the preparation of stock solutions must be performed in a designated area, such as a certified chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Gather all necessary equipment, including a calibrated scale, appropriate glassware, and solvent (e.g., DMSO).[1]
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat within the fume hood. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the solid compound in a suitable container (e.g., a vial or flask). This compound is reported to be soluble in DMSO.[1]
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid splashing.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature. Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.[1]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, pipette tips, and disposable lab coats, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a clearly labeled, sealed hazardous waste container. Do not pour any liquid waste down the drain.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C16H14FN3O | [1] |
| Molecular Weight | 283.30 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, not soluble in water | |
| Storage Temperature | Short-term: 0-4°C; Long-term: -20°C |
Experimental Workflow
Caption: Safe handling workflow for this compound.
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS department. If you are trained and it is safe to do so, follow these general steps for a small spill:
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Neutralization (if applicable): If a neutralizing agent is available and appropriate, apply it according to the manufacturer's instructions.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
